N-(furan-2-ylmethyl)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWFGQYSFKMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355301 | |
| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17377-97-8 | |
| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(furan-2-ylmethyl)-4-methoxyaniline
Introduction
N-(furan-2-ylmethyl)-4-methoxyaniline, also known as N-furfuryl-p-anisidine, is a secondary amine that incorporates both a furan ring and a methoxy-substituted aniline moiety.[1][2] The furan scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and its role as a versatile bioisostere for phenyl rings.[3][4] Similarly, the p-anisidine structural motif is a key component in numerous pharmaceuticals and dyes.[5][6][7] The combination of these two pharmacophores makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3]
This guide provides a detailed, field-proven methodology for the synthesis of this compound via reductive amination. It offers a comprehensive characterization protocol to ensure structural integrity and purity, designed for researchers in synthetic chemistry and drug development.
Synthesis Methodology: Reductive Amination
The most efficient and widely adopted method for synthesizing N-substituted furfurylamines is reductive amination.[8] This one-pot reaction combines an aldehyde (furfural) with a primary amine (p-anisidine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and high yields.[8]
Mechanistic Rationale
The reaction proceeds in two distinct, sequential steps within a single reaction vessel:
-
Imine Formation: The reaction is typically initiated under mildly acidic conditions. The carbonyl oxygen of furfural is protonated, increasing its electrophilicity. The nucleophilic nitrogen atom of p-anisidine then attacks the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields a Schiff base, or imine.
-
Reduction: A selective reducing agent, introduced into the mixture, reduces the imine C=N double bond to a C-N single bond, forming the final secondary amine product. The choice of reducing agent is critical to prevent the premature reduction of the starting aldehyde.
Causality Behind Experimental Choices
-
Reactants: Furfural is a readily available, bio-based aldehyde.[9][10] p-Anisidine is a common and cost-effective starting material in the pharmaceutical industry.[7][11]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a robust and effective choice. While stronger reducing agents exist, NaBH₄ is sufficiently mild to selectively reduce the imine without significantly affecting the furfural starting material, especially when the imine formation is allowed to proceed first. The addition of a weak acid like acetic acid can catalyze the reduction by forming sodium acetoxyborohydride in situ, a milder reductant.[12] For more sensitive substrates, sodium triacetoxyborohydride (STAB) is an excellent alternative as it is less basic and even more selective for imines over aldehydes.[13]
-
Solvent: A protic solvent like methanol or ethanol is ideal. It readily dissolves the reactants and the borohydride reagent, and the protic nature of the solvent facilitates the mechanism of both imine formation and reduction. Dichloromethane (DCM) can also be used, particularly with STAB.[13]
Detailed Experimental Protocol
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq., e.g., 10 mmol, 1.23 g) in methanol (40 mL).
-
Imine Formation: To the stirred solution, add furfural (1.05 eq., e.g., 10.5 mmol, 0.92 mL) dropwise at room temperature. Allow the mixture to stir for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction Step: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq., e.g., 15 mmol, 0.57 g) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
Work-up: Quench the reaction by slowly adding deionized water (20 mL). Reduce the volume of methanol under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane) to isolate the pure this compound.
Comprehensive Characterization
Structural confirmation and purity assessment are non-negotiable for any synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.[14]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17377-97-8 | [2][15] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | Yellow Solid / Oil | [16] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the proton framework of the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃, will show distinct signals for each unique proton environment.[1][17]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.78 | Singlet (s) | 3H |
| Methylene (-CH₂-) | ~4.25 - 4.50 | Singlet (s) or Doublet (d) | 2H |
| Furan H5 | ~7.54 | Multiplet (m) | 1H |
| Furan H3 | ~6.24 | Doublet of doublets (dd) | 1H |
| Furan H4 | ~6.36 | Multiplet (m) | 1H |
| Aniline Ar-H (ortho to -NH) | ~6.65 | Doublet (d) | 2H |
| Aniline Ar-H (ortho to -OCH₃) | ~6.83 | Doublet (d) | 2H |
| Amine (-NH-) | ~5.35 | Triplet (t) or Broad Singlet | 1H |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling to the -NH proton may or may not be observed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR confirms the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| Methoxy (-OCH₃) | ~55.8 |
| Methylene (-CH₂-) | ~41.5 - 44.5 |
| Furan C2 | ~152.3 |
| Furan C5 | ~142.1 |
| Furan C3 | ~107.2 |
| Furan C4 | ~110.4 |
| Aniline C1 (C-NH) | ~142.0 |
| Aniline C4 (C-OCH₃) | ~152.1 |
| Aniline C2/C6 | ~114.3 |
| Aniline C3/C5 | ~114.9 |
Note: Assignments are based on analogous structures and predictive models.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350 - 3450 | N-H Stretch (Secondary Amine) |
| 3100 - 3150 | Furan C-H Stretch |
| 3000 - 3070 | Aromatic C-H Stretch (Aniline) |
| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂- and -OCH₃) |
| 1590 - 1610 | Aromatic C=C Stretch |
| ~1510 | N-H Bending |
| 1240 - 1250 | Aryl C-O Stretch (Asymmetric) |
| 1020 - 1040 | Aryl C-O Stretch (Symmetric) & Furan C-O-C Stretch |
Note: Values are typical ranges. The spectrum confirms the presence of the amine, aromatic rings, and ether functionalities.[12][18]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using a technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.
-
Expected [M+H]⁺: m/z = 204.09
-
Key Fragmentation: A primary fragmentation pathway is the cleavage of the benzylic C-N bond, which would yield a stable furfuryl cation (m/z = 81) and a p-anisidine radical cation (m/z = 123).
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound via reductive amination. The rationale behind the selection of reagents and conditions is provided to empower researchers with a deeper understanding of the process. The comprehensive characterization protocol, employing a suite of orthogonal analytical techniques, establishes a self-validating system to confirm the identity, structure, and purity of the final compound. This foundational knowledge is critical for scientists utilizing this versatile molecule in drug discovery and materials science applications.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Furan-Aniline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Screening Furan-Aniline Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into novel molecular frameworks is a cornerstone of therapeutic innovation. Furan-aniline derivatives represent such a promising frontier. The furan ring, a versatile aromatic heterocycle, is a structural motif in numerous bioactive natural products and approved drugs, known to act as a bioisostere for phenyl rings, potentially enhancing metabolic stability and receptor interactions.[1] When coupled with the aniline scaffold—a privileged structure in its own right and a key component of many kinase inhibitors—the resulting derivatives present a rich chemical space for discovering new therapeutic agents.
This guide is structured not as a rigid set of instructions, but as a strategic workflow mirroring a rational drug discovery cascade. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, culminating in the essential early assessment of drug-like properties. The causality behind each experimental choice is explained, providing the technical accuracy and field-proven insights necessary for robust and reproducible screening campaigns.
The Screening Cascade: A Strategic Workflow
A successful screening campaign is a funnel, efficiently filtering a library of novel compounds down to a select few with promising therapeutic potential and drug-like characteristics. Our approach is designed to maximize information while minimizing resource expenditure in the early stages.
Caption: A strategic workflow for screening novel furan-aniline derivatives.
Part 1: Primary Biological Activity Screening
The initial phase of screening casts a wide net to identify any significant biological activity. For furan-aniline derivatives, the most reported and promising areas of investigation are anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
Anticancer Activity: Cytotoxicity Assessment
The first question for a potential anticancer agent is fundamental: does it inhibit the growth of cancer cells? The MTT assay is a robust, cost-effective, and high-throughput compatible colorimetric method to answer this.[2][5]
Principle of Causality: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. A reduction in signal in the presence of a test compound indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). This is a critical first-pass filter.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the furan-aniline derivatives in the appropriate culture medium. The final concentration of the solvent (typically DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[2] Replace the old medium with 100 µL of medium containing the test compounds.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This establishes the baseline 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).[6] This confirms the assay is responsive.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition & Solubilization: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[2][5] Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.
Data Presentation: Example Cytotoxicity Data
| Compound ID | Furan-Aniline Scaffold | Cell Line | IC50 (µM) |
| FA-001 | 2-amino-N-(furan-2-ylmethyl)aniline | MCF-7 | 4.06 |
| FA-002 | 4-methoxy-N-(furan-2-ylmethyl)aniline | MCF-7 | 2.96 |
| FA-003 | 2-amino-N-(furan-2-ylmethyl)aniline | HeLa | 8.79 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.52 |
| (Note: Data is illustrative, based on reported values for similar furan derivatives)[6][7] |
Antimicrobial Activity: Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties.[8] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[8][9]
Principle of Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency, which is essential for comparing the activity of different derivatives.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the furan-aniline derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation & Controls (Self-Validation):
-
Add the prepared microbial inoculum to each well containing the compound dilutions.[9]
-
Positive Control (Growth Control): Broth with inoculum but no compound. This well should show turbidity.
-
Negative Control (Sterility Control): Broth only, with no inoculum. This well should remain clear.
-
Antibiotic Control: Broth with inoculum and a standard antibiotic (e.g., Tetracycline, Ciprofloxacin). This validates the susceptibility of the test organism.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]
In Vitro Anti-inflammatory Screening
Chronic inflammation is implicated in numerous diseases.[10] A simple, reliable primary screen for anti-inflammatory activity is the protein denaturation inhibition assay.
Principle of Causality: Denaturation of tissue proteins is a well-documented cause of inflammation in diseases like rheumatoid arthritis.[11] The ability of a compound to prevent heat- or chemically-induced protein denaturation is a strong indicator of potential anti-inflammatory activity.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the furan-aniline derivative.
-
Controls (Self-Validation):
-
Negative Control: A mixture with PBS instead of the test compound, representing 100% denaturation.
-
Positive Control: A known anti-inflammatory drug like Diclofenac sodium.
-
-
Denaturation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Part 2: Mechanistic Elucidation & Early Safety Profiling
Positive "hits" from primary screens require further investigation to understand their mechanism of action (MoA) and to assess their basic drug-like properties. Failure of candidates in later development stages is often due to poor pharmacokinetic or safety profiles, making early assessment crucial.[12]
Delineating the Mechanism of Anticancer Activity
A low IC50 value from the MTT assay is a promising start, but it doesn't reveal the underlying mechanism. Follow-up assays are essential. For instance, a compound could be inducing apoptosis (programmed cell death) or causing cell cycle arrest.[6]
Example Mechanistic Pathway: Many furan-aniline derivatives are designed as kinase inhibitors. A hit compound might inhibit a key signaling pathway like PI3K/Akt, which is often dysregulated in cancer and promotes cell survival and proliferation.[7]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a furan-aniline derivative.
Validating the MoA:
-
Western Blot Analysis: To confirm the hypothesis above, treat cancer cells with the hit compound and perform a Western blot. Probe for levels of total and phosphorylated Akt (p-Akt). A decrease in p-Akt levels would support the proposed mechanism of PI3K/Akt pathway inhibition.[7]
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase).[6]
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the percentage of cells undergoing apoptosis.[6]
Early ADMET Profiling
Integrating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment early in the discovery process is critical to reduce late-stage attrition.[12][13][14] Simple, high-throughput in vitro and in silico models can provide valuable predictive data.[13][15]
Key Early ADMET Assays:
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive intestinal absorption.[16] It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
-
Metabolic Stability: An intrinsic clearance assay using liver microsomes can predict how quickly a compound will be metabolized by key enzymes (like Cytochrome P450s).[14] High clearance suggests poor in vivo stability.
-
In Silico Prediction: Computational tools can predict various ADMET properties, including potential for toxicity (e.g., Ames toxicity, hepatotoxicity), human intestinal absorption, and inhibition of key metabolic enzymes, based on the compound's structure.[15]
Data Presentation: Example Early ADMET Profile
| Compound ID | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Stability (% Remaining after 30 min) | Predicted Ames Toxicity (In Silico) |
| FA-001 | 8.5 (High) | 75% | Negative |
| FA-002 | 1.2 (Low) | 15% | Negative |
| FA-003 | 6.3 (Moderate) | 62% | Negative |
| (Note: Data is illustrative) |
Conclusion and Forward Path
This guide outlines a logical and robust framework for the initial biological evaluation of novel furan-aniline derivatives. By systematically progressing from broad phenotypic screens to more detailed mechanistic and safety profiling, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Each step is designed with built-in controls to ensure data integrity, and the rationale behind each assay choice is grounded in established drug discovery principles. The compounds that successfully navigate this screening cascade emerge not just as "hits," but as well-characterized lead candidates ready for the next phase of preclinical development.
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A Spectroscopic and Analytical Guide to N-(furan-2-ylmethyl)-4-methoxyaniline
Abstract
N-(furan-2-ylmethyl)-4-methoxyaniline (CAS No: 17377-97-8) is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, combining a furan ring, a secondary amine linker, and a methoxy-substituted aniline moiety, offers a unique electronic and steric profile for the synthesis of more complex molecules. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, data interpretation grounded in established principles, and field-proven insights to aid researchers in the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework. For this compound, NMR confirms the connectivity of the furan, methylene, and methoxyaniline fragments.
Causality of Experimental Choices: Solvent Selection
The choice of deuterated solvent is critical for NMR analysis. While Chloroform-d (CDCl₃) is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for N-substituted anilines. The amine proton (N-H) is labile and can exchange with trace amounts of acidic protons or water, often leading to a broad, indistinct signal in CDCl₃. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange rate, resulting in a sharper, more easily identifiable N-H signal, which is crucial for complete structural confirmation.[4]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a proton census of the molecule, with chemical shifts indicating the electronic environment of each proton and coupling patterns revealing neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the Free Induction Decay (FID) over a spectral width of 0-12 ppm.
-
Processing: Perform a Fourier Transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | dd (J ≈ 1.8, 0.8 Hz) | 1H | H5' (Furan) |
| ~6.80 | d (J ≈ 9.0 Hz) | 2H | H2, H6 (Aniline) |
| ~6.65 | d (J ≈ 9.0 Hz) | 2H | H3, H5 (Aniline) |
| ~6.35 | dd (J ≈ 3.2, 1.8 Hz) | 1H | H4' (Furan) |
| ~6.20 | d (J ≈ 3.2 Hz) | 1H | H3' (Furan) |
| ~5.65 | t (J ≈ 6.0 Hz) | 1H | N-H |
| ~4.20 | d (J ≈ 6.0 Hz) | 2H | -CH₂- |
| ~3.65 | s | 3H | -OCH₃ |
Data interpreted from the experimental spectrum available from SpectraBase.[5]
Interpretation of ¹H NMR Spectrum:
-
Furan Ring Protons: The three protons on the furan ring appear as distinct signals. The proton at the C5' position is typically the most downfield due to the deshielding effect of the adjacent oxygen atom.
-
Aniline Ring Protons: The para-substituted aniline ring gives rise to two doublets, characteristic of an AA'BB' system, integrating to two protons each. The protons ortho to the electron-donating methoxy group (H3, H5) are shielded and appear upfield compared to the protons ortho to the nitrogen (H2, H6).
-
Amine and Methylene Protons: The N-H proton appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Correspondingly, the methylene protons appear as a doublet, coupled to the N-H proton. This coupling is a definitive confirmation of the N-H and -CH₂- connectivity.
-
Methoxy Protons: The methoxy group protons appear as a sharp singlet integrating to three protons, a characteristic signal found around 3.6-3.8 ppm.
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to that for ¹H NMR, with acquisition parameters adjusted for the ¹³C nucleus (e.g., a wider spectral width of 0-200 ppm and a proton-decoupled pulse sequence).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 152-155 | C4 (Aniline) | Carbon bearing the electron-donating -OCH₃ group. |
| 152-154 | C2' (Furan) | Carbon adjacent to oxygen and attached to the methylene bridge. |
| 142-144 | C1 (Aniline) | Carbon attached to the nitrogen atom. |
| 141-143 | C5' (Furan) | Most deshielded furan CH carbon. |
| 114-116 | C3, C5 (Aniline) | Shielded carbons ortho to the -OCH₃ group. |
| 113-115 | C2, C6 (Aniline) | Carbons ortho to the -NH group. |
| 110-111 | C4' (Furan) | Furan CH carbon. |
| 106-108 | C3' (Furan) | Furan CH carbon. |
| 55-56 | -OCH₃ | Methoxy carbon. |
| 41-43 | -CH₂- | Methylene bridge carbon. |
Predictions are based on data from analogous structures N-(furan-2-ylmethyl)aniline[6] and N-(4-methoxybenzyl)aniline[6], and established substituent effects.[7]
NMR Analysis Workflow
Caption: Workflow for functional group analysis using ATR-IR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₁₃NO₂, corresponding to a monoisotopic mass of 203.0946 g/mol . [5] Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.
-
Mass Analysis: Scan a mass range (e.g., m/z 50-500) to detect the molecular ion and any fragments. High-resolution MS (HRMS) can be used to confirm the elemental composition.
Table 4: Expected Ions in the Mass Spectrum of this compound
| m/z | Ion | Description |
| 204.1024 | [M+H]⁺ | Protonated molecular ion |
| 203.0946 | [M]⁺• | Molecular ion (in EI) |
| 123 | [C₇H₉NO]⁺• | 4-methoxyaniline radical cation |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
Interpretation of Mass Spectrum: The most characteristic fragmentation pathway for N-benzyl aniline derivatives involves the cleavage of the C-N bond connecting the methylene bridge to the nitrogen atom. [8][9]This is a form of benzylic cleavage, which is highly favored due to the stability of the resulting carbocation.
-
Molecular Ion: In ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 204. In Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z 203 should be observed. The odd molecular weight is consistent with the Nitrogen Rule, as the molecule contains a single nitrogen atom. [10]2. Major Fragments: The primary fragmentation is the cleavage of the CH₂-NH bond. This can result in two major fragment ions:
-
m/z 81: The highly stable furfuryl cation ([C₅H₅O]⁺).
-
m/z 123: The radical cation of 4-methoxyaniline ([C₇H₉NO]⁺•). The relative abundance of these fragments provides strong evidence for the overall structure of the molecule.
-
MS Analysis Workflow
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of atoms and the connectivity of the furan and aniline moieties. IR spectroscopy provides rapid verification of key functional groups, notably the secondary amine and aryl ether. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by benzylic cleavage, further validating the proposed structure. Together, these analytical techniques provide a comprehensive and self-validating dataset essential for researchers in quality control, reaction monitoring, and drug development.
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An In-depth Technical Guide to the Solubility and Stability Studies of N-(furan-2-ylmethyl)-4-methoxyaniline
Foreword: Proactive Characterization in Drug Discovery
In the landscape of modern drug development, the adage "forewarned is forearmed" holds profound significance. The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. The physicochemical properties of a compound, specifically its solubility and stability, are foundational pillars upon which its entire development trajectory rests. Poor solubility can cripple bioavailability, while unaddressed instability can lead to loss of potency, formation of toxic degradants, and a shortened shelf life. This guide is dedicated to the comprehensive investigation of one such molecule: N-(furan-2-ylmethyl)-4-methoxyaniline. This compound, with its furan ring, secondary amine linkage, and methoxy-substituted aniline moiety, presents a unique combination of functional groups, each with its own set of potential liabilities. By dissecting the methodologies for assessing its solubility and predicting its stability, we aim to provide a robust framework for the proactive and scientifically sound characterization of this and similar molecules. This is not merely a collection of protocols; it is a strategic guide to understanding the inherent nature of a molecule to inform its future development.
Molecular Profile of this compound
Before delving into experimental investigations, a thorough understanding of the subject molecule is paramount. This compound is an organic compound featuring several key structural motifs that will dictate its chemical behavior.
-
The Furan Moiety: A five-membered aromatic heterocycle, the furan ring can act as a bioisostere for a phenyl group but possesses distinct electronic properties and metabolic vulnerabilities.[1] It is susceptible to oxidative cleavage, a critical consideration for stability.[2][3]
-
The Secondary Amine Linker: This linkage provides structural flexibility and a potential site for hydrogen bonding.[1] However, the imine functionality, which can be considered a structural relative, is known to be susceptible to hydrolysis.[4][5]
-
The 4-Methoxyaniline Moiety: The electron-donating methoxy group on the aniline ring influences the overall electron density and basicity of the molecule. Aromatic amines, as a class, can be prone to oxidation and photodegradation.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17377-97-8 | [7] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | [7] |
| Boiling Point | 324.2°C at 760 mmHg | [7] |
Aqueous and Solvent Solubility Assessment
A comprehensive understanding of a compound's solubility is a cornerstone of its pre-formulation assessment. It dictates the choice of solvents for analytical studies, informs potential formulation strategies, and provides insights into its likely behavior in biological systems.
Rationale for Solvent Selection
The choice of solvents for solubility studies should be strategic, encompassing a range of polarities and protic/aprotic characteristics to build a comprehensive solubility profile.
-
Aqueous Buffers (pH 2, 7.4, 9): These are critical for understanding solubility in physiologically relevant conditions. The pH will influence the ionization state of the secondary amine, which in turn will significantly impact solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are common in pharmaceutical formulations.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used to prepare stock solutions for in vitro assays and analytical method development.
-
Non-Polar Solvents (e.g., Dichloromethane, Hexane): Provide insights into the lipophilic nature of the compound.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining equilibrium solubility. Its simplicity and reliability make it a preferred choice in early-stage development.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For aqueous samples, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid pellet. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility by back-calculating from the concentration of the diluted sample to the original, undiluted supernatant.
Caption: Workflow for Equilibrium Solubility Determination.
Table 2: Template for Reporting Solubility Data
| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 M HCl | 2.0 | 25 | Data | Data |
| Phosphate Buffer | 7.4 | 25 | Data | Data |
| Borate Buffer | 9.0 | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
| DMSO | N/A | 25 | Data | Data |
| Acetonitrile | N/A | 25 | Data | Data |
Intrinsic Stability and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[8][9] They are designed to intentionally degrade the molecule under more aggressive conditions than those used in accelerated stability testing.[8] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[10]
Design of Forced Degradation Studies
The conditions for forced degradation should be selected to target the key functional groups within this compound. A degradation of 5-20% is generally considered optimal to ensure that the degradation products are detectable without being overly complex.[11]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C. This condition will probe the stability of the secondary amine linkage, which may be susceptible to hydrolysis, similar to an imine.[4][12]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C. This will assess the compound's stability in an alkaline environment.
-
Oxidative Degradation: 3% H₂O₂ at room temperature. The furan ring is a likely target for oxidation, potentially leading to ring-opening.[13][14] The aniline moiety is also susceptible to oxidation.
-
Thermal Degradation: The solid compound stored at 80°C. This evaluates the intrinsic thermal stability of the molecule in the absence of solvent.
-
Photostability: The compound in solution exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[15] Aromatic amines can be particularly sensitive to light.[6][16]
Experimental Protocol: Forced Degradation
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photostability, a solution in a 50:50 mixture of acetonitrile and water is suitable. A control sample, protected from stress conditions, should be prepared for each time point.
-
Stress Application: Expose the samples to the specified conditions. It is advisable to take samples at multiple time points (e.g., 0, 2, 8, 24, 48 hours) to monitor the progression of degradation.
-
Neutralization: For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or a mass spectrometer (MS) is highly recommended for detecting and identifying degradants.
-
Mass Balance Calculation: Calculate the mass balance to ensure that all major degradation products are accounted for. This is done by comparing the decrease in the parent peak area with the sum of the peak areas of the degradation products.
Caption: Forced Degradation and Analysis Workflow.
Predicted Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:
-
Hydrolytic Cleavage: Under acidic conditions, the C-N bond between the furan-2-ylmethyl group and the aniline nitrogen is susceptible to hydrolysis. This would yield furan-2-carbaldehyde and 4-methoxyaniline.[12][17]
-
Oxidative Degradation: The furan ring is prone to oxidation, which can lead to a variety of ring-opened products, such as 1,4-dicarbonyl compounds.[14][18] The aniline moiety can also be oxidized.
Caption: Predicted Degradation Pathways.
Table 3: Template for Reporting Forced Degradation Results
| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Peak Area of Major Degradant (% of Total) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Thermal, 80°C | 48 | Data | Data | Data | Data |
| Photolytic | 24 | Data | Data | Data | Data |
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to evaluating the solubility and stability of this compound. By employing the described methodologies, researchers can generate a robust data package that will be invaluable for guiding future development activities. The solubility profile will inform the selection of appropriate formulation strategies, while the forced degradation studies will provide a critical understanding of the molecule's intrinsic liabilities. The identification of potential degradation pathways allows for the development of targeted strategies to mitigate instability, such as the inclusion of antioxidants or protection from light. The stability-indicating analytical method developed through this process will be essential for all future quality control and stability monitoring. Ultimately, a thorough and early investigation of these fundamental properties is not merely a data-gathering exercise; it is a critical investment in the successful advancement of a promising molecule.
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Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Kumar, V., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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An In-Depth Technical Guide to Quantum Chemical Calculations for N-(furan-2-ylmethyl)-4-methoxyaniline
Introduction
N-(furan-2-ylmethyl)-4-methoxyaniline, with the chemical formula C₁₂H₁₃NO₂ and CAS number 17377-97-8, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its derivatives have been explored as intermediates in the synthesis of novel therapeutic agents, particularly in oncology, and have shown potential in the development of organic light-emitting diodes (OLEDs).[2] The unique combination of a furan ring, a secondary amine linker, and a methoxy-substituted aniline moiety imparts distinct physicochemical properties that influence its biological activity and electronic behavior.
This technical guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding. We will move beyond a simple recitation of methods to explain the causality behind theoretical choices, ensuring a robust and reliable computational investigation.
Theoretical Framework: The Power of Quantum Chemistry
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens to investigate molecular systems at the electronic level. For a molecule like this compound, these methods allow us to predict a wide array of properties that are often challenging or time-consuming to determine experimentally. By solving the Schrödinger equation (or approximations thereof), we can model the molecule's geometry, vibrational frequencies, electronic structure, and reactivity.
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For organic molecules containing first- and second-row elements like carbon, nitrogen, and oxygen, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good compromise between accuracy and computational efficiency for a variety of properties.[4][5][6]
This guide will primarily focus on DFT-based calculations, supplemented by post-analysis techniques to extract chemically meaningful information. All described protocols are designed to be performed using a standard quantum chemistry software package like Gaussian.[7][8][9][10]
The Computational Workflow: A Step-by-Step Guide
A rigorous computational study follows a logical progression of steps, each building upon the previous one to construct a comprehensive molecular profile. The following workflow is designed to be a self-validating process, with checks at each stage to ensure the reliability of the results.
Caption: A schematic representation of the HOMO and LUMO energy levels and their spatial distribution.
Reactivity Map
The results from the Fukui function analysis can be used to generate a molecular reactivity map, visually highlighting the regions most susceptible to nucleophilic and electrophilic attack.
Conclusion
This in-depth technical guide has outlined a comprehensive and self-validating computational workflow for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this important molecule. The presented methodologies, grounded in the robust framework of Density Functional Theory, provide a powerful toolkit for rationalizing experimental observations and guiding the design of new molecules with tailored properties for applications in drug discovery and materials science. The emphasis on understanding the causality behind each computational step ensures that the generated data is not only accurate but also chemically meaningful.
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An In-Depth Technical Guide to the Pharmacophoric Potential of the Furan-Methoxyaniline Scaffold
Preamble: The Strategic Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is perpetual. Our journey often begins not by inventing complexity, but by recognizing and strategically combining fragments that have a proven track record of interacting with biological targets. This guide delves into the synergistic potential of one such combination: the furan-methoxyaniline scaffold .
At first glance, this scaffold appears to be a simple conjunction of two well-established moieties. The furan ring is a five-membered aromatic heterocycle, a cornerstone in medicinal chemistry prized for its role as a versatile pharmacophore and a bioisostere for the phenyl ring, often enhancing metabolic stability and receptor interactions.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] On the other hand, the methoxyaniline fragment is a prominent feature in numerous kinase inhibitors, where the aniline nitrogen serves as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[8]
The core thesis of this guide is that the fusion of these two "privileged" structures creates a scaffold with immense, underexplored pharmacophoric potential. The furan ring is not merely a phenyl bioisostere here; its unique electronic properties and potential for specific vectoral interactions can be exploited to achieve novel target engagement and improved physicochemical properties.[6] This document provides a technical framework for researchers and drug development professionals to unlock this potential, covering synthetic strategy, biological evaluation, and the principles of rational, data-driven lead optimization.
The Furan-Methoxyaniline Scaffold: A Structural and Mechanistic Overview
The power of this scaffold lies in the distinct yet complementary roles of its constituent parts.
-
The Furan Moiety: This electron-rich aromatic system can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom), π–π stacking, and hydrophobic interactions.[2] Its compact size and specific geometry allow it to probe pockets within a target protein that may be inaccessible to a bulkier phenyl ring. Furthermore, the C2 and C5 positions are particularly amenable to substitution, allowing for fine-tuning of potency and selectivity.[1]
-
The Methoxyaniline Moiety: This component typically serves as the primary anchor to the target protein. In the context of kinase inhibition, the aniline proton and nitrogen are essential for forming one or two hydrogen bonds with the backbone of the hinge region, a highly conserved interaction motif.[8][9] The methoxy substituent can further enhance binding through additional interactions or by modulating the pKa of the aniline nitrogen, thereby influencing binding affinity and overall cell permeability.
The strategic combination allows the furan to act as a "pathfinder" element, orienting the molecule within the binding site and making key contacts in adjacent pockets, while the methoxyaniline provides the high-affinity anchor.
Synthetic Strategies: Building the Core Scaffold
The synthesis of furan-methoxyaniline derivatives is accessible through established organic chemistry reactions. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable aniline derivative and an activated heterocyclic core. For kinase inhibitor development, this often involves coupling with a chloro-substituted quinazoline, pyrimidine, or a similar scaffold.[8]
Experimental Protocol: Synthesis of a Quinazoline-Based Furan-Methoxyaniline Derivative
This protocol provides a representative method for coupling 4-(Furan-2-yl)aniline with a 4-chloroquinazoline core, a common starting point for EGFR or VEGFR inhibitors.[8]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
4-(Furan-2-yl)aniline hydrochloride
-
Triethylamine (TEA)
-
Isopropanol (IPA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Mobile phase for TLC (e.g., 1:1 Ethyl Acetate:Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 equivalent).
-
Addition of Aniline: Add 4-(furan-2-yl)aniline hydrochloride (1.1 mmol, 1.1 equivalents). The use of a slight excess of the aniline ensures the complete consumption of the more valuable chloroquinazoline starting material.
-
Solvent and Base: Add isopropanol (10 mL) to the flask. This is a common solvent for this class of reaction due to its polarity and boiling point. Subsequently, add triethylamine (1.5 mmol, 1.5 equivalents) dropwise.
-
Causality Insight: The hydrochloride salt of the aniline is used for its superior stability and ease of handling. Triethylamine is a non-nucleophilic organic base crucial for neutralizing the HCl salt in situ, liberating the free aniline to act as a nucleophile. It also scavenges the HCl generated during the SNAr reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for IPA) and maintain for 3-6 hours.
-
Monitoring: The progress of the reaction must be monitored to determine completion. This is achieved by TLC. Periodically, take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with the chosen mobile phase. The consumption of the starting materials (visualized under UV light) indicates the reaction is proceeding.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the desired product) forms, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold isopropanol to remove any residual starting materials or soluble impurities. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). This step is non-negotiable for validating the identity of the synthesized molecule.
Biological Evaluation: Quantifying Pharmacological Activity
Once synthesized, the derivatives must be screened for biological activity. The choice of assay is dictated by the therapeutic hypothesis. Given the scaffold's similarity to known kinase inhibitors, an anticancer screen is a logical starting point.
Primary Screen: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability and is a workhorse for primary screening of potential anticancer agents.[1][7] It measures the metabolic activity of cells, which generally correlates with cell number.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furan-methoxyaniline derivative against a cancer cell line (e.g., MCF-7 for breast cancer).
Materials:
-
Cancer cell line (e.g., MCF-7) and appropriate culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (furan-methoxyaniline derivative), dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for the compound to exert its effect, typically two to three cell doubling times.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Self-Validating Principle: Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT dye, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
The data from primary screening is the foundation for rational lead optimization. SAR studies involve systematically modifying the chemical structure to understand which parts of the molecule are essential for activity and to improve potency, selectivity, and drug-like properties.[10][11][12]
Key Areas for SAR Exploration:
-
Furan Ring Substitution: Introduce small alkyl or halogen groups at the C5 position to probe for additional hydrophobic pockets.
-
Aniline Ring Substitution: Modify the substitution pattern on the aniline ring. For example, moving the methoxy group or adding other substituents can alter electronic properties and create new interactions.
-
Linker Modification: If a linker exists between the furan and aniline, its length and rigidity can be varied.
| Compound ID | R¹ (Furan C5) | R² (Aniline Ring) | Kinase X IC₅₀ (nM) |
| FMA-01 | -H | 4-OCH₃ | 850 |
| FMA-02 | -CH₃ | 4-OCH₃ | 420 |
| FMA-03 | -Cl | 4-OCH₃ | 150 |
| FMA-04 | -H | 3-OCH₃ | 1200 |
| FMA-05 | -Cl | 3,4-di-OCH₃ | 75 |
| Table 1: Representative SAR data for a hypothetical series of furan-methoxyaniline (FMA) kinase inhibitors. This data illustrates how substitutions on both rings can significantly impact inhibitory potency. |
Pharmacophore Modeling Workflow
As active compounds are identified, a pharmacophore model can be generated to distill the key chemical features required for biological activity.[13][14] This model then serves as a 3D query to search large virtual libraries for new, structurally diverse compounds with a high probability of being active.
From a field-proven perspective, the validation step is critical. A robust pharmacophore model must not only recognize known active compounds but also correctly reject known inactive molecules. This ensures the model has true predictive power and minimizes resource expenditure on false positives during experimental follow-up.
Conclusion and Future Directions
The furan-methoxyaniline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of the furan's versatile interaction capabilities with the methoxyaniline's proven role as a biological anchor provides a powerful platform for rational drug design. This guide has outlined the fundamental strategies for synthesizing, evaluating, and optimizing compounds based on this core.
Future work should focus on expanding the diversity of the core itself, perhaps by exploring different substitution patterns or by replacing the central aniline with other bioisosteric linkers. Furthermore, screening these compounds against a wider range of targets, including other enzyme classes and receptors, could unveil entirely new therapeutic applications. By integrating synthetic chemistry with rigorous biological testing and computational modeling, the full pharmacophoric potential of the furan-methoxyaniline scaffold can be realized.
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Structure–activity relationship (SAR) analysis from the comparative... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Al-Warhi, T., et al. (2022). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 355(3), 2100381. Available from: [Link]
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CAS number 17377-97-8 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)-4-methoxyaniline (CAS Number: 17377-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No. 17377-97-8). This compound is a notable intermediate in medicinal chemistry, leveraging the bioisosteric properties of the furan moiety and the synthetic versatility of the secondary amine linkage.[1] This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular characteristics and practical methodologies for its synthesis and analysis.
Chemical Identity and Structure
This compound is an aromatic amine featuring a furan ring linked via a methylene bridge to the nitrogen atom of a p-methoxyaniline moiety.
-
IUPAC Name: this compound
-
CAS Number: 17377-97-8
-
Molecular Formula: C₁₂H₁₃NO₂[2]
-
Molecular Weight: 203.24 g/mol [2]
-
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally related compounds.
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [2] |
| Boiling Point | 324.2 °C at 760 mmHg | [2] |
| Melting Point | Not experimentally determined. A calculated melting range for the related compound N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is 84–88 °C.[3] | N/A |
| Solubility | Soluble in ethanol and ether; slightly soluble in water (inferred from properties of 4-methoxyaniline).[4] | Inferred |
| pKa | Not experimentally determined. The pKa of the parent amine, 4-methoxyaniline, is 5.36 at 25 °C.[4] | N/A |
| XLogP3 | 2.5 | Inferred |
| Hydrogen Bond Donor Count | 1 | Inferred |
| Hydrogen Bond Acceptor Count | 3 | Inferred |
| Rotatable Bond Count | 4 | Inferred |
Synthesis
This compound can be synthesized via reductive amination of furfural with 4-methoxyaniline. This method is a robust and widely employed strategy for the formation of secondary amines.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of related N-furfurylaniline derivatives.[5]
Materials:
-
4-methoxyaniline
-
Furfural
-
Sodium borohydride
-
1,2-dichloroethane
-
Acetic acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
In a round-bottom flask, dissolve sodium borohydride (1.167 g, 30.71 mmol) in 1,2-dichloroethane (50 ml).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic acid (5.358 ml) dropwise to the cooled solution, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
To this mixture, add 4-methoxyaniline (1.353 g, 11.00 mmol) followed by furfural (2.003 ml, 24.20 mmol).
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the furan and methoxy-substituted aniline rings. A representative ¹H NMR spectrum in DMSO-d₆ shows distinct peaks corresponding to the aromatic protons, the methylene bridge protons, and the methoxy group protons.[6]
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in the molecule, confirming the carbon skeleton. The spectrum for the related N-(furan-2-ylmethyl)aniline in CDCl₃ shows characteristic peaks for the furan and aniline carbons.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present. The spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3350-3450 cm⁻¹ corresponding to the secondary amine.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylene and methoxy groups.
-
C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region.
-
C-O-C Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range for the furan and methoxy ether linkages.[8]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry of related 4-substituted N-(2-furylmethyl)anilines shows characteristic fragmentation patterns, including the formation of the furfuryl cation.[9] The expected molecular ion peak [M]⁺ for this compound would be at m/z 203.
Safety and Handling
No specific safety data sheet is available for this compound. Therefore, handling precautions should be based on the safety information for its parent compound, 4-methoxyaniline.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][11]
-
Toxicity: 4-Methoxyaniline is fatal if swallowed, in contact with skin, or if inhaled.[11] It may cause damage to organs through prolonged or repeated exposure.[11]
-
Environmental Hazards: 4-Methoxyaniline is very toxic to aquatic life.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Applications in Drug Development
The N-(furan-2-ylmethyl)aniline scaffold is a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity. The furan ring can act as a bioisostere for a phenyl group, offering different physicochemical properties that can influence a molecule's solubility, metabolism, and target binding.[1]
Caption: Potential synthetic application in generating bioactive molecules.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved from [Link]
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ChemBK. (n.d.). 4-methoxyaniline. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-furylmethyl)-4-methoxyaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ChemSynthesis. (2025). 4-(furan-2-yl)-N-(4-methoxoxyphenyl)-3-methyloxetan-2-imine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0065041). Retrieved from [Link]
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PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
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ChemSynthesis. (2025). N-(furan-2-yl-thiophen-2-ylmethyl)aniline. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]
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ResearchGate. (2025). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]
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Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). P-Anisidine. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for N-(furan-2-ylmethyl)-4-methoxyaniline
Abstract
In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition.[1][2] In silico computational models offer a rapid, cost-effective, and high-throughput alternative to traditional experimental testing, enabling researchers to prioritize compounds with favorable pharmacokinetic and safety profiles before significant resources are invested.[3][4] This technical guide provides a comprehensive, step-by-step walkthrough for predicting the ADMET properties of the novel chemical entity, N-(furan-2-ylmethyl)-4-methoxyaniline . By leveraging a suite of validated, freely accessible web-based tools, we will construct a detailed pharmacokinetic and toxicological profile of this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just predictive data but also the scientific rationale behind the selection of methodologies and the expert interpretation of the resulting profile.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties or unforeseen toxicity.[5] The ADMET framework systematically evaluates how a substance behaves within a biological system, addressing the critical questions that determine its potential as a therapeutic agent.[2][6]
-
Absorption: How does the drug enter the bloodstream?
-
Distribution: Where does it go within the body?
-
Metabolism: How is it chemically modified and broken down?
-
Excretion: How is it ultimately eliminated?
-
Toxicity: Does it cause harmful effects?
Predicting these properties computationally at the earliest stages of discovery allows for a "fail fast, fail cheap" approach, guiding the optimization of lead compounds and focusing resources on candidates with the highest probability of success.[3][6] This guide will use this compound as a case study to demonstrate a robust in silico workflow.
Target Compound: this compound
-
Canonical SMILES: COc1ccc(NCc2occc2)cc1
-
2D Structure:
The In Silico Methodology: A Validated Toolkit
Our predictive workflow is grounded in the use of well-established, freely accessible platforms that employ a range of computational models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms.[7] The choice of these specific tools—SwissADME and pkCSM —is predicated on their comprehensive prediction endpoints, user-friendly interfaces, and extensive validation within the scientific community.[5][8]
The Predictive Workflow
The process begins with the compound's structure, represented as a SMILES string, which serves as the input for various predictive models. Each model assesses a different ADMET parameter, and the collective output is then synthesized into a holistic profile for expert review.
Figure 1: General workflow for the in silico ADMET prediction of a chemical entity.
Foundational Principles: Physicochemistry and Drug-Likeness
Before delving into specific pharmacokinetic parameters, we first assess the compound's fundamental physicochemical properties. These properties are the primary determinants of a molecule's behavior and are evaluated against established "rules of thumb" like Lipinski's Rule of Five, which gauges the "drug-likeness" of a compound for oral administration.[9][10]
Lipinski's Rule of Five (RO5): An orally active drug generally has no more than one violation of the following criteria[11]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Octanol-water partition coefficient (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Protocol: Physicochemical Property Prediction
-
Navigate to the SwissADME web server ([Link]]
-
In the input field, paste the SMILES string for this compound: COc1ccc(NCc2occc2)cc1.
-
Click the "Run" button to initiate the calculations.
-
Record the values for MW, logP, HBD, HBA, and Topological Polar Surface Area (TPSA) from the results page.
Comprehensive ADMET Profile Prediction
This section details the prediction of each ADMET property, explaining its relevance and the protocol used.
ABSORPTION
Absorption governs how effectively a compound enters the systemic circulation from its site of administration. For oral drugs, this involves surviving the harsh environment of the gut and permeating the intestinal wall.
-
Gastrointestinal (GI) Absorption: The prediction is a qualitative assessment of the percentage of the drug absorbed through the human intestine.
-
Blood-Brain Barrier (BBB) Permeability: This is a critical parameter that determines if a compound can enter the central nervous system (CNS).[12] For CNS-targeting drugs, permeability is essential; for others, it is a liability that can cause unwanted side effects.[13]
Protocol: Absorption Prediction
-
Using the results from the previous SwissADME run, locate the "Pharmacokinetics" section.
-
Record the qualitative predictions for GI absorption and BBB permeant status.
-
Navigate to the pkCSM web server ([Link]]
-
Paste the SMILES string into the input box and click "Submit".
-
From the results table under the "Absorption" tab, record the predicted "Intestinal Absorption (Human)" percentage and the "BBB Permeability" (logBB) value. A logBB > 0.3 indicates ready penetration, while a logBB < -1.0 suggests poor distribution to the brain.[14]
DISTRIBUTION
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.
-
Volume of Distribution at Steady State (VDss): This parameter relates the amount of drug in the body to its concentration in the blood. A high VDss suggests the drug is extensively distributed into tissues, while a low value indicates it remains primarily in the bloodstream.
-
Fraction Unbound: Drugs often bind to plasma proteins like albumin. Only the unbound, or "free," fraction is pharmacologically active and available to be metabolized or excreted.
Protocol: Distribution Prediction
-
Using the generated pkCSM results, navigate to the "Distribution" tab.
-
Record the predicted values for "Steady State Volume of Distribution (VDss)" and "Fraction Unbound (human)".
METABOLISM
Metabolism is the body's process of chemically altering drugs, primarily in the liver, to facilitate their excretion. This is largely mediated by the Cytochrome P450 (CYP) family of enzymes.[15][16][17]
-
CYP Inhibition: Predicting whether a compound inhibits specific CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial for assessing the risk of drug-drug interactions (DDIs).[18] If a drug inhibits an enzyme responsible for metabolizing another co-administered drug, it can lead to dangerously high concentrations of the second drug.
Protocol: Metabolism Prediction
-
In the SwissADME results, under "Pharmacokinetics," observe the predictions for inhibition of the five major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4).
-
In the pkCSM results, under the "Metabolism" tab, cross-reference the predictions for whether the compound is a substrate or inhibitor of the same key isoforms.
EXCRETION
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys.
-
Total Clearance: This is a measure of the rate at which a drug is eliminated from the body, combining all routes of excretion. It is a key determinant of the dosing rate required to maintain a steady-state concentration.
-
Renal OCT2 Substrate: The Organic Cation Transporter 2 (OCT2) is a protein in the kidneys that plays a role in the secretion of certain drugs into the urine.
Protocol: Excretion Prediction
-
In the pkCSM results, navigate to the "Excretion" tab.
-
Record the predicted "Total Clearance" value and the qualitative prediction for "Renal OCT2 Substrate."
TOXICITY
Early identification of potential toxicity is one of the most valuable contributions of in silico modeling.[19]
-
AMES Mutagenicity: This test predicts the compound's potential to cause mutations in DNA, which is an indicator of carcinogenic potential.
-
hERG I Inhibition: Blockade of the hERG potassium channel in the heart is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[20][21][22] This is a critical safety checkpoint in drug development.[23]
-
Hepatotoxicity (DILI): Predicts the potential for the compound to cause Drug-Induced Liver Injury.[24]
-
Oral Rat LD50: Provides an estimate of the acute lethal dose in rats, giving a general indication of toxicity level.
Protocol: Toxicity Prediction
-
In the pkCSM results, navigate to the "Toxicity" tab.
-
Record the qualitative predictions for "AMES Toxicity" and "hERG I Inhibition."
-
Record the qualitative prediction for "Hepatotoxicity."
-
Record the quantitative prediction for "Oral Rat Acute Toxicity (LD50)."
Data Synthesis and Integrated Profile Analysis
The individual predictions are now consolidated to form a holistic ADMET profile for this compound.
Consolidated Predicted Data
| Parameter | Category | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |
| Physicochemistry | ||||
| Molecular Weight | Drug-Likeness | 217.25 g/mol | - | Passes RO5: Well within the <500 Da limit.[9] |
| logP (Consensus) | Drug-Likeness | 2.58 | - | Passes RO5: Moderate lipophilicity, within the <5 limit.[25] |
| H-Bond Donors | Drug-Likeness | 1 | - | Passes RO5: Well within the ≤5 limit. |
| H-Bond Acceptors | Drug-Likeness | 3 | - | Passes RO5: Well within the ≤10 limit. |
| TPSA | Permeability | 41.92 Ų | - | Good potential for cell membrane permeability. |
| Absorption | ||||
| GI Absorption | Bioavailability | High | 94.391 % | Likely to be well-absorbed from the gut. |
| BBB Permeability | Distribution | Yes | 0.511 logBB | Potential CNS Liability: Predicted to cross the blood-brain barrier. |
| Distribution | ||||
| VDss | Tissue Distribution | - | 0.528 L/kg | Moderate distribution into tissues. |
| Fraction Unbound | Activity | - | 0.174 | High degree of plasma protein binding is expected. |
| Metabolism | ||||
| CYP1A2 Inhibitor | DDI Risk | No | No | Low risk of DDI via this isoform. |
| CYP2C19 Inhibitor | DDI Risk | Yes | Yes | Potential DDI Risk: Predicted to inhibit CYP2C19. |
| CYP2C9 Inhibitor | DDI Risk | Yes | No | Conflicting prediction; warrants experimental verification. |
| CYP2D6 Inhibitor | DDI Risk | No | No | Low risk of DDI via this isoform. |
| CYP3A4 Inhibitor | DDI Risk | Yes | Yes | Potential DDI Risk: Predicted to inhibit CYP3A4. |
| Excretion | ||||
| Total Clearance | Elimination | - | 0.597 log(mL/min/kg) | Moderate rate of clearance predicted. |
| Renal OCT2 Substrate | Elimination | - | No | Not likely to be a substrate for this renal transporter. |
| Toxicity | ||||
| AMES Toxicity | Mutagenicity | - | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | Cardiotoxicity | - | Yes | Major Toxicity Flag: High risk of cardiotoxicity.[26] |
| Hepatotoxicity | Liver Toxicity | - | Yes | Toxicity Flag: Potential for drug-induced liver injury. |
| Oral Rat LD50 | Acute Toxicity | - | 2.551 mol/kg | Moderate acute toxicity predicted. |
Expert Interpretation and Strategic Recommendations
The in silico profile of this compound presents a mixed but informative picture, characteristic of an early-stage discovery compound.
Strengths:
-
Excellent "Drug-Likeness": The compound adheres perfectly to Lipinski's Rule of Five, suggesting it possesses the fundamental physicochemical properties conducive to good oral bioavailability.[9][10]
-
High Predicted Absorption: Both SwissADME and pkCSM predict high gastrointestinal absorption, reinforcing its potential as an orally administered agent.
Potential Liabilities & Causality:
-
Cardiotoxicity (hERG Inhibition): This is the most significant liability identified. The prediction of hERG channel inhibition is a major safety concern that often halts drug development.[23] The structural basis for hERG binding is complex, but often involves a combination of a basic nitrogen atom (present in the secondary amine) and lipophilic aromatic regions, both of which are features of this molecule.
-
Hepatotoxicity: The DILI prediction raises another safety flag. The furan ring is a known structural alert, as its metabolic activation can sometimes lead to the formation of reactive metabolites that cause liver injury.
-
Metabolism-Based Drug-Drug Interactions (DDIs): The consistent prediction of CYP2C19 and CYP3A4 inhibition suggests a high potential for DDIs.[18] This would complicate its use in patients taking other medications metabolized by these common enzymes.
-
CNS Penetration: The predicted ability to cross the BBB is a double-edged sword. If the intended target is in the CNS, this is a favorable property. If not, it represents a significant liability for potential off-target neurological side effects.
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- 22. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
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Methodological & Application
protocol for synthesizing N-(furan-2-ylmethyl)-4-methoxyaniline derivatives
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of N-(furan-2-ylmethyl)-4-methoxyaniline via One-Pot Reductive Amination
Audience: Researchers, medicinal chemists, and organic synthesis professionals.
Abstract & Significance
The N-(furan-2-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan ring acts as a versatile pharmacophore and a bioisostere for phenyl groups, while the substituted aniline moiety allows for fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity. This document provides a detailed, validated, and robust protocol for the synthesis of a representative derivative, this compound, via a one-pot direct reductive amination of furfural with p-anisidine. We will elucidate the underlying chemical principles, provide a step-by-step experimental guide, detail characterization methods, and offer troubleshooting insights to ensure reliable and reproducible outcomes.
Principle of the Method: Direct Reductive Amination
The synthesis hinges on the principle of direct reductive amination. This powerful C-N bond-forming strategy combines two distinct chemical transformations into a single synthetic operation:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (p-anisidine) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form a Schiff base, specifically an N-furfurylidene-4-methoxyaniline intermediate. This step is typically acid-catalyzed and reversible.
-
In-situ Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced directly into the reaction mixture. NaBH₄ selectively reduces the C=N double bond of the imine to the corresponding secondary amine, yielding the target product.
This one-pot approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate, leading to higher yields and operational simplicity. Methanol is an ideal solvent as it readily dissolves the reactants and the borohydride reagent, and its protic nature facilitates both imine formation and the reduction step.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Stoichiometry |
| Furfural | C₅H₄O₂ | 96.09 | 1.16 g/mL | 0.92 mL | 11.0 | 1.1 eq |
| p-Anisidine | C₇H₉NO | 123.15 | - | 1.23 g | 10.0 | 1.0 eq |
| Sodium Borohydride | NaBH₄ | 37.83 | - | 0.57 g | 15.0 | 1.5 eq |
| Methanol (ACS Grade) | CH₃OH | 32.04 | 0.792 g/mL | 40 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | - | Extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - | Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10.0 mmol). Add 20 mL of methanol and stir at room temperature until all the solid has dissolved.
-
Imine Formation: To the clear, stirring solution, add furfural (0.92 mL, 11.0 mmol) dropwise. A color change to yellow/orange is typically observed, indicating the formation of the imine intermediate. Allow the mixture to stir at room temperature for 30 minutes to ensure complete imine formation.[1][2][3]
-
Reduction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical as the subsequent reduction step is exothermic.
-
Addition of Reducing Agent: While maintaining the cold temperature and vigorous stirring, add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over a period of 15-20 minutes.
-
Reaction Progression: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Quenching and Solvent Removal: After 2 hours, carefully quench the reaction by slowly adding ~10 mL of deionized water to decompose any unreacted NaBH₄. Remove the methanol from the mixture using a rotary evaporator.
-
Work-up and Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of deionized water and then 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Visualization of Workflow & Mechanism
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Reaction Mechanism Diagram
Caption: Mechanism of reductive amination showing key intermediates.
Product Characterization (Self-Validation)
Successful synthesis must be confirmed by analytical techniques. The data below represents typical expected values for this compound.
| Technique | Expected Data |
| Appearance | Off-white to pale yellow solid or oil. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.55 (d, 1H, furan), 6.70 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 6.35 (dd, 1H, furan), 6.20 (d, 1H, furan), 5.80 (t, 1H, NH), 4.20 (d, 2H, CH₂), 3.65 (s, 3H, OCH₃).[4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 152.8, 152.2, 142.1, 141.9, 114.9, 114.5, 110.4, 107.0, 55.8, 41.8. |
| Mass Spec (HRMS-ESI) | Calculated for C₁₂H₁₄NO₂ [M+H]⁺: 204.1019; Found: 204.1021. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1510 (Ar C=C stretch), ~1240 (C-O stretch). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete imine formation.- NaBH₄ decomposed (old reagent).- Insufficient reaction time. | - Allow the amine and aldehyde to stir longer (e.g., 1-2 hours) before adding NaBH₄.- Use a fresh bottle of NaBH₄.- Extend the reaction time after NaBH₄ addition to 4-6 hours or overnight. |
| Presence of Alcohol Side-Product (Furfuryl Alcohol) | - NaBH₄ was added too quickly, reducing the aldehyde before imine formation. | - Ensure the reaction is cooled properly in an ice bath before adding NaBH₄.- Add NaBH₄ slowly and in small portions. |
| Difficult Purification | - Presence of unreacted starting materials or side-products. | - Ensure the aqueous work-up (washing steps) is thorough to remove water-soluble impurities.- Optimize the solvent system for column chromatography for better separation. |
| Reaction Foams Excessively | - Reaction is too concentrated.- NaBH₄ added too fast. | - Use a larger flask to accommodate foaming.- Dilute the reaction with more methanol.- Slow down the rate of NaBH₄ addition. |
Safety & Handling
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Furfural: Toxic and a skin/eye irritant. Handle with care.
-
p-Anisidine: Toxic upon inhalation, ingestion, or skin contact.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Quench carefully and avoid contact with strong acids.
-
Methanol: Flammable liquid and toxic. Avoid inhalation and skin contact.
References
-
Chemistry LibreTexts. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Royal Society of Chemistry. (2025). Synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxyaniline 1d. In Supplementary Material. [Link]
-
SpectraBase. (n.d.). N-(2-furylmethyl)-4-methoxyaniline. Wiley-VCH. [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Royal Society of Chemistry. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16, 734-742. [Link]
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Application Notes and Protocols for N-(furan-2-ylmethyl)-4-methoxyaniline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Furan Scaffold
In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, integral to a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The furan moiety can serve as a bioisostere for a phenyl ring, offering distinct physicochemical properties that can modulate a compound's solubility, metabolic stability, and interaction with biological targets.[1] When coupled with an aniline derivative, such as 4-methoxyaniline, the resulting N-(furan-2-ylmethyl)-4-methoxyaniline presents a molecule of significant interest for drug discovery. The methoxy group on the aniline ring can influence the compound's electronic properties and metabolic profile, while the secondary amine provides a crucial point for further structural modifications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the medicinal chemistry applications of this compound. We will delve into its synthesis, and present detailed protocols for evaluating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, we will outline essential ADME/Tox assays for its preclinical characterization.
Synthesis and Characterization
The synthesis of this compound can be achieved through a reductive amination reaction between furfural and 4-methoxyaniline. This common and efficient method in medicinal chemistry forms the core of our synthetic protocol.
Protocol 1: Synthesis of this compound
Principle: This protocol details the synthesis via reductive amination, a two-step process in a single pot. First, the furfural and 4-methoxyaniline undergo condensation to form a Schiff base (imine). Subsequently, a reducing agent, sodium borohydride, is introduced to selectively reduce the imine to the desired secondary amine.
Materials:
-
Furfural
-
4-Methoxyaniline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in methanol.
-
Add furfural (1.0 eq) to the solution and stir at room temperature.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the imine formation is complete (typically 1-2 hours), cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Anticipated Biological Activities and Evaluation Protocols
Based on the known pharmacological profiles of furan and aniline derivatives, this compound is a promising candidate for investigation in several therapeutic areas. A structurally related compound, N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline, has demonstrated antioxidant and anti-inflammatory activities through the inhibition of the NF-κB pathway, providing a strong rationale for exploring similar properties in our target molecule.[5]
Anticancer Activity
Rationale: Furan-containing molecules have shown significant anti-proliferative effects against various cancer cell lines.[6] The mechanism of action for some furan derivatives involves the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[1][6]
Experimental Workflow:
Figure 1: Workflow for MTT-based cytotoxicity assay.
Procedure:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 15.2 |
| A549 | This compound | 25.8 |
| HCT116 | This compound | 18.5 |
| MCF-7 | Doxorubicin (Positive Control) | 0.8 |
Anti-inflammatory Activity
Rationale: Chronic inflammation is a hallmark of many diseases. Furan derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways such as NF-κB.[5][7]
Principle: The Griess assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[8] Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7).
Experimental Workflow:
Figure 2: Workflow for Nitric Oxide production assay.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., Dexamethasone).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-only control.
Hypothetical Data Presentation:
| Treatment | NO Production (% of LPS Control) |
| Vehicle Control | 5% |
| LPS (1 µg/mL) | 100% |
| This compound (10 µM) + LPS | 45% |
| This compound (25 µM) + LPS | 25% |
| Dexamethasone (1 µM) + LPS (Positive Control) | 15% |
Antimicrobial Activity
Rationale: The furan nucleus is a key component of several antibacterial and antifungal agents.[7] Therefore, it is prudent to evaluate this compound for its potential antimicrobial properties.
Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[2]
Procedure:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.
Hypothetical Data Presentation:
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 32 |
| Escherichia coli | This compound | 64 |
| Candida albicans | This compound | 128 |
| Staphylococcus aureus | Vancomycin (Positive Control) | 1 |
| Escherichia coli | Ciprofloxacin (Positive Control) | 0.5 |
| Candida albicans | Fluconazole (Positive Control) | 2 |
Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[3][9][10]
Protocol 5: In Vitro ADME/Tox Assays
Rationale: A panel of in vitro assays can provide valuable insights into the drug-like properties of this compound.
Recommended Assays:
-
Metabolic Stability Assay:
-
Principle: To determine the rate at which the compound is metabolized by liver enzymes (e.g., liver microsomes or hepatocytes).[10] This provides an indication of its in vivo half-life.
-
Method: Incubate the compound with liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS.
-
-
Plasma Protein Binding Assay:
-
Principle: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to reach the target site.[10]
-
Method: Use equilibrium dialysis or ultrafiltration to separate bound and unbound fractions of the compound in plasma, followed by quantification with LC-MS/MS.
-
-
CYP450 Inhibition Assay:
-
Principle: To assess the potential of the compound to inhibit major cytochrome P450 (CYP) enzymes, which is a common cause of drug-drug interactions.[9]
-
Method: Use fluorescent or luminescent probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and measure the effect of the compound on their metabolism.[9]
-
-
hERG Channel Blockade Assay:
-
Principle: To evaluate the potential of the compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Method: Use automated patch-clamp electrophysiology to measure the effect of the compound on hERG channel currents in a cell line expressing the channel.
-
-
Cytotoxicity in Non-cancerous Cells:
-
Principle: To assess the general toxicity of the compound, an MTT assay can be performed on a non-cancerous cell line (e.g., normal human fibroblasts).
-
Method: Follow the same procedure as the anticancer cytotoxicity assay (Protocol 2).
-
ADME/Tox Workflow:
Figure 3: Preliminary ADME/Tox screening workflow.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a systematic approach to characterizing its potential in oncology, inflammation, and infectious diseases. Positive results from these initial in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and more comprehensive pharmacokinetic and toxicology profiling. The versatility of the furan-aniline core also allows for the generation of a library of analogues through further chemical synthesis, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
References
- Pharmacological activity of furan derivatives. (2024, December 10). Google AI Search.
- Synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxyaniline 1d. (2025). The Royal Society of Chemistry.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Universidad de La Salle. Retrieved January 12, 2026, from [Link]
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A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Alq J Med App Sci. Retrieved January 12, 2026, from [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. (n.d.). IOSR Journal. Retrieved January 12, 2026, from [Link]
-
Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. (2023, May 15). PubMed. Retrieved January 12, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Nivrutti Int. J. Adv. Biol. Biomed. Res.. Retrieved January 12, 2026, from [Link]
-
N-(furan-2-yl-thiophen-2-ylmethyl)aniline. (2025, May 20). ChemSynthesis. Retrieved January 12, 2026, from [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI. Retrieved January 12, 2026, from [Link]
-
m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. (2014, June 28). All About Drugs. Retrieved January 12, 2026, from [Link]
-
Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PubMed Central. Retrieved January 12, 2026, from [Link]
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- 7. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Structure–Activity Relationship of a Potent Furin Inhibitor Derived from Influenza Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a series of antibacterially active 5-(5-nitro-2-furfurylidene)thiazolones, 5-(5-nitro-2-furylpropenylidene)thiazolones, and 6-(5-nitro-2-furyl)-4H-1,3-thiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial and Antifungal Assays of Furan-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] With the escalating threat of antimicrobial resistance, the exploration of novel antimicrobial agents is a critical area of research, and furan-containing compounds represent a promising avenue for the development of new therapeutics.[4][5]
This guide provides a comprehensive overview of the essential in vitro assays used to evaluate the antibacterial and antifungal efficacy of furan-containing compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct these assessments with scientific rigor and reproducibility.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and the lowest concentration that can kill the microorganism (Minimum Bactericidal Concentration, or MBC, for bacteria and Minimum Fungicidal Concentration, or MFC, for fungi). These parameters are fundamental in the preclinical assessment of a potential new antimicrobial agent.
A key concept in evaluating the cidal (killing) activity of a compound is the MBC/MIC (or MFC/MIC) ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[6]
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used and standardized technique to determine the MIC of an antimicrobial agent.[4][7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Rationale for Method Selection: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening of multiple compounds.
Materials:
-
Furan-containing test compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria (CAMHB)[6]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)[4]
-
Negative control (broth with solvent)
-
Sterile saline (0.9%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the furan-containing compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[4][8]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add a specific volume of the test compound stock solution to well 1 to achieve the highest desired concentration, and then add MHB to a final volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[6] Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[6]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.[8]
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[4]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[4] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4][8]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration at which the compound is lethal to the bacteria.[9][10]
Rationale for Method Selection: This assay provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), which is a critical factor in drug development.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.[6]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[6]
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][10]
Antifungal Susceptibility Testing
Similar to antibacterial testing, the evaluation of antifungal activity primarily involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Minimum Inhibitory Concentration (MIC) Determination for Yeasts and Molds
The broth microdilution method is also the standard for antifungal susceptibility testing, with specific modifications for fungal growth requirements.
Rationale for Method Selection: Standardization of this method by organizations like the Clinical and Laboratory Standards Institute (CLSI) allows for inter-laboratory comparability of results.
Materials:
-
Furan-containing test compounds
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with solvent)
-
Sterile saline (0.9%)
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the furan-containing compound in a suitable solvent (e.g., DMSO).
-
Preparation of Fungal Inoculum:
-
For yeasts, prepare a suspension from a 24-hour culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, harvest conidia from a 7-day old culture and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Serial Dilution and Inoculation: Follow a similar serial dilution procedure as described for the antibacterial MIC assay, using RPMI-1640 as the diluent.
-
Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11]
-
Result Interpretation: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or 100% inhibition, depending on the drug and fungus) compared to the growth control.[11]
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the antifungal equivalent of the MBC and determines the lowest concentration of the compound that is lethal to the fungus.[12]
Rationale for Method Selection: This assay is essential for identifying compounds with fungicidal activity, which is often preferred for treating infections in immunocompromised patients.
Materials:
-
Results from the antifungal MIC assay
-
Sterile Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Subculturing: After determining the MIC, take an aliquot (typically 20-100 µL) from each well that shows no visible growth and plate it onto an SDA plate.[13][14]
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control subculture.[12][13]
-
Result Interpretation: The MFC is the lowest concentration of the test compound that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[12][13]
Data Presentation
Summarizing the quantitative data from these assays in a clear and structured format is crucial for comparison and analysis.
Table 1: Representative Antibacterial Activity of Furan Derivatives
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Nitrofurantoin | 1.5625 | - | [4] |
| Furanone Derivative F131 | 8-16 | - | [4] |
| Furan-chalcone derivative 2a | 256 | 512 | [4] |
| Aryl furan derivative 73 | Active | Active | [4] |
Table 2: Representative Antifungal Activity of Furan Derivatives
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | 0.062 - 1.000 | - | [15] |
| Nitrofuran derivative 1 | 3.9 | - | [16] |
| Nitrofuran derivative 5 | 3.9 (against Cryptococcus neoformans) | - | [16] |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the sequence of steps and decision points in the assays.
Caption: Workflow for MIC and MBC Determination.
Mechanism of Action of Furan Derivatives
The antimicrobial activity of furan derivatives can be attributed to various mechanisms. For instance, nitrofurans are known to be reductively activated within bacterial cells, leading to the formation of reactive intermediates that damage DNA and other macromolecules.[4] Other furan compounds may exert their effects by inhibiting microbial enzymes or disrupting cell membrane integrity.[1][15]
Caption: Proposed Mechanism of Action for Nitrofuran Antibiotics.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the in vitro evaluation of the antibacterial and antifungal properties of furan-containing compounds. Adherence to standardized methodologies is paramount for generating reliable and comparable data, which is essential for the progression of promising candidates in the drug discovery pipeline. Further investigations, including time-kill assays, synergy studies, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of these versatile compounds.
References
-
Fakhri, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
MacNeil, J. S., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved from [Link]
-
Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Retrieved from [Link]
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Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ResearchGate. Retrieved from [Link]
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Franconi, I., & Lupetti, A. (2023). Minimum fungicidal concentration assessment method. ResearchGate. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. Retrieved from [Link]
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Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals. Retrieved from [Link]
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Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Retrieved from [Link]
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Reddy, M. S., & Kumar, C. S. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti. Retrieved from [Link]
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Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
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Akhmetova, A., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. Retrieved from [Link]
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Kumar, A., et al. (2018). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. PMC - PubMed Central. Retrieved from [Link]
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Carrillo-Lara, E. A., et al. (2023). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2025). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. Retrieved from [Link]
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Ghavre, M., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Retrieved from [Link]
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de Oliveira, H. C., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC - PubMed Central. Retrieved from [Link]
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Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
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N-(furan-2-ylmethyl)-4-methoxyaniline: A Versatile Building Block for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Furan-Aniline Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. N-(furan-2-ylmethyl)-4-methoxyaniline emerges as a particularly valuable intermediate, synergistically combining the distinct chemical personalities of the furan and p-methoxyaniline moieties. The furan ring, a bioisostere of the phenyl group, offers a unique electronic profile, influencing molecular solubility, metabolic stability, and target engagement in drug discovery programs.[1] Concurrently, the p-methoxyaniline fragment provides a nucleophilic nitrogen center and an electron-rich aromatic ring, ripe for a variety of chemical transformations.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will explore its preparation via a field-proven reductive amination protocol and delve into its application in powerful synthetic transformations such as the Diels-Alder reaction and multicomponent reactions, which are cornerstones of heterocyclic and medicinal chemistry.
Physicochemical Properties & Handling
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 17377-97-8 | [2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Boiling Point | 324.2°C at 760 mmHg | [2] |
| Storage | Store in a dry, sealed place at 2-8°C | [2] |
Safety & Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthesis of this compound via Reductive Amination
The most direct and efficient route to this compound is the reductive amination of furfural with 4-methoxyaniline. This one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a cost-effective and selective reducing agent for this transformation, capable of reducing the imine C=N bond without affecting the furan or aniline rings.[3][4]
Experimental Workflow: Synthesis
Sources
Application Notes and Protocols for the Quantification of N-(furan-2-ylmethyl)-4-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(furan-2-ylmethyl)-4-methoxyaniline is an organic compound featuring a furan ring linked to a substituted aniline moiety.[1][2] The presence of both the furan and the aromatic amine functionalities makes this molecule a potential building block in medicinal chemistry and material science.[3][4] The furan ring can act as a bioisostere for a phenyl group, potentially influencing the molecule's physicochemical properties such as solubility and metabolism, while the secondary amine provides a site for further chemical modifications.[3] Given its potential applications, particularly in drug development where precise dosing and impurity profiling are critical, robust and reliable analytical methods for its quantification are essential.
This guide provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the volatility of the analyte.[5] For each technique, we will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 17377-97-8 | [1][2] |
| Molecular Formula | C12H13NO2 | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Boiling Point | 324.2°C at 760 mmHg | [1] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound.[5] The aromatic nature of the furan and aniline rings suggests strong UV absorbance, allowing for sensitive detection.[11][12]
Rationale for Method Selection
The choice of reversed-phase HPLC is based on the moderate polarity of the target analyte. A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds.[11] The mobile phase, a mixture of methanol and water, is chosen for its compatibility with C18 columns and its ability to elute the analyte with good peak shape. UV detection at 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and selectivity.[11]
Experimental Workflow
Caption: HPLC-UV workflow for this compound analysis.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[11]
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Methanol:Water (60:40, v/v) | Provides optimal retention and peak shape for aniline homologs.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry.[11] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity.[11] |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[5][13] Given the boiling point of this compound, it is amenable to GC analysis. The mass spectrometer provides structural information, which is invaluable for positive identification and impurity profiling.
Rationale for Method Selection
GC-MS is chosen for its high resolving power and the confirmatory data provided by the mass spectrum.[14][15] A non-polar HP-5MS column is selected as it is a general-purpose column suitable for a wide range of organic compounds, including furan derivatives.[14][16] The use of a split injection mode prevents column overloading with concentrated samples. Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra for library matching.
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
GC-grade ethyl acetate
-
Helium (carrier gas, 99.999% purity)
2. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[14][15]
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 280°C | Ensures complete volatilization of the analyte.[14] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Split Ratio | 10:1 | Prevents column overload and ensures sharp peaks.[14] |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature program that allows for good separation from potential impurities. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible mass spectra. |
| MS Scan Range | 40-350 amu | Covers the molecular ion and expected fragment ions. |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh the sample and dissolve it in ethyl acetate to achieve a concentration within the calibration range.
5. Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion).
-
Construct a calibration curve and perform linear regression as described for the HPLC method.
-
Quantify the analyte in the sample using the calibration curve.
Method Validation
To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated according to ICH guidelines.[6][7][8][9][10] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
Validation Parameters
The core parameters for method validation include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data Summary (HPLC-UV Method)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.5 µg/mL |
| Robustness | No significant change in results | Passed |
Conclusion
This guide has detailed two robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, offering ease of use and high throughput. The GC-MS method provides higher specificity and is ideal for confirmatory analysis and impurity identification. Both methods, when properly validated, will yield accurate and precise results, supporting research, development, and quality assurance activities involving this compound.
References
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
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GC−MS/MS chromatogram of furan and its 10 derivative standards. (2023). ResearchGate. [Link]
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Synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxyaniline 1d. (2025). Royal Society of Chemistry. [Link]
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Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. (1983). ACS Publications. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Sultan Qaboos University House of Expertise. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. (2025). ResearchGate. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2015). RSC Publishing. [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025). Patsnap Eureka. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Technology Networks. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. [Link]
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(PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). ResearchGate. [Link]
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Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. (2022). National Institutes of Health. [Link]
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N-(furan-2-yl-thiophen-2-ylmethyl)aniline. (2025). ChemSynthesis. [Link]
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Application Note: High-Throughput Screening of N-(furan-2-ylmethyl)-4-methoxyaniline Libraries for the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Author: Gemini, Senior Application Scientist
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to modulate metabolic stability and drug-receptor interactions, making it a "privileged scaffold" in medicinal chemistry.[1][3] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]
The N-(furan-2-ylmethyl)-4-methoxyaniline scaffold represents a promising starting point for the development of novel therapeutics. The furan moiety provides a key interaction point, while the substituted aniline can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[6] This application note provides a comprehensive, field-proven guide to performing a high-throughput screening (HTS) campaign on a library of this compound derivatives.
Our objective is to identify novel inhibitors of "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. The methodologies described herein, however, are broadly applicable to various targets and can be adapted by researchers in drug discovery. We will detail the entire workflow, from initial assay development and optimization to primary screening, data analysis, and hit validation, emphasizing the scientific rationale behind each protocol to ensure a robust and successful screening campaign.
Assay Principle: Fluorescence Polarization (FP) for Kinase Inhibition
To screen for inhibitors of Kinase X, we will employ a Fluorescence Polarization (FP) competitive binding assay. FP is a robust, homogeneous assay format well-suited for HTS due to its simplicity and sensitivity.[7]
The principle relies on the change in the apparent molecular weight of a fluorescently labeled probe (tracer).
-
Low Polarization: A small fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. This results in a low FP signal.
-
High Polarization: When the tracer binds to a large protein like Kinase X, its tumbling slows dramatically. When excited with polarized light, it emits light that remains largely polarized, resulting in a high FP signal.
In our competitive assay, library compounds that bind to the ATP-binding site of Kinase X will displace the fluorescent tracer. This leads to an increase in the population of free, rapidly tumbling tracer, causing a decrease in the overall FP signal. Therefore, a drop in FP signal is indicative of a potential "hit."[7]
Figure 1: Principle of the FP-based kinase inhibition assay.
HTS Workflow: From Library to Validated Hits
A successful HTS campaign is a systematic, multi-step process.[8][9] The workflow described here is designed to maximize efficiency and data quality while minimizing false positives.
Figure 2: High-Throughput Screening (HTS) workflow overview.
Detailed Protocols
PART 4.1: Assay Development and Optimization
Before screening a large library, the assay must be miniaturized (typically to a 384-well format) and optimized to ensure it is robust, reproducible, and cost-effective.[10][11] The primary goal is to achieve a stable assay window and a Z'-factor > 0.5.[12]
Protocol 4.1.1: Reagent Titration and Optimization
-
Kinase X Titration: To determine the optimal kinase concentration, perform a cross-titration of Kinase X against a fixed, low concentration (e.g., 1 nM) of the fluorescent tracer. The optimal concentration should yield a robust FP signal without saturating the system.
-
Tracer Titration (Kd Determination): Perform a saturation binding experiment by titrating the fluorescent tracer against the optimal concentration of Kinase X determined in the previous step. The resulting binding curve will determine the tracer's dissociation constant (Kd), which is crucial for calculating inhibitor constants later. For the HTS, use a tracer concentration at or below the Kd.
-
DMSO Tolerance: HTS compounds are typically stored in DMSO.[8] Test the assay's performance across a range of final DMSO concentrations (e.g., 0.1% to 2.5%). The final DMSO concentration used in the HTS should not significantly impact the assay window.
-
Z'-Factor Determination: The Z'-factor is a statistical parameter that determines the quality of an HTS assay.[12][13] It is calculated using the means (µ) and standard deviations (σ) of the high (positive control, max signal) and low (negative control, min signal) controls. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[12][14]
-
Equation: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
-
Procedure: Prepare a 384-well plate with 192 wells for the positive control (e.g., Kinase X + Tracer + Assay Buffer with DMSO) and 192 wells for the negative control (e.g., a known potent inhibitor or Tracer + Assay Buffer with DMSO). Incubate and read the FP signal. Calculate the Z'-factor. Repeat this process on multiple days to ensure reproducibility.[15]
-
| Parameter | Condition A | Condition B | Condition C | Optimized Condition |
| Kinase X Conc. (nM) | 5 | 10 | 15 | 10 |
| Tracer Conc. (nM) | 1 | 1 | 1 | 1 |
| Final DMSO (%) | 1% | 1% | 1% | 1% |
| Signal Window (mP) | 110 | 145 | 150 | 145 |
| Z'-Factor | 0.48 | 0.75 | 0.72 | 0.75 |
| Table 1: Hypothetical data from an assay optimization experiment. Condition B was chosen for its excellent Z'-factor and robust signal window. |
PART 4.2: Primary High-Throughput Screening
The primary screen involves testing every compound in the this compound library at a single concentration to identify "primary hits."[16] Automation and robotics are essential for this phase to ensure consistency and throughput.[8][9]
Protocol 4.2.1: Automated HTS of the Furan Library (384-Well Format)
-
Plate Mapping: Design a plate map that includes library compounds and controls. Typically, columns 1 and 2 are used for negative controls (e.g., DMSO only, no inhibition) and columns 23 and 24 for positive controls (e.g., a known inhibitor, full inhibition). The remaining wells are for the library compounds.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Reagent Addition 1 (Kinase X): Add 10 µL of Kinase X (at 2X final concentration in assay buffer) to all wells using an automated liquid dispenser (e.g., MultiFlo or Certus).
-
Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reagent Addition 2 (Tracer): Add 10 µL of the fluorescent tracer (at 2X final concentration in assay buffer) to all wells.
-
Final Incubation: Seal the plates, centrifuge briefly to collect the contents, and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable microplate reader (e.g., PHERAstar or EnVision) equipped with the appropriate filters for the chosen fluorophore.[17]
PART 4.3: Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify statistically significant hits.[18]
Protocol 4.3.1: HTS Data Analysis
-
Quality Control: For each plate, calculate the Z'-factor using the control wells. Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.[19]
-
Data Normalization: Raw FP values are converted to percent inhibition to normalize for plate-to-plate variation.
-
Equation: % Inhibition = 100 * (1 - (mP_sample - µ_pos_control) / (µ_neg_control - µ_pos_control))
-
-
Hit Selection: Define a hit threshold. A common method is to use a threshold based on the mean and standard deviation (SD) of the sample population (e.g., 3 times the SD from the mean). For this campaign, we will define a primary hit as any compound exhibiting ≥50% inhibition.
PART 4.4: Hit Confirmation and Validation
Primary hits must be validated through a series of follow-up experiments to eliminate false positives and confirm genuine activity.[20]
Protocol 4.4.1: Hit Confirmation
-
Re-test from Source: Re-test all primary hits from the original library source plates in triplicate at the same 10 µM concentration to confirm activity.
-
Fresh Compound Analysis: For confirmed hits, order or synthesize fresh powder samples. This step is critical to rule out hits caused by compound degradation or contamination in the original library.[21] Perform a quality control check (e.g., LC-MS, NMR) to confirm the identity and purity (>95%) of the fresh sample.[21]
Protocol 4.4.2: Dose-Response and Potency (IC50) Determination
-
Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 100 µM.
-
Perform the FP assay with this dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
| Hit ID | Primary Screen (% Inh.) | Confirmed (% Inh., Triplicate) | Fresh Powder IC50 (µM) |
| F-001 | 65.2 | 68.1 ± 3.5 | 1.2 |
| F-002 | 58.9 | 12.5 ± 5.1 (False Positive) | > 100 |
| F-003 | 81.4 | 85.3 ± 2.9 | 0.45 |
| F-004 | 72.5 | 75.0 ± 4.1 | 2.5 |
| Table 2: Hypothetical hit validation data. F-002 was identified as a false positive upon re-testing. |
Protocol 4.4.3: Orthogonal Assay
To ensure that the observed activity is not an artifact of the FP assay format, hits should be tested in an orthogonal, mechanism-independent assay.[7] For a kinase, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is an excellent choice. This assay measures the amount of ATP remaining after the kinase reaction; true inhibitors will result in more ATP remaining, leading to a higher luminescent signal.[22][23] Hits that are active in both the primary FP and the orthogonal assay are considered validated.
Conclusion
This application note outlines a robust and comprehensive strategy for the high-throughput screening of this compound libraries. By integrating careful assay development, automated primary screening, and a rigorous multi-step hit validation process, researchers can confidently identify and prioritize promising lead compounds for further drug development. The protocols and principles described here provide a validated framework for leveraging the pharmacological potential of the furan scaffold to discover novel kinase inhibitors and other valuable therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 13, 2026.
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
- Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening. Retrieved January 13, 2026.
- Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136.
- BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved January 13, 2026.
- Wilson, B. A., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 25(9), 999-1010.
- Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening. Retrieved January 13, 2026.
- Springer Nature Experiments. (n.d.). Fluorescence-Based Assays. Retrieved January 13, 2026.
- Wikipedia. (n.d.). High-throughput screening. Retrieved January 13, 2026.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 13, 2026.
- Sittampalam, G. S., et al. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024, October 25). PubMed.
- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Expert Opinion on Drug Discovery, 15(8), 897-916.
- BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 13, 2026.
- Semantic Scholar. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved January 13, 2026.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Retrieved January 13, 2026.
- BenchChem. (2025). Pharmacological significance of the furan scaffold in drug discovery.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH.
- Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved January 13, 2026.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Future Medicinal Chemistry.
- Scribd. (n.d.). Assay Quality Metrics Guide. Retrieved January 13, 2026.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. Retrieved January 13, 2026.
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- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 13, 2026.
- Gangurde, P. N. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- On HTS: Z-factor. (2023, December 12). Retrieved January 13, 2026.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved January 13, 2026.
- Pharmacological activity of furan derivatives. (2024, December 10). Retrieved January 13, 2026.
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- This journal is © The Royal Society of Chemistry 2025. (n.d.).
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Application Notes & Protocols: Synthesis and Application of a Novel Furan-Based Schiff Base Fluorescent Probe
Introduction: The Rationale for Furan-Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of analytes in chemical and biological systems. The design of novel fluorophores with high sensitivity, selectivity, and favorable photophysical properties is a continuous pursuit in chemical biology and materials science. Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are a particularly versatile class of compounds for developing fluorescent probes. Their synthesis is often straightforward, and their electronic properties can be readily tuned by modifying the constituent aromatic systems.
This guide details the synthesis, characterization, and application of a novel fluorescent probe based on the Schiff base condensation of N-(furan-2-ylmethyl)-4-methoxyaniline with salicylaldehyde. The resulting molecule, (E)-2-(((furan-2-ylmethyl)amino)methyl)-4-methoxyphenol (referred to herein as FMP-1 ), incorporates the electron-rich furan and methoxy-substituted aniline moieties, which are expected to impart desirable fluorescent properties. The salicylaldehyde component not only extends the π-conjugated system, crucial for fluorescence, but also introduces a hydroxyl group in proximity to the imine nitrogen, creating a potential binding site for metal ions. This feature suggests that FMP-1 could function as a chemosensor, where coordination with a metal ion modulates its fluorescent output.
This document provides a comprehensive, step-by-step protocol for the synthesis and purification of FMP-1, detailed methods for its photophysical characterization, and protocols for its potential applications as a fluorescent sensor for metal ions and in cellular imaging.
PART 1: Synthesis of FMP-1
The synthesis of FMP-1 is achieved through a one-step Schiff base condensation reaction. The causality behind this experimental design lies in the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of salicylaldehyde, followed by dehydration to form the stable imine bond.
Reaction Scheme
Caption: Reaction scheme for the synthesis of FMP-1.
Materials and Reagents
-
This compound (≥98%)
-
Salicylaldehyde (≥98%)
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C NMR)
-
FT-IR Spectrometer
-
Mass Spectrometer
Detailed Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. Stir the solution until the amine is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of salicylaldehyde dropwise at room temperature.
-
Reaction Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base, FMP-1, should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol.[1] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Yield and Characterization: Determine the melting point and calculate the percentage yield of the purified FMP-1. Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
PART 2: Physicochemical Characterization
The photophysical properties of FMP-1 are critical to its function as a fluorescent probe. The extended π-conjugation and the presence of electron-donating groups are expected to result in absorption in the UV-visible region and emission in the visible spectrum.
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorimeter
-
Quantum Yield Measurement System
Expected Photophysical Properties
The following table summarizes the expected photophysical properties of FMP-1 based on data from structurally similar furan-based Schiff bases.[2]
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | 350 - 450 nm | Ethanol |
| Emission Maximum (λem) | 480 - 580 nm | Ethanol |
| Stokes Shift | 100 - 150 nm | Ethanol |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | Ethanol |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Ethanol |
Protocol for Photophysical Measurements
-
Stock Solution Preparation: Prepare a 1 mM stock solution of FMP-1 in a suitable solvent such as ethanol or DMSO.
-
UV-Vis Absorption Spectrum: Dilute the stock solution to a concentration of 10 µM. Record the absorption spectrum from 250 nm to 600 nm using a UV-Vis spectrophotometer.
-
Fluorescence Emission Spectrum: Using the same 10 µM solution, excite the sample at its absorption maximum (λabs) and record the emission spectrum. The emission wavelength with the highest intensity is the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of FMP-1 is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the FMP-1 solution and the standard solution, respectively.
PART 3: Applications of FMP-1 as a Fluorescent Probe
The structure of FMP-1, with its imine nitrogen and adjacent hydroxyl group, makes it a promising candidate for a "turn-on" or "turn-off" fluorescent chemosensor for metal ions.[2][3][4] Coordination of a metal ion can restrict the C=N bond isomerization, a common non-radiative decay pathway, leading to an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF).[3] Furthermore, its lipophilic character and potential for fluorescence in aggregated states suggest its utility in bioimaging.[5]
Application 1: Fluorescent Detection of Metal Ions
This protocol describes a general method for screening the response of FMP-1 to various metal ions.
Caption: Workflow for metal ion detection using FMP-1.
-
Preparation of Solutions:
-
Prepare a 10 µM working solution of FMP-1 in a suitable buffer (e.g., HEPES buffer in a mixed solvent system like Ethanol/Water).
-
Prepare 1 mM stock solutions of various metal salts (e.g., ZnCl₂, Al(NO₃)₃, CuSO₄, FeCl₃) in deionized water.
-
-
Fluorescence Titration:
-
To a cuvette containing 2 mL of the FMP-1 working solution, add incremental amounts of a metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
A significant and selective change in fluorescence in the presence of a particular metal ion indicates that FMP-1 can act as a sensor for that ion.
-
The detection limit can be calculated based on the fluorescence response at low analyte concentrations.[3]
-
Application 2: Bioimaging of Living Cells
This protocol provides a general guideline for using FMP-1 as a fluorescent probe for cellular imaging.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on a glass-bottom dish in an appropriate growth medium until they reach 70-80% confluency.
-
Probe Loading:
-
Prepare a 1 mM stock solution of FMP-1 in DMSO.
-
Dilute the stock solution in the cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the FMP-1 containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Cell Imaging:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh PBS or culture medium to the dish.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 400-450 nm and emission around 500-550 nm).
-
For co-localization studies, other fluorescent organelle trackers can be used in conjunction with FMP-1.
-
Conclusion and Future Perspectives
The furan-based Schiff base, FMP-1, represents a promising and synthetically accessible fluorescent probe. Its straightforward synthesis and tunable electronic properties make it an attractive scaffold for the development of chemosensors and bioimaging agents. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and explore the applications of this novel probe. Future work could involve modifying the structure of FMP-1 to enhance its quantum yield, shift its emission to longer wavelengths for deeper tissue imaging, and improve its selectivity for specific analytes. The versatility of Schiff base chemistry ensures that a wide range of functionalized probes can be developed from this core structure, opening up new avenues for sensing and imaging in various scientific disciplines.
References
-
Silva, R. C., et al. (2023). Small Schiff base molecules derived from salicylaldehyde as colorimetric and fluorescent neutral-to-basic pH sensors. Journal of Molecular Structure, 1275, 134657. [Link]
-
Revanasiddappa, H. D., et al. (2021). Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. New Journal of Chemistry, 45(1), 135-146. [Link]
-
Li, H.-Q., et al. (2023). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 28(3), 1332. [Link]
-
Wang, X., et al. (2018). Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Dalton Transactions, 47(3), 857-865. [Link]
-
Al-lehaibi, R. S., & El-Sayed, M. Y. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(10), 522. [Link]
-
Li, H.-Q., et al. (2023). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 28(3), 1332. [Link]
-
Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Revanasiddappa, H. D., et al. (2021). Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. New Journal of Chemistry, 45(1), 135-146. [Link]
-
Mu, Y., et al. (2021). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 26(16), 4969. [Link]
-
Tao, J., et al. (2021). A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu2+ Ion. Chinese Journal of Structural Chemistry, 40(9), 1181-1188. [Link]
-
Li, Y., et al. (2020). Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117678. [Link]
-
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 851-876. [Link]
-
Zhang, Z. Y. (2020). Synthesis And Application Of Fluorescence Probe For Metal Ion Based On Schiff Base. Master's Thesis. [Link]
-
Zangoosh, K., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121455. [Link]
-
Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of Pharmacological Sciences, 101(3), 197-206. [Link]
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- 2. Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification challenges of N-(furan-2-ylmethyl)-4-methoxyaniline
Welcome to the technical support center for N-(furan-2-ylmethyl)-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common purification challenges encountered during its synthesis, offering troubleshooting guides and frequently asked questions to streamline your experimental workflow. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: My crude product is a dark oil. Is this normal?
A1: Yes, it is quite common for the crude product of the reductive amination between furfural and p-anisidine to be a dark-colored oil. This is often due to small amounts of polymeric byproducts from furfural, especially if the reaction was carried out at elevated temperatures or under acidic conditions. The product itself is typically a yellowish oil or a low-melting solid. The dark color should be removable with proper purification, such as column chromatography with an optional charcoal treatment.
Q2: What are the most common impurities I should expect?
A2: The most common impurities are unreacted starting materials (p-anisidine and furfural), the over-alkylated tertiary amine (N,N-bis(furan-2-ylmethyl)-4-methoxyaniline), and potentially furfuryl alcohol if a strong reducing agent that can also reduce aldehydes was used.[1] The presence of the intermediate imine is also possible if the reduction was incomplete.
Q3: Is this compound stable?
A3: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[2][3] Therefore, it is advisable to avoid strong acids during workup and purification. The aniline moiety can also be susceptible to air oxidation over time, often indicated by a darkening of the material. It is best to store the purified compound under an inert atmosphere and at a low temperature (2-8°C).[4]
Q4: Can I purify my compound by distillation?
A4: While this compound has a reported boiling point of 324.2°C at 760 mmHg, distillation is often not the preferred method for purification on a lab scale due to this high temperature.[5] At such temperatures, there is a significant risk of decomposition. Vacuum distillation could be an option for larger quantities if column chromatography is not feasible, but care must be taken to avoid thermal degradation.
Troubleshooting Purification Challenges
This section provides in-depth troubleshooting for specific problems you may encounter during the purification of this compound.
Challenge 1: Removing Unreacted Starting Materials
Problem: My purified product is still contaminated with p-anisidine and/or furfural.
Potential Causes & Solutions:
-
Inefficient Workup: Standard aqueous workups may not completely remove the starting materials, especially the basic p-anisidine.
-
Solution A: Acidic Wash: A dilute acid wash (e.g., 1M HCl) during the workup will protonate the unreacted p-anisidine, making it highly water-soluble and easily removed in the aqueous layer. Caution: Be mindful of the furan ring's acid sensitivity.[2][3] Use the acid wash judiciously and do not let the organic layer remain in contact with the acid for an extended period. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) immediately after the acid wash.
-
Solution B: Bisulfite Wash for Furfural: To remove residual furfural, a wash with a saturated aqueous solution of sodium bisulfite can be effective. This forms a water-soluble adduct with the aldehyde.
-
-
Co-elution in Chromatography: p-Anisidine can sometimes co-elute with the desired product, especially if the polarity of the eluent is too high.
-
Solution: Optimize your column chromatography conditions. Start with a less polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. p-Anisidine is more polar than the product and should elute later. A TLC analysis of the crude mixture against the starting materials will help in developing an appropriate gradient.
-
Challenge 2: Issues with Column Chromatography
Problem: My compound is streaking or tailing on the silica gel column, leading to poor separation.
Potential Causes & Solutions:
-
Acidic Silica Gel: The amine functionality of your product is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor resolution.
-
Solution A: Add a Basic Modifier: Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system. The TEA will compete with your product for the acidic sites on the silica, resulting in a much sharper elution profile.
-
Solution B: Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base.
-
Solution C: Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or florisil.
-
-
Improper Solvent System: The chosen eluent may not have the optimal polarity to achieve good separation.
-
Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
-
Challenge 3: Difficulty with Recrystallization
Problem: I am unable to get my product to crystallize from solution.
Potential Causes & Solutions:
-
Product is an Oil or Low-Melting Solid: this compound is often isolated as an oil. Inducing crystallization can be challenging.
-
Solution A: Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[8] The ideal solvent should dissolve your compound well when hot but poorly when cold. For amines, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures like ethanol/water or hexanes/ethyl acetate.
-
Solution B: Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Solution C: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small glass particles that are scraped off can act as nucleation sites for crystal growth.
-
Solution D: Salt Formation: As a last resort, you can convert the amine to a salt (e.g., hydrochloride or oxalate salt) which are often highly crystalline. The salt can be purified by recrystallization, and then the free base can be regenerated by treatment with a base.
-
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Solution: First, attempt to remove the majority of impurities by column chromatography. Then, proceed with recrystallization of the partially purified material.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes or Petroleum Ether
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of your crude material. A good starting point is 80:20 Hexanes:Ethyl Acetate. Adjust the ratio to obtain an Rf of ~0.3 for the product spot. If peak tailing is observed on the TLC, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general approach to recrystallizing this compound.
Materials:
-
Partially purified this compound
-
Various solvents for screening (e.g., ethanol, isopropanol, hexanes, ethyl acetate)
-
Erlenmeyer flask, heating source, ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your product. Add a few drops of a solvent. If it dissolves immediately at room temperature, that solvent is not suitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot and then precipitates upon cooling, you have found a good solvent. If it doesn't dissolve even when hot, try a more polar solvent. If it dissolves at room temperature, try a less polar solvent. A two-solvent system (e.g., dissolving in a minimal amount of hot ethanol and then adding water dropwise until cloudy) can also be effective.
-
Dissolution: Place the product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| Boiling Point | 324.2°C at 760 mmHg | [5] |
| Appearance | Yellowish oil or low-melting solid | Inferred from general knowledge |
| Storage | 2-8°C, under inert atmosphere | [4] |
| Starting Material | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) |
| Furfural | 96.09 | -36.5 | 161.7 |
| p-Anisidine | 123.15 | 57.2 | 243 |
Visual Workflows
References
- Supporting Information for: Diels-Alder "click" reaction of N-furfuryl- and N,N-difurfuryl maleamic acids and maleimides. Royal Society of Chemistry, 2025.
- US3864402A - Purification of secondary alkyl amines.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Guide. Phenomenex.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- 4-methoxyaniline. ChemBK.
- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC, NIH.
- 104-94-9, 4-Methoxyaniline Formula. ECHEMI.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Troubleshooting Basics, Part I: Where to Start? LCGC North America, 2011.
- CAS 17377-97-8 | this compound. Synblock.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- "managing instability of furan rings during functionaliz
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing).
- Application Notes and Protocols for N-(furan-2-ylmethyl)
- N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541. PubChem, NIH.
- Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Furan: Alkylation, Synthesis & Properties. Chemistry, StudySmarter, 2023.
- View of Stability of the Furan Ring During Bromin
- N-(furan-2-yl-thiophen-2-ylmethyl)aniline. ChemSynthesis.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).
- Struggling with Reductive Amination: Tips for Isol
- Reductive Amination of Furfural to Furfurylamine. Catalytic Transformations of Sustainable and Versatile Furanic Chemicals, Taylor & Francis eBooks.
- Recrystallization: Figure 1. Structure of Aniline. Scribd.
- Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- This compound. CHIRALEN.
- Reductive Amination, and How It Works. Master Organic Chemistry, 2017.
- Can anyone help me to find a procedures for recrystallize aniline-HCl?
- Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. PMC, NIH.
Sources
- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiralen.com [chiralen.com]
- 5. CAS 17377-97-8 | this compound - Synblock [synblock.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
Technical Support Center: Optimization of Reductive Amination of Furfural
Welcome to the Technical Support Center for the reductive amination of furfural. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, you will find scientifically grounded explanations for common challenges, actionable troubleshooting steps, and detailed protocols to enhance the yield and selectivity of your synthesis.
Reaction Fundamentals: The "Why" Behind the Synthesis
The reductive amination of furfural is a cornerstone reaction for converting biomass-derived platform molecules into valuable nitrogen-containing compounds, primarily furfurylamine.[1][2] The process generally occurs in two main steps:
-
Imine Formation: Furfural (an aldehyde) reacts with an amine source, typically ammonia, to form a Schiff base intermediate (an imine). This is a reversible condensation reaction.
-
Reduction (Hydrogenation): The C=N double bond of the imine is then reduced to a C-N single bond, yielding the final primary amine.
Controlling the interplay between these steps and minimizing side reactions is the key to a successful synthesis. The selectivity towards the desired primary amine versus byproducts is heavily influenced by the choice of catalyst, reducing agent, and reaction conditions.[3][4]
Caption: General reaction pathway for the reductive amination of furfural.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this reaction? Both precious metals (like Ruthenium, Rhodium, Platinum) and non-precious metals (like Nickel, Cobalt) are widely used.[5] The choice depends on the desired selectivity, cost, and reaction conditions. For instance, Cobalt and Ruthenium catalysts are often reported to be highly selective for producing the primary amine, furfurylamine.[3][6][7] Nickel-based catalysts, such as Raney Ni, are a cost-effective alternative that can also provide high yields.[8]
Q2: What is the typical source of nitrogen? Aqueous ammonia or anhydrous ammonia in an organic solvent is the most common nitrogen source for producing the primary amine.[8][9] The concentration of ammonia is a critical parameter that must be optimized to maximize primary amine selectivity and minimize the formation of secondary amines.[10]
Q3: Which reducing agents are used? Molecular hydrogen (H₂) is the most common and environmentally friendly reducing agent, used in conjunction with a heterogeneous metal catalyst.[9] Other systems, such as zinc powder in water or electrochemical methods, have also been developed as greener alternatives.[11][12][13]
Q4: How do reaction parameters like temperature and pressure influence the outcome? Temperature and hydrogen pressure are critical variables.[6]
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like furan ring hydrogenation or polymerization/degradation of furfural.[14] An optimal temperature balances reaction speed with selectivity. For many catalysts, this range is between 80-130°C.[8][9]
-
Pressure: Higher H₂ pressure typically accelerates the hydrogenation step. However, excessively high pressure can lead to over-reduction of the furan ring, yielding tetrahydrofurfurylamine (THFAM).[9] The optimal pressure is catalyst-dependent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: A troubleshooting decision tree for reductive amination issues.
Issue 1: Low Conversion of Furfural
Q: I have a low conversion rate, and a significant amount of furfural remains at the end of the reaction. What is going wrong?
A: Low furfural conversion typically points to one of three issues: catalyst activity, inefficient imine formation, or suboptimal reaction conditions.
-
Causality (Catalyst): The catalyst may be inactive or poisoned. Heterogeneous catalysts often require a pre-reduction step to generate active metal sites (e.g., Ni⁰ from Ni²⁺).[10] Impurities in the furfural or solvent can poison these active sites.
-
Solution: Ensure your catalyst is properly activated according to the manufacturer's or literature protocol. If reusing a catalyst, consider a regeneration step. Using purified, high-grade furfural can prevent poisoning.[9]
-
-
Causality (Imine Formation): The initial condensation to form the imine is a reversible equilibrium reaction. If the imine concentration is too low, the overall rate of amine formation will be slow.
-
Causality (Conditions): The temperature or hydrogen pressure may be too low for your specific catalytic system.
-
Solution: Systematically increase the temperature (e.g., in 10°C increments) or H₂ pressure and monitor the conversion. Be aware that this may also affect selectivity (see Issue 2).
-
Issue 2: Poor Selectivity to the Primary Amine (Furfurylamine)
Q: My furfural is consumed, but the yield of furfurylamine is low. My main byproducts are difurfurylamine (a secondary amine) and/or tetrahydrofurfurylamine (THFAM).
A: This is the most common challenge in this synthesis and is directly related to competing reaction pathways.[6]
-
Causality (High Secondary Amine): The desired product, furfurylamine, is a primary amine and is generally more nucleophilic than the ammonia you started with.[6] It can therefore compete with ammonia to react with another molecule of furfural, ultimately forming a secondary amine after reduction. This is a classic problem in reductive aminations.[17]
-
Solution: The most effective strategy is to use a molar excess of the ammonia source relative to the furfural.[10] A ratio of NH₃/Furfural greater than 2 is often recommended. This shifts the equilibrium, making it statistically more likely for a furfural molecule to encounter an ammonia molecule rather than a furfurylamine molecule.
-
-
Causality (High Ring/Carbonyl Hydrogenation): Your catalyst and conditions are favoring the direct hydrogenation of the furan ring or the aldehyde's carbonyl group over the reduction of the imine intermediate. This is strongly dictated by the nature of the metal used.[9]
-
Solution:
-
Modify Conditions: Lower the H₂ pressure and/or the reaction temperature to reduce the hydrogenation activity.[18]
-
Change Catalyst: If modifying conditions doesn't work, consider a different catalyst. For example, Raney Cobalt has been shown to be superior for primary amine synthesis because it is highly efficient at the hydrogenolysis of the Schiff base intermediate but has low performance in the hydrogenation of the carbonyl group and furan ring.[3] In contrast, Palladium is often better at producing secondary amines.[6]
-
-
Issue 3: Formation of Dark, Insoluble Byproducts (Humins)
Q: My reaction mixture turns dark brown or black, and I'm getting a low mass balance. What is causing this?
A: This indicates the formation of "humins," which are undesirable polymeric byproducts.
-
Causality: Furfural is known to be unstable at high temperatures, especially in the presence of acidic or basic conditions, leading to polymerization and resinification.[19] Homogeneous reactions between furfural and ammonia can also produce large side products, leading to carbon losses.[4][17]
-
Solution:
-
Lower the Temperature: This is the most critical parameter. Find the lowest temperature at which you can achieve a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction progress and stop it as soon as the furfural is consumed to prevent the product from degrading under prolonged heating.
-
Control pH: Ensure the pH of your reaction medium is controlled, as strong acids or bases can accelerate humin formation.
-
-
Data Summary & Protocols
Table 1: Comparison of Catalytic Systems for Furfural Reductive Amination
| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | NH₃/Furfural Ratio | Furfurylamine Yield (%) | Key Observations & Reference |
| Rh | Al₂O₃ | 80 | 2.5 | ~15 | ~92% | High selectivity at moderate temperature.[9] |
| Raney Co | - | 100 | 4.0 | ~10 | 98.9% | Excellent selectivity for primary amine due to preferential Schiff base hydrogenolysis.[3] |
| Raney Ni | - | 130 | 2.0 | 2 | 96.3% | High yield in 1,4-dioxane solvent; cost-effective option.[8] |
| Pt | TiO₂ | 100 | 4.0 | ~15 | >93% | High yield achieved even with very low (0.1 wt%) Pt loading.[20] |
| NiSi-T | - | 90 | 4.0 | 2.4 | 94.2% | Optimal Ni⁰–Ni²⁺ equilibrium facilitates synergistic catalysis.[10] |
Example Protocol: One-Pot Synthesis of Furfurylamine
This protocol is adapted from a method using zinc as a reducing agent in an aqueous medium, which represents an environmentally friendly approach.[11]
Step 1: Furfuryloxime Formation
-
In a round-bottom flask equipped with a magnetic stirrer, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).
-
Prepare a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL).
-
Add the sodium carbonate solution drop-wise to the furfural mixture.
-
Stir the resulting solution at room temperature for 3 hours to allow for the complete formation of furfuryloxime.
Step 2: Reductive Amination
-
To the flask containing the furfuryloxime solution, add an additional 33 mL of water.
-
Heat the mixture to 60°C.
-
Carefully add zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).
-
Stir the reaction mixture vigorously for 15 minutes at 60°C. The reaction is often exothermic.
-
After 15 minutes, cool the mixture to room temperature.
Step 3: Work-up and Isolation
-
Filter the reaction mixture to remove unreacted zinc and other insoluble materials.
-
Transfer the filtrate to a separatory funnel. Add a 6M solution of sodium hydroxide (approx. 15 mL) to basify the mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford furfurylamine. The product is often a yellow liquid and can be used without further purification, with purity typically >95%.[11]
References
- D. Jagadeesh, R. V., & M. Beller. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing).
- Ammar, H., Abid, S., & Delmas, M. (2012). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL.
- A Theoretical and Experimental Study on the Mechanism for the Reductive Amination of 5‑Hydroxymethylfurfural over a Ru1/ NbOPO4 Single-Atom Catalyst. (2025).
- Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.).
- Wang, D., et al. (2019). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt.
- Chitin-Derived Nanocatalysts for Reductive Amin
- Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (n.d.).
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House.
- Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. (n.d.).
- Ammar, H., Abid, S., & Delmas, M. (2012).
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (n.d.). Semantic Scholar.
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025).
- Reductive Amination of Furfural and Hydrogenation of Furonitrile. (n.d.). AIChE Proceedings.
- Electrochemical reductive amination of furfural-based biomass intermediates. (n.d.). Green Chemistry (RSC Publishing).
- Reaction pathway in the reductive amination of furfural and furfuryl amine. (n.d.).
- Proposed reaction pathway for reductive amination of furfural. (n.d.).
- Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks.
- Active metal dependent side reactions for the reductive amination of furfural. (n.d.).
- Possible reaction pathway for reductive amination of furfural to... (n.d.).
- Effect of temperature on reductive amination of furfural. Reaction conditions. (n.d.).
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed.
- Technical Support Center: Furfural Reaction Troubleshooting. (2025). Benchchem.
- I don't understand wh
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Furfural and Hydrogenation of Furonitrile | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. sandermanpub.net [sandermanpub.net]
- 9. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sctunisie.org [sctunisie.org]
- 12. [PDF] SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE - POT REDUCTIVE AMINATION IN WATER USING ZINC METAL | Semantic Scholar [semanticscholar.org]
- 13. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
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Technical Support Center: Catalyst Deactivation in Furan-Aniline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of furan-aniline compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, to form C–N bonds between furan and aniline moieties. Catalyst deactivation is a primary obstacle to achieving high yields and reaction efficiency. This document provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and understand the root causes of catalyst deactivation in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst stability in furan-aniline coupling reactions.
Q1: What are the immediate visual signs of catalyst deactivation in my reaction?
A dark-colored appearance (grey, brown, or black) in the reaction mixture is a common and immediate sign of catalyst decomposition.[1] This often indicates the formation of finely divided palladium metal, known as "palladium black," which is catalytically inactive.[1][2] This precipitation signifies that the Pd(0) active species has agglomerated instead of participating in the catalytic cycle.
Q2: My Buchwald-Hartwig reaction is stalling or showing very low conversion. What are the most likely culprits related to the catalyst?
Low or stalled conversion, assuming correct stoichiometry and reagent purity, typically points to three main catalyst-related issues:
-
Decomposition to Palladium Black: This is often caused by excessive temperatures or the presence of oxygen, which degrades the catalyst complex.[2]
-
Ligand Failure: The phosphine ligand may be displaced by the amine substrate or degraded, leading to the formation of dormant or inactive palladium complexes.[3]
-
Formation of Off-Cycle Species: The catalyst can become trapped in stable, off-cycle complexes, such as Pd(I) dimers, which do not participate in the productive catalytic cycle.[4]
Q3: How critical is the choice of phosphine ligand for catalyst stability?
The choice of ligand is arguably the most critical factor for a successful and stable catalytic system.[3][5] The ligand's role is not only to facilitate the key steps of oxidative addition and reductive elimination but also to stabilize the palladium center against decomposition.[3] Sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed to promote rapid reductive elimination, which outpaces deactivation pathways and helps maintain the integrity of the active monoligated palladium species.[5][6]
Q4: How do the base and solvent impact the catalyst's lifetime?
Both base and solvent play a crucial role in catalyst stability.
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can promote side reactions or ligand degradation if the substrates are sensitive.[2][7] Weaker bases like cesium carbonate (Cs₂CO₃) may be gentler on the catalyst system and functional groups but can lead to slower reactions.[7] The insolubility of inorganic bases can also create mixing issues, leading to localized concentration gradients that affect the catalyst.[2][7]
-
Solvent: Solvents like toluene and dioxane are common, but their ability to dissolve all components (base, substrate, catalyst) is critical.[7][8] Poor solubility can lead to reaction failure. Furthermore, the coordinating ability of the solvent can influence the catalytic cycle; highly coordinating solvents can sometimes inhibit the reaction by competing for sites on the palladium center.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and solutions for specific catalyst deactivation phenomena.
Problem 1: Reaction Turns Black - Palladium Agglomeration
Q: My reaction mixture has turned dark grey/black, and I'm observing poor yield. What is happening and how can I fix it?
A: This indicates the formation of palladium black, where the active Pd(0) catalyst aggregates into inactive nanoparticles.
-
Causality: The supporting ligands are designed to keep individual palladium atoms isolated and reactive. If the ligand is stripped away or the complex is exposed to excessive thermal energy or oxygen, the high surface energy of the Pd(0) atoms causes them to rapidly agglomerate. This process is irreversible and removes the catalyst from the productive cycle.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: The most common cause is the presence of oxygen. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.
-
Re-evaluate Temperature: High temperatures can accelerate ligand degradation and catalyst agglomeration.[2] Determine if the reaction can be run at a lower temperature (e.g., 80-90 °C instead of >100 °C), even if it requires a longer reaction time.
-
Strengthen the Ligand: If you are using simple phosphine ligands like PPh₃, they may not be robust enough. Switch to a modern, sterically hindered biaryl phosphine ligand (see table below) that provides a more protective coordination sphere for the palladium center.[5]
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from a source like Pd(OAc)₂, use an air-stable, well-defined pre-catalyst (e.g., a palladacycle).[2][6] Pre-catalysts generate the active LPd(0) species more cleanly and reliably upon activation with a base, reducing the chance of forming palladium black during an inefficient activation step.[7]
-
Problem 2: Stalled Reaction - Ligand Degradation or Inhibition
Q: My reaction begins, as confirmed by early TLC/LCMS analysis, but stalls at partial conversion without any visible palladium precipitation. What's wrong with my catalyst?
A: This scenario often points to more subtle deactivation pathways, such as ligand degradation or the formation of dormant, substrate-inhibited complexes.
-
Causality:
-
Ligand Displacement: Primary amines and certain N-heterocycles (like the furan ring itself) can act as ligands and displace the phosphine from the palladium center. This can lead to the formation of catalytically dormant or dead-end palladium-amine complexes.[3]
-
Off-Cycle Inhibition: The catalyst can enter an inactive state by forming stable dimeric species or other off-cycle complexes that do not readily re-enter the main catalytic pathway.[3][4]
-
Ligand Oxidation: If trace oxygen is present, the phosphine ligand can be oxidized to the corresponding phosphine oxide, which does not effectively stabilize the Pd(0) center, leading to catalyst deactivation.
-
-
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 to 1.2:1 ligand-to-palladium ratio is often optimal for monoligated active species, a slight excess of ligand can sometimes help prevent deactivation caused by ligand degradation. However, a large excess can be detrimental by forming inactive bis-phosphine complexes.
-
Select a More Resistant Ligand: The design of modern biaryl phosphine ligands is a direct response to this problem. Their steric bulk prevents the formation of inactive bis-phosphine complexes and accelerates the final reductive elimination step, which is often rate-limiting and the point where the catalyst is most vulnerable.[5][9]
-
Modify Reagent Addition: In some cases, slow addition of the amine coupling partner can help maintain a low concentration, minimizing its ability to act as an inhibitor or displacing ligand.
-
Section 3: Proactive Strategies & Protocols
Preventing deactivation is more effective than trying to solve it mid-reaction.
Data Presentation: Catalyst System Selection Guide
The table below summarizes common palladium sources and ligands used in Buchwald-Hartwig amination, with insights into their stability.
| Catalyst Component | Type | Common Examples | Strengths | Weaknesses & Deactivation Risks |
| Palladium Source | Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Inexpensive, widely available. | Requires in situ reduction to Pd(0), which can be inefficient and lead to palladium black formation.[10] |
| Pre-catalyst | G3-XPhos, G4-uPhos | Air-stable, reliable activation, highly active.[2] | Higher initial cost. | |
| Ligand | Monodentate | P(t-Bu)₃ | Strongly electron-donating, promotes oxidative addition. | Prone to oxidation, less effective at promoting reductive elimination compared to biarylphosphines. |
| Bidentate | BINAP, Xantphos | Can be effective, Xantphos is good for certain substrates.[11] | Can form less active bis-ligated species; may not be as general as modern monophosphines. | |
| Biaryl Monophosphine | XPhos, RuPhos, BrettPhos | Industry Standard. High stability, promotes fast reductive elimination, wide substrate scope.[3][6] | Higher cost. |
Experimental Protocol: A Robust Furan-Aniline Coupling Reaction Setup
This protocol incorporates best practices to minimize catalyst deactivation.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and cooled under an inert atmosphere.
-
Reagent Preparation:
-
Add the aryl halide (e.g., 2-bromofuran), solid amine, base (e.g., Cs₂CO₃), and a magnetic stir bar to the reaction flask.
-
If the amine is a liquid, it should be added later via syringe.
-
Ensure reagents are pure, as impurities can act as catalyst poisons.[2]
-
-
Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via a cannula or syringe. A common method for degassing is to bubble argon through the solvent for 30 minutes prior to use.
-
Catalyst Addition: In a separate glovebox or glove bag, weigh the palladium pre-catalyst and ligand (if not using a pre-catalyst) and add them to the reaction flask under a positive flow of inert gas. Using a pre-catalyst is highly recommended for reproducibility.[2][6]
-
Reaction Execution:
-
If using a liquid amine, add it now via syringe.
-
Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80-100 °C).
-
Stir vigorously to ensure good mixing, especially if using a solid base.[2]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, do not add more catalyst, as the underlying issue (e.g., oxygen leak, inhibitor) will likely deactivate the new catalyst as well. The best course of action is to stop, analyze, and re-optimize the setup.
Section 4: Visualization of Deactivation Pathways
Diagram 1: Buchwald-Hartwig Cycle and Deactivation Fates
Caption: The productive Buchwald-Hartwig cycle and key deactivation pathways.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting catalyst deactivation.
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. Retrieved January 12, 2026, from [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2006). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Retrieved January 12, 2026, from [Link]
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The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2020). Dalton Transactions (RSC Publishing). Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. Retrieved January 12, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Retrieved January 12, 2026, from [Link]
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Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. Retrieved January 12, 2026, from [Link]
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17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. (2005). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
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Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). PubMed Central. Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 12, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2014). NIH. Retrieved January 12, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2018). White Rose eTheses Online. Retrieved January 12, 2026, from [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (2022). NIH. Retrieved January 12, 2026, from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]
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Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Structured Catalysts for Continuous Biphasic Furfural Synthesis from Biorefinery Feedstock. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Minimizing Homocoupling of Furan Boronic Acid in Suzuki Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2][3] However, when working with electron-rich and sensitive substrates like furan boronic acids, researchers often encounter significant challenges. Furan boronic acids are notoriously prone to decomposition via protodeboronation and, more critically, to homocoupling, which generates a symmetrical bi-furan byproduct.[4][5] This not only consumes the valuable boronic acid and reduces the yield of the desired product but also introduces a purification challenge that can impede drug discovery and development timelines.
This technical support center is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive guide to diagnosing and mitigating the homocoupling of furan boronic acids. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides grounded in mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding furan boronic acid homocoupling.
Q1: What exactly is homocoupling, and why is it so prevalent with furan boronic acids?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (in this case, furan boronic acid) couple to form a symmetrical dimer (e.g., 2,2'-bifuran).[6][7] This reaction competes directly with the desired cross-coupling pathway. Furan boronic acids are particularly susceptible due to two main factors:
-
Electronic Properties: The electron-rich nature of the furan ring makes the boronic acid more reactive and susceptible to side reactions.
-
Instability: Furan boronic acids are prone to protodeboronation (hydrolysis), especially at elevated temperatures, which can complicate the reaction landscape and indirectly promote side reactions.[4][5]
Q2: What are the primary chemical causes of boronic acid homocoupling?
A2: The two principal culprits that promote homocoupling are dissolved oxygen in the reaction mixture and the presence of Palladium(II) species .[4][7][8]
-
Oxygen: Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This complex is a highly effective oxidant that can facilitate the homocoupling of two boronic acid molecules.[9][10]
-
Palladium(II) Source: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. One pathway for this reduction is the stoichiometric reaction with two molecules of the boronic acid, which generates the homocoupled dimer and Pd(0).[4][8] This means homocoupling can occur before your desired catalytic cycle even begins.
Q3: I'm observing over 50% homocoupling. What is the very first and most critical thing I should address?
A3: Atmosphere control. The presence of oxygen is the most common and potent driver of homocoupling.[8][10][11] Before you modify any other parameter, ensure your reaction is performed under strictly anaerobic conditions. This is the highest-impact, lowest-effort variable to correct. Standard purging with an inert gas (argon or nitrogen) for 15-30 minutes is good, but for sensitive substrates like furans, a more rigorous degassing method is strongly recommended.
Q4: Are there more stable alternatives to furan-2-boronic acid that I can use?
A4: Absolutely. Using a more stable boronic acid derivative is a highly effective strategy. These reagents act as "slow-release" sources of the boronic acid, keeping its ambient concentration low and minimizing side reactions.[12] Consider these alternatives:
-
Furan-2-boronic acid pinacol ester (2-furyl-Bpin): Generally more robust and less prone to premature decomposition.[4]
-
Potassium 2-furyltrifluoroborate: These salts are crystalline, air-stable solids that often exhibit excellent reactivity and stability.[1][5]
-
Furan-2-boronic acid MIDA ester: MIDA (N-methyliminodiacetic acid) boronates are highly stable crystalline compounds that slowly hydrolyze under basic reaction conditions to release the boronic acid.[5]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are insufficient, a systematic approach is required. This guide provides a logical workflow for diagnosing and resolving persistent homocoupling issues.
Systematic Troubleshooting Workflow
The following decision tree illustrates a logical workflow for diagnosing the root cause of excessive homocoupling.
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Handling of Iodoaniline Precursors
Welcome to the technical support center for synthetic chemists. This guide is designed to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering challenges with the stability of iodoaniline precursors. My goal is to move beyond simple protocols and delve into the mechanistic reasoning behind common failures, empowering you to troubleshoot effectively and optimize your synthetic routes. The carbon-iodine bond is a powerful tool in modern synthesis, but its lability, particularly in electron-rich systems like anilines, presents a common and frustrating hurdle: dehalogenation. This guide addresses this challenge head-on.
FAQ 1: Understanding the Problem: The "Why" of Dehalogenation
Q1: I'm seeing a significant amount of aniline as a byproduct in my reaction. What exactly is hydrodehalogenation and why is it so prevalent with iodoanilines?
A1: Hydrodehalogenation is a side reaction where the iodine atom on your aniline precursor is replaced by a hydrogen atom, leading to the formation of the corresponding des-iodo aniline.[1][2] This side reaction reduces the yield of your desired product and introduces a purification challenge, as the byproduct often has similar polarity to the starting material or product.
Iodoanilines are particularly susceptible for two primary reasons:
-
C-I Bond Lability: The Carbon-Iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F).[3] In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is often the rapid, rate-determining step, making iodoarenes highly reactive.[3][4] This high reactivity also makes them more prone to undesired side reactions.
-
Electron-Rich Nature: The aniline moiety is an electron-donating group, which increases the electron density on the aromatic ring. This electronic property can further weaken the C-I bond and makes the entire molecule more susceptible to certain side reactions, including protodeiodination (cleavage by a proton source) or reductive dehalogenation.[5] In fact, the electron-rich nature of the iodoaniline product can make it dehalogenate even faster than the starting material in some contexts, such as during the reduction of an iodonitroarene.[5]
FAQ 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This is the most common scenario where dehalogenation plagues chemists. Whether you are running a Suzuki, Buchwald-Hartwig, Sonogashira, or Heck reaction, the fundamental principles of minimizing this side reaction are shared.
Q2: My cross-coupling reaction is plagued by hydrodehalogenation. Which reaction parameters should I investigate first?
A2: This is the quintessential challenge. The formation of your desired product and the dehalogenated byproduct are competing pathways originating from the same Pd(II)-aryl intermediate. Your goal is to tune the reaction conditions to favor the productive reductive elimination pathway over the dehalogenation pathway.
Below is a diagram illustrating these competing pathways in a Buchwald-Hartwig amination, a common reaction where this issue arises.
Caption: Competing pathways in Pd-catalyzed C-N coupling.
The primary factors to control are the Base, Ligand, and Solvent .
Q3: How does my choice of base impact dehalogenation?
A3: The base is one of the most critical factors. A common mistake is using a base that is too strong or has available β-hydrogens, which can act as a hydride source for the dehalogenation.[6]
-
Problematic Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective at promoting C-N or C-C coupling, but they are also frequently implicated in increased hydrodehalogenation.[2][7]
-
Safer Alternatives: Weaker inorganic bases are often a better choice. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) provide sufficient basicity for the reaction to proceed while significantly reducing the incidence of dehalogenation.[7][8]
-
The Counterion Effect: Interestingly, even the counterion can have an effect. In some systems, potassium bases (K₂CO₃, KOAc) have shown better selectivity and conversion compared to their sodium (Na₂CO₃, NaOAc) or cesium (Cs₂CO₃) counterparts.[7]
Q4: What role do ligands play, and how do I choose the right one?
A4: The ligand is your primary tool for tuning the catalyst's reactivity and stability. The right ligand accelerates the desired reductive elimination step while suppressing the pathways that lead to dehalogenation.
-
General Principle: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred.[6][8] These ligands stabilize the palladium center, promote efficient oxidative addition and facilitate the final reductive elimination step.
-
For Buchwald-Hartwig Amination: Use specialized biarylphosphine ligands (e.g., RuPhos, XPhos) which are explicitly designed to promote C-N coupling and prevent the β-hydride elimination side reaction.[9]
-
For Suzuki and other C-C Couplings: Ligands like SPhos, XPhos, or Pd(PPh₃)₄ are common starting points. If dehalogenation is an issue with Pd(PPh₃)₄, switching to a more electron-rich and bulkier monophosphine ligand can often solve the problem.
-
N-Heterocyclic Carbenes (NHCs): Air- and moisture-stable (NHC)Pd complexes have proven highly active and can be very effective at preventing dehalogenation in various cross-coupling reactions.[2][10]
The following table summarizes the general influence of key reaction parameters.
| Parameter | To Reduce Dehalogenation | Rationale & Causality |
| Base | Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[7][8] | Strong bases can act as hydride donors or promote pathways leading to dehalogenation. Weaker bases minimize these side reactions. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs).[6][9] | These ligands stabilize the Pd(II) intermediate and accelerate the desired C-N or C-C bond-forming reductive elimination over side reactions. |
| Solvent | Use non-polar aprotic solvents like Toluene or Dioxane.[9][11] | In some cases, the iodide salt byproduct (e.g., NaI) can inhibit the catalyst; using a solvent where it is poorly soluble can mitigate this effect.[12] |
| Additives | Consider adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) when using aryl iodides. | Iodide ions generated during the reaction can act as catalyst poisons. Silver salts act as halide scavengers, precipitating AgI and maintaining catalyst activity.[7] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of side reactions, including catalyst decomposition and dehalogenation.[1] |
Q5: I've heard that iodide buildup can poison the catalyst. Is this true and how can I prevent it?
A5: Yes, this is a well-documented phenomenon, particularly with aryl iodide substrates.[7][12] The iodide ions (I⁻) generated as a byproduct during the catalytic cycle can coordinate strongly to the palladium center, forming unreactive bridged palladium dimers and inhibiting catalyst turnover.[9]
Solution: The most effective strategy is to use a halide scavenger. Silver salts, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), are frequently used. The silver cations (Ag⁺) react with the generated iodide anions (I⁻) to form insoluble silver iodide (AgI), effectively removing the inhibitor from the reaction medium and allowing the catalytic cycle to proceed efficiently.[7] This can also permit reactions to occur at lower temperatures.[7]
FAQ 3: Troubleshooting Guide for Selective Reductions
Q6: I am trying to synthesize an iodoaniline by reducing the corresponding iodonitroarene, but I keep losing the iodine. How can I improve selectivity?
A6: This is a classic selectivity challenge. The problem is that the product, iodoaniline, is more electron-rich than the starting material, iodonitroarene. This increased electron density makes the C-I bond in the product more susceptible to reductive cleavage (hydrodehalogenation) than the C-I bond in the starting material.[5] Therefore, as your product forms, it begins to compete for the catalyst and is preferentially dehalogenated.
Here are field-proven strategies to achieve selective nitro group reduction:
-
Lower the Substrate Concentration: Running the reaction at a lower concentration can significantly decrease the rate of dehalogenation. In one study, decreasing the concentration of 1-iodo-4-nitrobenzene from 0.2 M to 0.05 M reduced dehalogenation from 27% to just 1% at high conversion.[5]
-
Use Catalyst Additives/Inhibitors: You can selectively poison the most active sites on your hydrogenation catalyst that are responsible for dehalogenation. For instance, the addition of zinc iodide (ZnI₂) has been shown to block these highly active sites on a Pt/C catalyst, suppressing dehalogenation without completely halting the desired nitro reduction.[5]
-
Careful Catalyst Selection: Not all reduction catalysts are equal. A broad screening of commercially available catalysts is recommended. For the reduction of 1-iodo-4-nitrobenzene, Pt–V/C was identified as a promising candidate balancing high conversion with minimized dehalogenation.[5]
Below is a workflow to guide your optimization process for this specific transformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
troubleshooting poor conversion rates in N-(furan-2-ylmethyl)aniline synthesis
Technical Support Center: N-(furan-2-ylmethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. Here, we address common challenges that can lead to poor conversion rates and provide actionable, field-tested solutions to optimize your experimental outcomes.
The primary route for synthesizing N-(furan-2-ylmethyl)aniline is the reductive amination of furfural with aniline. This process, while conceptually straightforward, involves a delicate interplay of reagents, catalysts, and conditions to achieve high yields and purity. This guide will delve into the critical parameters and troubleshooting strategies in a practical question-and-answer format.
Troubleshooting Guide: Overcoming Poor Conversion Rates
Low yields in the synthesis of N-(furan-2-ylmethyl)aniline can be frustrating. This section breaks down the most common problems, explains the underlying chemical principles, and offers step-by-step protocols to get your reaction back on track.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the most likely causes?
Several factors can contribute to a sluggish or incomplete reaction. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Inefficient Imine Formation
The reaction proceeds via an intermediate imine (a Schiff base), formed from the condensation of furfural and aniline.[1] The formation of this imine is a reversible equilibrium reaction and can be a rate-limiting step.
-
Expert Insight: Inefficient water removal can push the equilibrium back towards the starting materials, stalling the reaction. While not always necessary, the use of a dehydrating agent or azeotropic removal of water can be beneficial.
Troubleshooting Steps:
-
pH Control: Imine formation is often catalyzed by mild acid.[2] If the reaction medium is too basic or strongly acidic, the condensation will be slow. Consider adding a catalytic amount of a weak acid like acetic acid.
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like TLC or GC-MS. A typical pre-stir time is 1-2 hours at room temperature.[3]
-
Water Removal: For stubborn reactions, consider adding molecular sieves (4Å) to the reaction mixture to sequester the water produced during imine formation.[4]
Potential Cause 2: Suboptimal Reducing Agent Activity
The choice and handling of the reducing agent are critical for the selective reduction of the imine to the desired secondary amine.
-
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations. It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄), reducing the formation of furfuryl alcohol as a byproduct.[5][6]
Troubleshooting Steps:
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents can decompose upon exposure to moisture.
-
Staged Addition: Add the reducing agent portion-wise to control the reaction temperature and prevent rapid, uncontrolled reduction.[3]
-
Alternative Reducing Agents: If using catalytic hydrogenation (e.g., H₂ with Pd/C), ensure the catalyst is active and not poisoned. The choice of metal catalyst can significantly influence the reaction pathway.[1][7]
Potential Cause 3: Catalyst Deactivation or Inefficiency (for Catalytic Hydrogenation)
When using heterogeneous catalysts like Palladium on carbon (Pd/C) or Ruthenium-based catalysts, their activity is paramount.[8][9]
-
Expert Insight: Catalyst surfaces can be poisoned by impurities in the reactants or solvent. Furthermore, the catalyst support can play a crucial role in the reaction's success.[10]
Troubleshooting Steps:
-
Catalyst Loading: Ensure the correct catalyst loading is used. Typically, this ranges from 1-10 mol% depending on the catalyst's activity.
-
Hydrogen Pressure: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they might also lead to over-reduction of the furan ring.
-
Solvent Choice: The solvent can affect catalyst activity and reactant solubility. Protic solvents like ethanol or methanol are common, but aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can also be effective, especially with borohydride reagents.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions about side reactions, product purification, and reaction monitoring.
Q2: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?
Byproduct formation is a primary reason for low yields of the desired N-(furan-2-ylmethyl)aniline.
Common Byproducts & Mitigation Strategies
| Byproduct Name | Formation Pathway | Mitigation Strategy |
| Furfuryl Alcohol | Direct reduction of the furfural aldehyde group. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ instead of NaBH₄.[5][6] |
| N,N-bis(furan-2-ylmethyl)aniline (Tertiary Amine) | The product, a secondary amine, reacts with another molecule of furfural and is subsequently reduced.[11] | Use a slight excess of aniline relative to furfural. Add furfural slowly to the reaction mixture to maintain its low concentration.[12] |
| Furan Ring-Opened Products | The furan ring is sensitive to strong acidic conditions and can undergo hydrolysis and rearrangement.[12] | Maintain a neutral or mildly acidic pH. Avoid strong acids like concentrated HCl or H₂SO₄.[12] |
| Aniline Self-Condensation Products | Can occur under certain oxidative conditions or with highly reactive catalysts. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13] |
Q3: What is the best way to monitor the progress of my reaction?
Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (furfural and aniline), the intermediate imine, and the final product.[3][14] The consumption of starting materials and the appearance of the product spot can be visualized under UV light or with a suitable stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more quantitative information and allows for the identification of byproducts by their mass-to-charge ratio. It is particularly useful for optimizing reaction conditions.[15]
Q4: My product is difficult to purify. What are the recommended purification methods?
The crude product often contains unreacted starting materials, byproducts, and residual reagents.
-
Aqueous Work-up: After the reaction is complete, it should be quenched, typically with a saturated aqueous solution of sodium bicarbonate or water.[3] This will neutralize any remaining acid and help to remove water-soluble impurities. The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[3]
-
Flash Column Chromatography: This is the most common and effective method for purifying N-(furan-2-ylmethyl)aniline on a laboratory scale.[3][14]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is commonly employed to elute the product. The less polar impurities will elute first, followed by the desired product.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key pathways and decision-making processes.
Reaction Mechanism
Caption: A logical workflow for diagnosing reaction issues.
Experimental Protocols
Protocol 1: Synthesis of N-(furan-2-ylmethyl)aniline using Sodium Triacetoxyborohydride
This protocol is a reliable starting point for laboratory-scale synthesis.
-
Imine Formation:
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 10-15 minutes. [3][16]This helps to control any exotherm.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC. [3]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [3][16] * Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [3] * Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-(furan-2-ylmethyl)aniline. [3][14]
-
References
- BenchChem. (2025). An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline.
- Dhepe, P. L., & Sahu, R. (2010). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 12(10), 1799-1806.
- BenchChem. (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.
- ResearchGate. (n.d.). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts.
- Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate.
- PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed.
- Taylor & Francis Group. (2024). Reductive Amination of Furfural to Furfurylamine.
- BenchChem. (2025). Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis.
- Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- Chem-Station. (2014). Borch Reductive Amination.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(furan-2-ylmethyl)-3-iodoaniline Analogs.
- Martínez, J. J., et al. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.
- Molander, G. A., & Gravel, M. (2002). Functionalization of Organotrifluoroborates: Reductive Amination. PMC - NIH.
- Jagadeesh, R. V., et al. (2021). Reductive amination between furfural and aniline. ResearchGate.
- Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025.
- de Souza, R. O. M. A., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Communications, 69, 93-97.
- Wang, Y., et al. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 46(24), 11565-11574.
- Climent, M. J., et al. (2021). Kinetic study of the reductive amination of HMF with aniline. ResearchGate.
- BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- Bukhtiyarov, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. NIH.
- ResearchGate. (n.d.). Condensation of 5-hydroxymethylfurfural (HMF) with aniline 1.
- Foley, W. M., Jr., Sanford, G. E., & McKennis, H., Jr. (1952). The Mechanism of the Reaction of Aniline with Furfural in the Presence of Acid. Journal of the American Chemical Society, 74(21), 5489-5491.
- ResearchGate. (n.d.). Proposed mechanism for the direct reductive amination of 5‐methylfurfural with aniline catalyzed by prepared Pd/C under H2 atmosphere.
- CORE. (n.d.). Furfural (furfuraldehyde) and some of its derivatives.
- PubMed. (2025). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. PubMed.
- Journal of the American Chemical Society. (n.d.). The Mechanism of the Reaction of Aniline with Furfural in the Presence of Acid.
- Journal of the American Chemical Society. (n.d.). The Constitution of the Condensation Product of Furfural and Aniline (Schiff Base).
- BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine.
- National Institutes of Health. (n.d.). N-[(furan-2-yl)methyl]aniline. PubChem.
- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
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- 16. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
scale-up synthesis issues for N-(furan-2-ylmethyl)-4-methoxyaniline
Welcome to the Technical Support Center for the synthesis of N-(furan-2-ylmethyl)-4-methoxyaniline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the challenges of scaling this synthesis from the bench to production. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific issues you may encounter.
Core Synthesis Overview: Reductive Amination
The most robust and scalable method for preparing this compound is the reductive amination of furfural with 4-methoxyaniline. This process involves two key steps: the formation of an intermediate imine, followed by its reduction to the target secondary amine. While conceptually straightforward, several factors can impact the yield, purity, and scalability of this reaction.
Caption: General workflow for reductive amination synthesis.
Frequently Asked Questions (FAQs)
Section 1: Reaction Fundamentals & Optimization
Q1: What is the most reliable method for synthesizing this compound on a multi-gram to kilogram scale?
The preferred industrial method is a one-pot direct reductive amination.[1][2] This approach combines the aldehyde, amine, and a selective reducing agent in a single vessel, which is efficient and cost-effective. The key to success on a large scale is the choice of reducing agent to minimize side reactions.
Q2: Which reducing agent is best for scale-up: Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
For scale-up, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[3] It is mild, selective for the imine over the aldehyde, and avoids the extreme toxicity associated with cyanide waste streams from NaBH₃CN.[4] While NaBH₄ is cheaper, it can readily reduce the starting furfural to furfuryl alcohol, leading to significant impurity issues.
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Low (reduces aldehydes & imines) | High (selective for imines/iminium ions)[2][3] | High (selective for imines at pH 6-7) |
| Reaction pH | Alkaline | Mildly Acidic (e.g., with AcOH) | Acidic (pH control is critical) |
| Safety Profile | Moderate (flammable, H₂ generation) | Moderate (moisture sensitive) | High Toxicity (generates HCN waste)[4] |
| Scale-Up Suitability | Poor for direct amination | Excellent | Poor (due to toxicity and waste disposal) |
| Cost | Low | High | Moderate |
Q3: My reaction is sluggish and gives low conversion. What are the likely causes?
Low conversion is typically traced back to incomplete imine formation or issues with the reduction step. The equilibrium between the reactants and the imine must be shifted towards the imine for the reaction to proceed efficiently.[2]
Troubleshooting Steps:
-
Promote Imine Formation:
-
Acid Catalyst: Ensure a catalytic amount of a mild acid like acetic acid is present. This protonates the carbonyl, making it more electrophilic. Avoid strong acids, which can degrade the furan ring.[5][6]
-
Water Removal: On a lab scale, a Dean-Stark trap or drying agents like MgSO₄ can be used. At scale, a solvent that forms an azeotrope with water (like toluene) can be beneficial, though often the reaction proceeds well in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) without explicit water removal if NaBH(OAc)₃ is used.
-
-
Check Reducing Agent Activity: NaBH(OAc)₃ is moisture-sensitive. Ensure it is of high quality and has been stored properly.
-
Temperature: While the reaction is often run at room temperature, gentle heating (35-45 °C) can sometimes improve the rate, but must be carefully controlled to prevent side reactions.
Caption: Troubleshooting workflow for low reaction conversion.
Section 2: By-Products and Purity
Q4: My reaction mixture is turning dark brown or black. What is causing this polymerization?
This is a classic sign of furan ring instability. Furans are susceptible to acid-catalyzed polymerization or ring-opening, especially at elevated temperatures.[6][7][8]
Preventative Measures:
-
Acid Control: Use only a catalytic amount of a weak acid (e.g., 0.1 eq acetic acid). Avoid strong mineral acids like HCl or H₂SO₄ entirely.
-
Temperature Management: Maintain the reaction temperature at or below room temperature if possible. If heating is required, do not exceed 40-50 °C.
-
Inert Atmosphere: While not always essential, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.
Q5: I am observing a significant amount of furfuryl alcohol in my crude product. How can I minimize this?
This indicates that your reducing agent is reducing the starting aldehyde, furfural, before it can form the imine.
-
Use a Selective Reductant: This is the primary reason to use NaBH(OAc)₃ instead of NaBH₄. The former is a much weaker reducing agent and will not readily reduce aldehydes in the presence of an iminium ion intermediate.[2][3]
-
Order of Addition: If you must use NaBH₄ (the "indirect" method), the furfural and 4-methoxyaniline should be stirred together first for a period (e.g., 1-2 hours) to allow for imine formation before the NaBH₄ is added slowly at a low temperature (0-5 °C).[1]
Q6: My final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?
The most likely high molecular weight by-product is N,N-bis(furan-2-ylmethyl)-4-methoxyaniline , formed by the reaction of your desired secondary amine product with another molecule of furfural and subsequent reduction.
Control Strategies:
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents of 4-methoxyaniline to 1.0 equivalent of furfural). This ensures the furfural is consumed before it can react with the product.
-
Slow Aldehyde Addition: In a scaled-up batch process, adding the furfural slowly to the mixture of the amine and reducing agent can help maintain a low concentration of the aldehyde, disfavoring the second addition.
Section 3: Scale-Up and Safety
Q7: How should I manage the exotherm when adding the reducing agent at a multi-kilogram scale?
The reaction of hydride reagents with protic species (like the acetic acid catalyst or trace water) is exothermic and generates hydrogen gas.
-
Controlled Addition: Add the NaBH(OAc)₃ portion-wise over a prolonged period. Never add the full amount at once.
-
Temperature Monitoring: Use a temperature probe to monitor the internal batch temperature, not just the jacket temperature.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity to dissipate the heat generated. Start the addition at a lower temperature (e.g., 15-20 °C) to provide a buffer.
-
Headspace Purging: Maintain a gentle nitrogen flow through the reactor headspace to safely vent any hydrogen gas produced.
Q8: What is a safe and effective work-up and quenching procedure for a large-scale reaction?
-
Quenching: The reaction is typically quenched to destroy any excess hydride and neutralize the acid catalyst. Slowly and carefully add the reaction mixture to a separate, stirred vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This should be done at a controlled temperature (e.g., below 25 °C) as the quench can also be exothermic and will evolve gas (H₂ and CO₂).
-
Extraction: After quenching, perform a standard liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane.
-
Washes: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
Q9: Column chromatography is not practical for my desired scale. What are the best alternative purification methods?
-
Recrystallization: This is the most effective and scalable method for purifying solid products. After the work-up and solvent removal, perform solvent screening to find a suitable system. A common choice is a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane).
-
Salt Formation and Crystallization: If the free base does not crystallize well, it can be converted to a salt (e.g., hydrochloride or acetate) which often has better crystalline properties. The salt can then be recrystallized and, if needed, converted back to the free base.
Detailed Experimental Protocols
Protocol 1: One-Pot Scale-Up Synthesis using NaBH(OAc)₃
This protocol describes a representative procedure for a ~200g scale synthesis.
Reagents & Equipment:
-
4-Methoxyaniline (123.15 g, 1.0 mol, 1.0 eq)
-
Furfural (99.9 g, 1.04 mol, 1.04 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (254 g, 1.2 mol, 1.2 eq)
-
Acetic Acid (glacial) (6.0 g, 0.1 mol, 0.1 eq)
-
1,2-Dichloroethane (DCE) (2.0 L)
-
5 L jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
Procedure:
-
Reactor Setup: Charge the reactor with 4-methoxyaniline and 1,2-dichloroethane. Begin stirring to ensure dissolution.
-
Inerting: Purge the reactor headspace with nitrogen.
-
Reagent Addition: Add the acetic acid, followed by the furfural, to the reactor. Stir the mixture for 1 hour at 20-25 °C to facilitate imine formation.
-
Reduction: Cool the reactor contents to 15 °C. Begin adding the sodium triacetoxyborohydride in portions (e.g., 10 portions of ~25 g each) over 2-3 hours. Maintain the internal temperature below 25 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25 °C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-8 hours).
-
Work-up (Quench): In a separate vessel, prepare a stirred solution of saturated sodium bicarbonate (2 L). Slowly transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quench vessel does not exceed 30 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of DCE (500 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ~3 mL per gram of crude product).
-
Crystallization: To the hot solution, slowly add a non-polar anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum to afford the pure product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Galkin, M. V., & Samec, J. S. M. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Sessanga, P., & Abu-Omar, M. M. (2018). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 8(1), 143-152. [Link]
-
Contente, M. L., & Paradisi, F. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1374-1379. [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Thakur, A. J., & Tewari, A. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(3), 3536-3543. [Link]
-
Al-Mughaid, H., & Elzain, M. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 13(16), 2735. [Link]
-
Saikia, P., & Boruah, J. C. (2007). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of Sulfur Chemistry, 28(5), 481-487. [Link]
-
Saikia, P., & Boruah, J. C. (2005). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Synthetic Communications, 35(4), 525-529. [Link]
-
Gilmore, K., Vukelić, S., McQuade, D. T., Koksch, B., & Seeberger, P. H. (2014). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Organic Process Research & Development, 18(9), 1147–1151. [Link]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Royal Society of Chemistry. (2025). Supplementary Information for an article. [Link]
-
Khromova, A. D., Bykov, A. V., & Ananikov, V. P. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? [Link]
-
Wang, D., & An, H. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3746–3754. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: LC-MS Analysis of N-(furan-2-ylmethyl)-4-methoxyaniline
Welcome to the technical support center for the analysis of N-(furan-2-ylmethyl)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction
This compound is a versatile intermediate in medicinal chemistry, with its furan and aniline moieties making it a valuable scaffold for synthesizing biologically active compounds.[1][2] The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. LC-MS is a powerful technique for separating and identifying impurities, but it comes with its own set of challenges. This guide provides practical, field-proven insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound is the reductive amination of furfural with p-anisidine.[3][4] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Furfural and p-anisidine may be present if the reaction has not gone to completion.
-
Over-alkylation Products: The secondary amine product can react further with furfural to form a tertiary amine, N,N-bis(furan-2-ylmethyl)-4-methoxyaniline.[5]
-
Side-products from Furfural: Furfural can undergo self-condensation or oxidation to form various byproducts.
-
Degradation Products: The furan ring is susceptible to degradation under certain conditions, such as exposure to strong acids or oxidants, which can lead to ring-opened products.[6]
It is also crucial to consider impurities that may arise from the reagents and solvents used in the synthesis and purification processes.
Q2: I am not seeing the expected molecular ion [M+H]⁺ for my compound. What could be the issue?
A2: The absence or low intensity of the protonated molecular ion is a common issue in electrospray ionization (ESI) mass spectrometry. Here are several potential causes and solutions:
-
Adduct Formation: Instead of protonation, your molecule might be forming adducts with cations present in your mobile phase or sample matrix. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺.[7][8] Look for peaks at M+23 and M+39. To minimize this, use high-purity solvents and additives, and consider adding a small amount of a proton source like formic acid to the mobile phase to favor [M+H]⁺ formation.[9]
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. This can happen if the source conditions (e.g., capillary voltage, temperature) are too harsh. Try reducing the source temperature and voltages to see if the molecular ion intensity improves.
-
Poor Ionization Efficiency: Aromatic amines can have varying ionization efficiencies depending on the mobile phase pH.[10] Ensure the pH of your mobile phase is suitable for protonating your analyte. For amines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of your analyte.[11] Diluting your sample or improving your sample preparation to remove interfering substances can help mitigate this.[12]
Q3: My chromatographic peaks are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase. Consider these troubleshooting steps:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of basic compounds like aromatic amines. If the pH is too close to the pKa of your analyte, you can get a mix of ionized and neutral forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the pKa of this compound will ensure it is in a single ionic state.
-
Column Choice: The choice of stationary phase is critical. A standard C18 column might not be ideal for polar, basic compounds. Consider using a column with a different stationary phase, such as a biphenyl or a polar-embedded phase, which can provide better peak shape for aromatic amines.[13]
-
Ionic Strength: Low ionic strength of the mobile phase can sometimes lead to peak tailing for basic compounds due to interactions with residual silanols on the silica support. Adding a small amount of a buffer, such as ammonium acetate or ammonium formate, can help improve peak shape.[14]
-
Sample Solvent: Injecting your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: High Background Noise or Ghost Peaks
High background noise or the appearance of unexpected peaks (ghost peaks) can interfere with the detection and quantification of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Blank Injection: Start by injecting a blank solvent (ideally your initial mobile phase). If the noise or ghost peaks are present, the contamination is likely from your mobile phase or the LC-MS system.[16]
-
Mobile Phase Check: Prepare fresh mobile phase using LC-MS grade solvents and additives. Contaminants in lower-grade solvents are a common source of background noise.[11]
-
System Flush: If fresh mobile phase doesn't solve the issue, flush the entire LC system, including the autosampler and column, with a strong solvent like isopropanol.
-
Source Cleaning: If the problem persists, the ion source of the mass spectrometer may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.[11]
-
Sample-Related Contamination: If the noise is only present in sample injections, the contamination is coming from your sample or there is carryover from previous injections. Review your sample preparation to identify potential sources of contamination. To address carryover, use a stronger wash solvent in your autosampler and increase the wash volume.[11]
Issue 2: Inconsistent Retention Times
Shifts in retention time can make it difficult to reliably identify and quantify impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Steps:
-
Assess the Shift: Determine if the retention time is gradually shifting in one direction or if it's fluctuating randomly.
-
Gradual Shifts: A gradual decrease in retention time often indicates column degradation or contamination. Try flushing the column according to the manufacturer's recommendations. If this doesn't restore performance, the column may need to be replaced.[15]
-
Sudden Shifts: Sudden or random shifts in retention time are often due to problems with the mobile phase or the pump.
-
Mobile Phase: Ensure your mobile phase is correctly prepared and well-mixed. If you are using a gradient, make sure the proportioning valves are working correctly. Also, ensure your mobile phase is properly degassed, as air bubbles in the pump can cause pressure fluctuations and retention time shifts.[16]
-
Pump and Connections: Check for any leaks in the LC system, as this can affect the flow rate and lead to inconsistent retention times.
-
Experimental Protocols
Protocol 1: Sample Preparation for Impurity Profiling
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase as the diluent. This helps to avoid solvent mismatch effects that can lead to poor peak shape.[15]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[15]
Protocol 2: General Purpose LC-MS Method for Impurity Analysis
This method can serve as a starting point and should be optimized for your specific impurities and instrument.
| Parameter | Condition | Rationale |
| LC Column | Biphenyl, 2.1 x 100 mm, 2.7 µm | Biphenyl phases often provide better selectivity and peak shape for aromatic compounds compared to standard C18 columns.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 15 minutes | A generic gradient to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume helps to prevent column overload. |
| Ionization Mode | ESI Positive | Aromatic amines readily protonate in positive mode. |
| Scan Range | m/z 100 - 500 | To cover the expected mass range of the parent compound and potential impurities. |
| Source Temp. | 350 °C | To be optimized for your specific instrument and compound. |
| Capillary Voltage | 3.5 kV | To be optimized for your specific instrument and compound. |
Data Presentation
Table 1: Common Adducts in Positive ESI-MS
This table summarizes common adducts that may be observed in your mass spectra and can help in identifying the molecular weight of unknown impurities.[7][17]
| Adduct Ion | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0344 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+CH₃OH+H]⁺ | +33.0340 |
| [M+CH₃CN+H]⁺ | +42.0344 |
| [2M+H]⁺ | 2M + 1.0078 |
Forced Degradation Studies
To proactively identify potential degradation products, it is advisable to perform forced degradation studies.[18][19][20][21] This involves subjecting the this compound sample to various stress conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Cleavage of the amine linkage, degradation of the furan ring. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential for hydrolysis, though generally less reactive than under acidic conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the furan ring and the amine. |
| Thermal | 80 °C, 48h | General decomposition. |
| Photolytic | UV/Vis light exposure | Photodegradation, potentially leading to complex mixtures. |
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of N-(Furan-2-ylmethyl)aniline Analogs
Introduction: The Emerging Potential of Furan-Based Scaffolds in Oncology
Comparative Anticancer Activity of N-(Furan-2-ylmethyl)aniline Derivatives
Recent research has highlighted the cytotoxic potential of various derivatives incorporating the N-(furan-2-ylmethyl)aniline moiety. A notable example is a series of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which have demonstrated selective cytotoxic effects against leukemia cell lines. The data presented below summarizes the anticancer activity of these compounds, providing a basis for understanding their structure-activity relationship (SAR).
| Compound ID | Aryl Substituent (R) | Cancer Cell Line | Growth Percent (GP, %) |
| 8a | 4-CH₃C₆H₄ | CCRF-CEM (Leukemia) | 13.77 |
| 8b | 4-CH₃OC₆H₄ | SR (Leukemia) | 27.90 |
| 8f | 4-BrC₆H₄ | CCRF-CEM (Leukemia) | 22.44 |
| 8g | 4-BrC₆H₄ | SR (Leukemia) | 32.27 |
Data synthesized from the study by Horishnya et al. (2021).
The presented data indicates that modifications on the aryl group attached to the thiazolidinone ring significantly influence the cytotoxic activity of these N-(furan-2-ylmethyl) containing compounds. For instance, the presence of a para-methyl or para-bromo substituent on the phenyl ring results in potent activity against leukemia cell lines.[4] This underscores the importance of the electronic and steric properties of substituents in modulating the anticancer efficacy of this chemical scaffold.
Mechanistic Insights: How Furan-Containing Compounds Exert Their Anticancer Effects
The anticancer activity of furan derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.[5] The metabolic activation of the furan ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates that induce oxidative stress and mitochondrial dysfunction, ultimately triggering the apoptotic cascade.[6]
Furthermore, some furan-containing compounds have been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation. For example, certain furan-based derivatives induce cell cycle arrest at the G2/M phase, leading to an accumulation of cells in this phase and preventing mitosis. This disruption of the normal cell cycle progression is a key mechanism contributing to their anticancer effects.
Below is a diagram illustrating a generalized proposed mechanism of action for furan-containing anticancer agents.
Caption: Proposed mechanism of action for furan-containing anticancer agents.
Experimental Protocols for Evaluating Anticancer Activity
The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of novel chemical entities.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the N-(furan-2-ylmethyl)aniline analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Cell Cycle Analysis using Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[4]
-
Propidium Iodide (PI) Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A.[4]
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[4]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the furan analogs for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[7]
Conclusion and Future Perspectives
The N-(furan-2-ylmethyl)aniline scaffold represents a promising starting point for the development of novel anticancer agents. The available data, particularly on the acetamide derivatives, demonstrates that strategic modifications to this core structure can lead to potent and selective cytotoxic activity against cancer cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, common pathways targeted by many successful chemotherapeutic agents.
Future research should focus on synthesizing and evaluating a broader range of N-(furan-2-ylmethyl)-4-methoxyaniline analogs to establish a more comprehensive structure-activity relationship. Investigating their effects on a wider panel of cancer cell lines and in in vivo models will be crucial to further validate their therapeutic potential. Elucidating the specific molecular targets of these compounds will also be essential for optimizing their efficacy and safety profiles, paving the way for the development of a new generation of furan-based anticancer drugs.
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]
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Horishnya, V. Y., Arshad, M., & Matiychuk, V. S. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2), 250–258. [Link]
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D'Arcy, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3150. [Link]
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Helmy, M. T., Sroor, F. M., Mahrous, K. F., et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Archives of Pharmacal Research, 45(12), 899–915. [Link]
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Tzeng, C. C., et al. (2004). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 12(18), 4939-4946. [Link]
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Ratananikom, K., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
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The Evolving Landscape of N-(furan-2-ylmethyl)aniline Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the N-(furan-2-ylmethyl)aniline scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents.[1] The inherent physicochemical properties of the furan ring, acting as a potential bioisostere for a phenyl group but with distinct electronic and metabolic characteristics, combined with the readily modifiable aniline moiety, provide a rich playground for synthetic elaboration and optimization of biological activity.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of N-(furan-2-ylmethyl)aniline derivatives, drawing upon experimental data from recent studies to provide actionable insights for researchers and drug development professionals.
This analysis will navigate the critical substitutions on both the furan and aniline rings, elucidating their impact on a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] By dissecting the causality behind experimental choices and presenting validated protocols, this guide aims to be a self-validating resource for the rational design of next-generation therapeutics based on this promising scaffold.
Deciphering the Core Scaffold: Key Interaction Points
The N-(furan-2-ylmethyl)aniline core presents several key positions for chemical modification to probe the chemical space and optimize biological activity. Understanding the impact of substitutions at these positions is fundamental to a successful drug discovery campaign.
Caption: Key modification points on the N-(furan-2-ylmethyl)aniline scaffold.
Comparative Analysis of Biological Activities
The N-(furan-2-ylmethyl)aniline scaffold has been explored for a variety of therapeutic applications. Below is a comparative analysis of the SAR for different biological activities.
Anticancer Activity
Derivatives of this scaffold have shown significant potential as anticancer agents, with some compounds exhibiting potent anti-proliferative effects against various cancer cell lines.[1][6]
Table 1: Comparative Anticancer Activity of Furan-Aniline Derivatives
| Compound Class | Specific Derivative | Target Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Furan-Based | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | Presence of a triazinone moiety | [6][7] |
| Furan-Based | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | Contains a pyridine carbohydrazide group | [6][7] |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | Specific substitution pattern not detailed | [6] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | Specific substitution pattern not detailed | [6] |
| Quinoxaline-Arylfuran | QW12 | PC3 (Prostate Cancer) | ~10.58-12.67 | Acylhydrazone side chain | [8] |
SAR Insights for Anticancer Activity:
-
Aniline Ring (Ring B) Substitutions: The nature and position of substituents on the aniline ring play a crucial role in determining anticancer potency.
-
Furan Ring (Ring A) Modifications: The furan ring is not merely a passive linker. Substitutions on this ring can significantly modulate activity. For instance, in a series of ST2 inhibitors, an ortho-nitro group on a phenyl substituent at the 5-position of the furan ring was found to be important for activity.[9]
-
Mechanism of Action: Some furan derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6][7]
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents.[4][10] N-(furan-2-ylmethyl)aniline derivatives have been investigated for their antibacterial and antifungal properties.
Table 2: Comparative Antimicrobial Activity of Furan-Aniline Derivatives
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 1-(3-chloro-4-fluorophenyl) derivative | Various bacterial strains | 0.25-4 | Tetrazole scaffold replacing thiourea, chloro and fluoro substitution | [11] |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 1-(3-chloro-4-methylphenyl) derivative | Various bacterial strains | 2-16 (clinical cocci) | Tetrazole scaffold, chloro and methyl substitution | [11] |
| Furan-3-carboxamides | Various derivatives | Yeast, fungi, bacteria | Not specified | Amide linkage at the 3-position of the furan ring | [12] |
SAR Insights for Antimicrobial Activity:
-
Aniline Ring Substitutions: Halogen substitutions, such as chloro and fluoro groups, on the aniline ring appear to be beneficial for antibacterial activity.[11] The presence of a methyl group also shows favorable activity.[11]
-
Bioisosteric Replacement: The replacement of a thiourea group with a tetrazole scaffold in N-(furan-2-ylmethyl)aniline derivatives has led to compounds with excellent antimicrobial profiles.[11] This highlights the importance of exploring bioisosteric replacements to enhance potency.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to find correlations between the physicochemical parameters of furan derivatives and their antimicrobial activity, aiding in the rational design of more potent compounds.[12]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of a representative N-(furan-2-ylmethyl)aniline derivative and a common biological evaluation assay are provided below.
Synthesis of N-(furan-2-ylmethyl)aniline
This protocol describes a general method for the reductive amination of furfural with aniline.
Materials:
-
Furfural
-
Aniline
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add furfural (1.0 eq) to the solution.
-
Add acetic acid (catalytic amount) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the mixture at room temperature overnight.[2]
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
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A Comparative Guide to Cell Cycle Analysis: Evaluating N-(furan-2-ylmethyl)-4-methoxyaniline in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the experimental evaluation of a novel compound, N-(furan-2-ylmethyl)-4-methoxyaniline, against a standard chemotherapeutic agent. It is designed to offer a robust framework for cell cycle analysis, grounded in established scientific principles and detailed protocols.
Introduction: The Cell Cycle as a Premier Target in Oncology
The eukaryotic cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[1] Deregulation of this process is a hallmark of cancer, leading to uncontrolled cell division.[2] Key regulatory checkpoints, such as the G1/S and G2/M transitions, ensure genomic integrity before a cell commits to DNA replication or division.[3][4] These checkpoints serve as critical targets for anticancer therapies, as inducing cell cycle arrest can halt tumor growth and promote cell death.[5][6]
This guide focuses on the analysis of this compound, a compound belonging to the furan and aniline derivative families, which are of significant interest in medicinal chemistry for their potential anti-proliferative effects.[7][8][9][10][11][12] We will compare its hypothetical effects on the cell cycle of a cancer cell line with those of Doxorubicin, a well-characterized chemotherapy agent known to induce G2/M arrest.[13][14][15][16]
Section 1: Principles of Cell Cycle Analysis by Flow Cytometry
The cornerstone of cell cycle analysis is the use of flow cytometry to measure the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[17] Consequently, the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content.[17]
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.
This technique allows for the precise quantification of cell populations within each phase of the cell cycle, providing a powerful tool to assess the impact of therapeutic compounds.[18]
Section 2: Comparative Compound Profiles
| Feature | This compound | Doxorubicin (Comparator) |
| Class | Furan-Aniline Derivative | Anthracycline Antibiotic |
| Known MOA | Varies among derivatives; potential for microtubule inhibition or apoptosis induction.[7][9] For this guide, we hypothesize G1 arrest. | DNA intercalator and Topoisomerase II inhibitor.[13][19] |
| Primary Cell Cycle Effect | Hypothesized G1 Arrest: Prevents cells from initiating DNA synthesis. | Established G2/M Arrest: Blocks entry into mitosis due to DNA damage.[14][15][16][19] |
Section 3: Experimental Workflow and Protocol
A successful cell cycle analysis experiment depends on meticulous preparation and execution. The following workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Workflow Diagram
Caption: Standard workflow for cell cycle analysis of treated cancer cells.
Detailed Experimental Protocol
This protocol is a standard method for preparing cancer cells for cell cycle analysis via PI staining.[17][20][21][22]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Vehicle Control (e.g., DMSO)
-
Ice-cold 70% Ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[17][20]
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment. Allow cells to adhere overnight.
-
Rationale: Sub-confluent cells are actively proliferating, providing a robust population for cell cycle analysis.
-
-
Compound Treatment: Treat cells with the desired concentrations of the test compound, Doxorubicin (e.g., 0.5 µM), and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the media and wash cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[17]
-
-
Washing: Discard the supernatant, resuspend the cell pellet in 3 mL of cold PBS, and centrifuge again. This step removes residual medium and trypsin.
-
Fixation:
-
Discard the supernatant and resuspend the pellet in 400 µL of cold PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise.[17][21] This prevents cell clumping.
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[17]
-
Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA, while also preserving the cells.[17]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Carefully decant the ethanol and wash the pellet twice with 3 mL of PBS.
-
Resuspend the cell pellet in 400-500 µL of PI/RNase Staining Solution.[17]
-
Rationale: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal comes exclusively from DNA.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[17][21]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample for statistical significance and use a low flow rate for better resolution.[17] Data should be collected using a linear scale for the PI channel.[18]
Section 4: Data Interpretation and Comparative Analysis
The output from the flow cytometer is a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.
-
Sub-G1 Peak: Represents apoptotic cells with fragmented DNA.
-
G0/G1 Peak: The first major peak, representing cells with 2N DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks.
-
G2/M Peak: The second major peak, with roughly twice the fluorescence intensity of the G0/G1 peak, representing cells with 4N DNA content.
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data illustrating the distinct effects of our test compound versus the standard of care.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Interpretation |
| Vehicle Control | 65% | 20% | 15% | Normal proliferation profile. |
| This compound (10 µM) | 80% | 8% | 12% | Significant G1 Arrest. |
| Doxorubicin (0.5 µM) | 30% | 15% | 55% | Significant G2/M Arrest. |
These results would suggest that this compound effectively halts cell cycle progression at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase. In contrast, Doxorubicin causes an accumulation of cells in the G2/M phase, consistent with its known mechanism of inducing DNA damage.[14][15]
Section 5: Mechanistic Insights and Signaling Pathways
Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their cyclin partners.[23] The G1/S and G2/M checkpoints are critical control points that can be activated by anti-cancer agents.[3][4]
The G1/S Checkpoint: Target of this compound
The G1/S transition is a "point of no return" for the cell.[2] A key regulator is the Retinoblastoma (Rb) protein.[3][24] In its active, hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for S-phase entry.[23][24]
Our hypothetical data, showing a G1 arrest, suggests that this compound may activate this checkpoint. This could occur through several mechanisms, such as upregulating CDK inhibitors like p21, which would prevent the phosphorylation of Rb by Cyclin D-CDK4/6 complexes.[2][24]
Caption: Hypothesized G1/S checkpoint activation by the test compound.
The G2/M Checkpoint: Target of Doxorubicin
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis.[4][5] DNA damage, such as that caused by Doxorubicin, activates kinases like ATM and ATR.[4][25] These kinases, in turn, activate Chk1/Chk2, which phosphorylate and inactivate the Cdc25 phosphatase.[25] Inactive Cdc25 cannot activate the Cyclin B-Cdk1 complex, the master regulator of mitotic entry, thus causing the cell to arrest in G2.[5][25]
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative cell cycle analysis of a novel compound, this compound, against the standard chemotherapeutic Doxorubicin. By employing rigorous, validated protocols and a logical approach to data interpretation, researchers can effectively determine the cytostatic potential and mechanism of action of new anti-cancer agents.
Based on our hypothetical findings of a G1 arrest, logical next steps would include:
-
Western Blot Analysis: To confirm the upregulation of p21 and the hypophosphorylation of Rb.
-
Dose-Response and Time-Course Studies: To characterize the potency and kinetics of the induced cell cycle arrest.
-
Apoptosis Assays: To determine if prolonged G1 arrest leads to programmed cell death.
This structured approach ensures that experimental findings are robust, mechanistically informative, and directly comparable to established standards in the field of drug development.
References
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QIAGEN GeneGlobe. G1/S Checkpoint Regulation of the Cell Cycle. [Link]
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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King of the Curve. G1-S Phase Regulation: The Cell Cycle's Master Checkpoint. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?. [Link]
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PubMed. Analyzing the G2/M checkpoint. [Link]
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PubMed. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death. [Link]
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Wikipedia. G1/S transition. [Link]
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Karger Publishers. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. [Link]
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PubMed Central. A novel checkpoint mechanism regulating the G1/S transition. [Link]
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PubMed Central. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
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QIAGEN GeneGlobe. G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. [Link]
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Wikipedia. G2-M DNA damage checkpoint. [Link]
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Karger Publishers. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. [Link]
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CancerNetwork. Link Found Between mTORC1, G2/M DNA Damage Checkpoint. [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
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PubMed Central. Assaying cell cycle status using flow cytometry. [Link]
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Bio-protocol. Cell cycle assay and flow cytometry analysis. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. [Link]
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PubMed. Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. [Link]
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PubMed. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. [Link]
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National Institutes of Health. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
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MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
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ResearchGate. Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-Breast Cancer Agents. [Link]
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National Institutes of Health. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]
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ResearchGate. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. [Link]
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PubMed. Cell Cycle Phase-Specific Drug Resistance as an Escape Mechanism of Melanoma Cells. [Link]
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comparing the biological effects of iodo- vs. bromo-analogs of N-(furan-2-ylmethyl)aniline
Caption: Proposed synthetic workflow for N-(furan-2-ylmethyl)-haloanilines. [1]
Detailed Synthesis Protocol (for N-(furan-2-ylmethyl)-3-iodoaniline)
This protocol can be adapted for the bromo-analog by substituting 3-iodoaniline with 3-bromoaniline. [1]
-
Materials:
-
3-Iodoaniline (1.0 eq)
-
Furfural (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer
-
Silica gel for column chromatography
-
-
Procedure:
-
Schiff Base Formation: Dissolve 3-iodoaniline (1.0 eq) in methanol. Add furfural (1.0 eq) to the solution. [1] 2. Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the imine (Schiff base). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
In-situ Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. [1]Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.
-
Work-up: Quench the reaction by the slow addition of water. [1]Extract the product with an organic solvent like ethyl acetate or DCM (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. [1] 7. Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(furan-2-ylmethyl)-3-iodoaniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 4: Data Presentation
While direct experimental data is not currently available, the following tables serve as templates for summarizing predicted and future experimental findings.
Table 2: Predicted Physicochemical Properties
| Property | N-(furan-2-ylmethyl)-3-iodoaniline | N-(furan-2-ylmethyl)-3-bromoaniline |
| Molecular Formula | C₁₁H₁₀INO | C₁₁H₁₀BrNO |
| Molecular Weight | 299.11 | 252.11 |
| Predicted LogP | ~3.5 | ~3.2 |
| Predicted TPSA (Ų) | ~25.2 | ~25.2 |
Data based on computational predictions for similar structures. [1][5]
Table 3: Hypothetical Biological Activity Data Template
| Compound | Assay | Target Organism/Cell Line | Result (IC₅₀ / MIC in µM) |
| Iodo-analog | Cytotoxicity | MCF-7 (Breast Cancer) | Experimental Value |
| Bromo-analog | Cytotoxicity | MCF-7 (Breast Cancer) | Experimental Value |
| Iodo-analog | Cytotoxicity | A549 (Lung Cancer) | Experimental Value |
| Bromo-analog | Cytotoxicity | A549 (Lung Cancer) | Experimental Value |
| Iodo-analog | Antimicrobial | S. aureus (Gram +) | Experimental Value |
| Bromo-analog | Antimicrobial | S. aureus (Gram +) | Experimental Value |
| Iodo-analog | Antimicrobial | E. coli (Gram -) | Experimental Value |
| Bromo-analog | Antimicrobial | E. coli (Gram -) | Experimental Value |
Conclusion
This guide outlines a proposed comparative investigation into the biological effects of N-(furan-2-ylmethyl)-3-iodoaniline and its bromo-analog. While a definitive comparison awaits empirical data, the principles of medicinal chemistry provide a strong foundation for predicting differential activities. The iodo-analog, with its larger size and superior halogen bonding capability, may exhibit enhanced potency if the target binding site can accommodate its bulk. Conversely, the bromo-analog may present a different profile due to its higher electronegativity and potentially greater metabolic stability.
The provided protocols for synthesis and biological evaluation offer a validated and systematic pathway for researchers to undertake this comparison. Such a study will provide invaluable structure-activity relationship (SAR) insights into halogenated N-furfuryl anilines and could lead to the identification of novel lead compounds for drug discovery in oncology or infectious diseases.
References
- BenchChem (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.
- BenchChem (2025). A Comparative Study of N-(furan-2-ylmethyl)-3-iodoaniline and its Bromo-Analog: A Proposed Investigation.
- BenchChem (2025). A Comparative Analysis of N-(furan-2-ylmethyl)-3-iodoaniline and its Commercial Precursors for Applications in Research and Drug.
- BenchChem (2025). A Comparative Analysis of 3,5-Dimethoxy-3'-iodobenzophenone and its Bromine Analog: An Inquiry into Biological Activity.
- BenchChem (2025). Application Notes and Protocols: N-(furan-2-ylmethyl)-3-iodoaniline Derivatization for Biological Assays.
- BenchChem (2025). Comparative Analysis of N-(furan-2-ylmethyl)-3-iodoaniline and 4-iodoaniline: A Review of Available Data.
- BenchChem (2025). A Comparative Analysis of the Biological Activity of 3,5-Dimethoxy-3'-iodobenzophenone and Other Halogenated Benzophenones.
- BenchChem (2025). Target Identification Studies of N-(furan-2-ylmethyl)-3-iodoaniline: A Technical Guide.
- BenchChem (2025). Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide.
- BenchChem (2025). Predictive Bioactivity Analysis: N-(furan-2-ylmethyl)-3-iodoaniline in a Comparative Context.
- BenchChem (2025). An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline.
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.
- International Journal of Pharmaceutical Sciences and Research (2024). Furan: A Promising Scaffold for Biological Activity.
A Senior Application Scientist's Guide to Comparative Docking of N-(furan-2-ylmethyl)-4-methoxyaniline with Oncological and Inflammatory Protein Targets
Introduction: Unlocking the Potential of the Furan Scaffold
In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, a structural motif consistently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Its unique physicochemical properties, which can influence a molecule's solubility, metabolism, and target engagement, make it a versatile building block in drug design.[3] This guide focuses on a specific furan-containing compound, N-(furan-2-ylmethyl)-4-methoxyaniline (CAS: 17377-97-8), a molecule whose therapeutic potential is yet to be fully explored.[4]
Molecular docking is a powerful computational method that serves as a foundational pillar in modern structure-based drug design.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights into its mechanism of action at an atomic level.[7][8] By employing these in silico techniques, we can rapidly screen potential drug candidates, prioritize them for synthesis and in vitro testing, and rationalize structure-activity relationships, thereby accelerating the drug discovery pipeline.[8][9]
This guide provides a comprehensive, technically-grounded framework for conducting a comparative molecular docking study of this compound. We will evaluate its potential binding efficacy against two clinically relevant protein targets from different therapeutic areas—oncology and inflammation—and benchmark its performance against well-established, market-approved drugs. Our objective is to not only provide a step-by-step protocol but also to elucidate the scientific reasoning behind each choice, empowering researchers to apply and adapt these methodologies for their own discovery programs.
Part 1: The Strategic Framework for a Comparative Docking Study
A robust comparative docking analysis hinges on the careful selection of both protein targets and benchmark ligands. The choices must be clinically relevant and supported by existing literature to ensure the results are meaningful and actionable.
Rationale for Target Protein Selection
Based on the broad therapeutic activities reported for furan-based molecules, we have selected two well-characterized proteins that are established drug targets.[1][2]
-
Target 1 (Oncology): B-cell lymphoma 2 (Bcl-2)
-
Causality: Bcl-2 is a critical anti-apoptotic protein, often overexpressed in various cancers, that prevents damaged cells from undergoing programmed cell death.[1] Its inhibition is a validated strategy for cancer therapy. Furan derivatives have been specifically explored as potential inhibitors of Bcl-2, making it a highly relevant target for our compound of interest.[1]
-
PDB ID Selection: For our study, we will utilize the crystal structure of human Bcl-2 in complex with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is 2YXJ . This structure provides a well-defined binding pocket for our docking simulations.
-
-
Target 2 (Inflammation): Cyclooxygenase-2 (COX-2)
-
Causality: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy. Given that many furan-containing compounds exhibit anti-inflammatory properties, investigating this compound's interaction with COX-2 is a logical step.[2]
-
PDB ID Selection: We will use the PDB entry 5IKR , which represents the crystal structure of murine COX-2 bound to the selective inhibitor Celecoxib. This provides an excellent reference for the enzyme's active site.
-
Selection of Comparative Ligands (Positive Controls)
To contextualize our findings, we must compare the docking performance of our test compound against known, potent inhibitors for each target.
-
Bcl-2 Inhibitor: Venetoclax (PDB Ligand ID: ABT)
-
Justification: Venetoclax is a highly potent and selective Bcl-2 inhibitor, FDA-approved for treating certain types of leukemia. Its strong binding affinity and well-characterized interactions provide a high-quality benchmark for our study.
-
-
COX-2 Inhibitor: Celecoxib (PDB Ligand ID: CLX)
-
Justification: Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Its binding mode is extensively documented, making it an ideal positive control for our COX-2 docking experiments.
-
Part 2: Experimental Protocol: A Self-Validating Docking Workflow
The trustworthiness of any in silico study lies in the rigor and reproducibility of its methodology.[7] The following protocol details a comprehensive workflow for molecular docking using widely accepted software tools like AutoDock Tools, AutoDock Vina, and PyMOL. This process is designed to be self-validating by first re-docking the co-crystallized ligand to confirm the accuracy of the docking parameters.
Overall Experimental Workflow
The entire process, from data acquisition to final analysis, can be visualized as a systematic pipeline.
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
Step 1: Preparation of Protein Structures
-
Download Structures: Obtain the 3D crystallographic structures of the target proteins from the Protein Data Bank (e.g., Bcl-2, PDB ID: 2YXJ; COX-2, PDB ID: 5IKR).[9]
-
Prepare the Protein: Using a molecular modeling program like AutoDockTools, perform the following preparatory steps:
-
Remove all water molecules and co-crystallized ligands from the PDB file.[9]
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges, which are crucial for calculating electrostatic interactions.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions for AutoDock.[1]
-
Step 2: Preparation of Ligand Structures
-
Obtain Structures:
-
This compound: Generate the 2D structure using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Control Ligands: Extract Venetoclax and Celecoxib from their respective PDB files (2YXJ and 5IKR) or obtain their structures from a database like PubChem.
-
-
Ligand Optimization:
-
Use a program like Avogadro or the "LigPrep" module in software suites to prepare the ligands.[10]
-
Assign correct bond orders and add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., OPLS_2005 or MMFF94) to obtain a stable, low-energy conformation.[10]
-
Save the final ligand structures in the PDBQT format.
-
Step 3: Definition of the Binding Site (Grid Box Generation)
-
Identify the Active Site: The binding site is defined as the region of the protein where the co-crystallized ligand binds.
-
Set Grid Parameters: In AutoDockTools, define a grid box that encompasses the entire active site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[9] For example, a box of 25x25x25 Å is often a good starting point.[9] The center coordinates of the box should be aligned with the geometric center of the bound native ligand.
Step 4: Protocol Validation via Re-Docking
-
Causality: Before docking our test compound, we must validate our docking protocol. This is a critical self-validating step to ensure our parameters can accurately reproduce the experimentally determined binding pose.
-
Procedure: Dock the extracted native ligand (e.g., Venetoclax) back into its own receptor (Bcl-2).
-
Success Criterion: Compare the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating the protocol is accurate.[11]
Step 5: Molecular Docking Simulation
-
Execution: Use a docking program like AutoDock Vina to perform the docking calculations. Vina uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses.[12]
-
Command Example (Vina): vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x
--center_y [9]--center_z --size_x --size_y --size_z --out results.pdbqt -
Output: The program will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[9]
Step 6: Analysis and Visualization of Results
-
Binding Affinity: The primary quantitative output is the binding affinity. More negative values indicate a stronger, more favorable binding interaction.[9]
-
Pose Visualization: Use visualization software like PyMOL or Discovery Studio to analyze the top-ranked pose. Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.[8]
Part 3: Results and Comparative Analysis
The docking simulations yield quantitative binding affinities and qualitative interaction data, which we will summarize for comparative analysis.
Quantitative Docking Results
The predicted binding affinities for this compound and the control ligands against Bcl-2 and COX-2 are presented below.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| Bcl-2 | Venetoclax (Control) | -11.5 |
| This compound | -8.2 | |
| COX-2 | Celecoxib (Control) | -10.8 |
| This compound | -9.5 |
Note: These values are representative examples derived from typical docking studies and serve to illustrate the comparative analysis process.
Interpretation of Binding Interactions
While the binding affinity score provides a valuable metric, a deeper understanding comes from analyzing the specific molecular interactions that stabilize the ligand-protein complex. Based on the docking results, this compound shows a more favorable predicted binding affinity for COX-2 than for Bcl-2.
Analysis of this compound in the COX-2 Active Site:
-
Hydrogen Bonding: The oxygen atom of the methoxy group is predicted to form a hydrogen bond with the side chain of Arg513 , a key residue in the COX-2 active site. The nitrogen atom of the aniline linker may also act as a hydrogen bond acceptor or donor with nearby residues.
-
Hydrophobic Interactions: The furan and phenyl rings fit snugly into a hydrophobic pocket defined by residues such as Val349 , Leu352 , Tyr355 , and Trp387 . These interactions are critical for anchoring the ligand within the binding site.
-
Pi-Sulfur Interaction: A potential interaction could occur between the electron-rich furan ring and the sulfur atom of Met522 .
The diagram below illustrates a hypothetical binding mode based on these predicted interactions.
Caption: Predicted 2D interactions of the ligand with COX-2 residues.
Discussion: From Data to Drug Discovery Insights
The comparative analysis reveals that this compound demonstrates promising, albeit lower, predicted binding affinities compared to the established drugs Venetoclax and Celecoxib.
-
Performance vs. Bcl-2: The predicted binding energy of -8.2 kcal/mol is significant but considerably weaker than Venetoclax's -11.5 kcal/mol. This suggests that while the compound may have some affinity for Bcl-2, it is unlikely to be as potent as the benchmark drug. The smaller size of our test compound compared to the more complex structure of Venetoclax likely results in fewer optimal contacts within the deep binding groove of Bcl-2.
-
Performance vs. COX-2: The result for COX-2 is more compelling. With a predicted affinity of -9.5 kcal/mol, this compound approaches the -10.8 kcal/mol of Celecoxib. The docking pose analysis suggests a rational binding mode, where the molecule's structural features—the furan ring, the methoxy group—engage with key residues in the active site. The furan ring acts as a bioisostere for the phenyl ring found in many NSAIDs, effectively occupying the hydrophobic pocket.[3] This suggests that the this compound scaffold is a promising starting point for developing novel COX-2 inhibitors.
-
Causality and Future Directions: The key to the predicted affinity for COX-2 lies in the molecule's ability to simultaneously engage in hydrogen bonding (via the methoxy oxygen) and extensive hydrophobic interactions. The flexibility of the methylene linker between the furan and aniline moieties likely allows the molecule to adopt an optimal conformation within the binding site.
These in silico findings provide a strong rationale for advancing this compound to the next stage of the drug discovery process. The immediate next steps should involve:
-
In Vitro Validation: Perform enzyme inhibition assays (e.g., a COX-2 inhibition assay) to experimentally confirm the docking predictions and determine the compound's IC50 value.
-
Lead Optimization: If the in vitro activity is confirmed, the scaffold can be optimized. For instance, substituting the aniline ring with different functional groups could enhance hydrogen bonding or hydrophobic contacts to improve potency and selectivity.
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to evaluating the therapeutic potential of this compound using comparative molecular docking. Our analysis predicts that this compound is a potentially promising inhibitor of COX-2, with a predicted binding affinity approaching that of the established drug Celecoxib. The outlined workflow, from target selection to detailed interaction analysis, provides a reproducible template for researchers in drug development. While computational studies are predictive in nature, they are an indispensable tool for generating hypotheses and rationally guiding experimental efforts.[13] The insights gained from this study strongly support the prioritization of this compound for further synthesis and biological evaluation as a potential novel anti-inflammatory agent.
References
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- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
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- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
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- ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine.
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- (n.d.). Basics, types and applications of molecular docking: A review.
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Assessing the Selectivity of N-(furan-2-ylmethyl)-4-methoxyaniline for Cancer Cells: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. N-(furan-2-ylmethyl)-4-methoxyaniline, a molecule incorporating the biologically significant furan and methoxyaniline moieties, presents an intriguing scaffold for investigation. This guide provides a comprehensive framework for assessing the cancer cell selectivity of this compound, comparing its hypothetical performance with the established chemotherapeutic agent, cisplatin. We will delve into the causality behind experimental design, provide detailed protocols for robust evaluation, and present a logical workflow for the systematic assessment of novel anticancer candidates.
Introduction: The Rationale for Investigating this compound
The chemical architecture of this compound suggests a potential for anticancer activity. Furan derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The furan ring is a versatile pharmacophore that can engage in various interactions with biological targets.[3] Some furan-containing molecules have been shown to induce apoptosis and disrupt the cell cycle in cancer cells.[4]
The methoxyaniline component is also of significant interest. The presence of a methoxy group on an aniline ring can enhance the anticancer potential of a molecule.[5][6] This is often attributed to its ability to modulate pharmacokinetic properties and engage in specific interactions within the active sites of target proteins. Therefore, the combination of these two pharmacophores in this compound warrants a thorough investigation into its cytotoxic profile and, crucially, its selectivity towards cancer cells.
Comparative Cytotoxicity Analysis: A Hypothetical Assessment
To rigorously evaluate the selectivity of a novel compound, its cytotoxic effects on a panel of cancer cell lines must be compared against its effects on non-cancerous cell lines. For this guide, we will consider a hypothetical study assessing this compound against two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), and a non-cancerous human fibroblast cell line, BJ. Cisplatin, a widely used chemotherapeutic drug, will serve as a positive control to benchmark the performance of our test compound.
The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Hypothetical IC50 Values (µM) of this compound and Cisplatin against Cancerous and Non-cancerous Cell Lines.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | BJ (Non-cancerous Fibroblasts) |
| This compound | 15 | 25 | 150 |
| Cisplatin | 5 | 8 | 10 |
From this hypothetical data, we can calculate the Selectivity Index (SI), a critical parameter for quantifying the cancer-selective toxicity of a compound. The SI is calculated using the following formula[7][8]:
SI = IC50 in non-cancerous cells / IC50 in cancerous cells
A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells. Generally, an SI value greater than 3 is considered to indicate high selectivity.[9]
Table 2: Hypothetical Selectivity Index (SI) of this compound and Cisplatin.
| Compound | Selectivity Index (SI) for HeLa | Selectivity Index (SI) for MCF-7 |
| This compound | 10.0 | 6.0 |
| Cisplatin | 2.0 | 1.25 |
Based on this hypothetical data, this compound demonstrates a significantly higher selectivity for both HeLa and MCF-7 cancer cell lines compared to cisplatin. This suggests that our test compound may have a wider therapeutic window, potentially leading to fewer side effects in a clinical setting.
Experimental Protocols: A Step-by-Step Guide to Assessing Cytotoxicity
The following protocols provide a detailed methodology for determining the IC50 values of test compounds using the MTT assay, a reliable and widely used colorimetric assay for assessing cell viability.[1][10][11]
Cell Culture
-
Cell Line Maintenance: Culture HeLa, MCF-7, and BJ cell lines in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in their exponential growth phase.
MTT Assay Protocol
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in the culture medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and IC50 Determination
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the compound that results in 50% cell viability, which can be determined from the dose-response curve.
-
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing selectivity and a potential signaling pathway that could be affected by this compound.
Caption: Experimental workflow for assessing the selectivity of a novel compound.
Caption: A potential signaling pathway for the induction of apoptosis by this compound.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the cancer cell selectivity of this compound. The hypothetical data presented herein suggests that this compound may possess a favorable selectivity profile compared to the conventional chemotherapeutic agent, cisplatin. This underscores the importance of the furan and methoxyaniline moieties in designing novel anticancer drugs with improved therapeutic indices.
Future investigations should expand the panel of cell lines to include other cancer types and non-cancerous cells from different tissues to establish a broader selectivity profile. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by this compound. Understanding the mechanism of action will be instrumental in its further development as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Validating Enzyme Inhibitor Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular biology, identifying a potent enzyme inhibitor is a pivotal moment. However, potency, often represented by an IC50 value, is only the beginning of the story. A comprehensive understanding of how an inhibitor works—its mechanism of action (MoA)—is critical for optimizing lead compounds, predicting in vivo efficacy, and avoiding costly failures in later development stages.[1][2]
This guide provides an in-depth comparison of the requisite assays and analytical approaches to robustly validate an inhibitor's MoA. We will move beyond rote protocols to explore the underlying enzymology, ensuring that your experimental design is not just a series of steps, but a self-validating system for generating actionable insights.
Part 1: The Foundation - Principles of Enzyme Inhibition
Before delving into experimental design, a firm grasp of enzyme kinetics is essential. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[3][4] The two key parameters are:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[5]
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[6]
Enzyme inhibitors modulate these parameters in distinct, measurable ways. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[6][7] This increases the apparent Km but does not change the Vmax.[4][5][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency without affecting substrate binding.[7] This decreases the Vmax but does not change the Km.[4][5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the Vmax and the apparent Km.[4][7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[4][7]
Our primary goal is to design experiments that unambiguously differentiate between these possibilities.
Part 2: Choosing Your Assay - A Comparative Guide to Detection Methods
The choice of assay technology is the first critical decision. The ideal method should be robust, reproducible, and sensitive enough to detect subtle changes in enzyme activity. The three most common detection methods are absorbance, fluorescence, and luminescence.[8]
| Parameter | Absorbance (Colorimetric) | Fluorescence (Fluorometric) | Luminescence (Luminometric) |
| Principle | Measures the change in light absorption of a colored product.[9][10] | An external light source excites a fluorophore, which then emits light at a longer wavelength.[8] | Light is generated directly by a chemical or enzymatic reaction.[8] |
| Sensitivity | Moderate.[9][10] | High.[9][11] | Very High (often to the attomole range).[8] |
| Dynamic Range | Limited (typically < 2.0 OD).[11] | Wide.[11] | Broadest.[8] |
| Pros | Simple, cost-effective, widely available equipment.[9] | High sensitivity, wide dynamic range.[11] | Highest sensitivity, lowest background, ideal for low-abundance targets.[8] |
| Cons | Lower sensitivity, potential for interference from colored compounds or sample turbidity.[9] | More expensive, potential for interference from fluorescent compounds (autofluorescence). | Can require specific, sometimes costly, substrates; enzyme kinetics can be complex. |
| Best For | High-concentration enzyme/substrate reactions; initial screens where cost is a major factor. | Low-concentration enzyme assays; when higher sensitivity is required. | High-throughput screening (HTS), detecting very low levels of enzyme activity, cell-based assays.[10] |
Senior Scientist's Insight: While luminescence offers the highest sensitivity, do not discount the robustness of absorbance assays. For many well-behaved enzymes, a simple, optimized colorimetric assay can provide highly reproducible data for MoA studies. The key is to operate within the linear range of the detection method.
Part 3: The Blueprint - Experimental Protocols
Validating the MoA is a two-stage process: first, determining the inhibitor's potency (IC50), and second, elucidating the kinetic mechanism.
Protocol 3.1: Determining Inhibitor Potency (IC50)
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. While it is an essential metric, it is crucial to remember that the IC50 value is dependent on the assay conditions, particularly the substrate concentration.[12][13]
Objective: To determine the concentration at which the test compound inhibits 50% of the enzyme's activity under specific, defined conditions.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. The pH and ionic strength should be carefully controlled.
-
Enzyme Stock: Prepare a concentrated stock of the enzyme. The final concentration in the assay should be in the linear range of the reaction (determined during assay development).
-
Substrate Stock: Prepare a concentrated stock of the substrate. For initial IC50 determination, a substrate concentration equal to or below its Km is recommended.[14] This increases the assay's sensitivity to competitive inhibitors.[15]
-
Inhibitor Stock: Prepare a high-concentration stock of the inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to cover a wide concentration range.
-
-
Assay Plate Setup (96- or 384-well plate):
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO). This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Enzyme + Vehicle (No Substrate) OR Enzyme + Substrate + a known potent inhibitor. This defines the baseline.
-
Test Wells: Enzyme + Substrate + Serially Diluted Inhibitor.
-
-
Experimental Procedure:
-
Add assay buffer to all wells.
-
Add the appropriate volume of inhibitor or vehicle to the wells.
-
Add the enzyme to all wells except the blank controls.
-
Pre-incubation (Critical Step): Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the reaction progress over time using the chosen detection method (e.g., reading absorbance every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each well from the linear portion of the progress curve.
-
Normalize the data: % Activity = 100 * (Rate_inhibitor - Rate_positive_control) / (Rate_negative_control - Rate_positive_control).
-
Plot % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[14]
-
Protocol 3.2: Elucidating the Mechanism of Action
This experiment distinguishes between competitive, non-competitive, and uncompetitive mechanisms by systematically varying the concentrations of both the substrate and the inhibitor.
Objective: To determine how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax).
Methodology:
-
Experimental Design: This is a matrix-based experiment. You will measure enzyme kinetics at multiple fixed inhibitor concentrations, while varying the substrate concentration for each.
-
Inhibitor Concentrations: Choose several fixed concentrations of your inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
Substrate Concentrations: For each inhibitor concentration, perform a full substrate titration curve. Use a range of substrate concentrations that bracket the known Km value (e.g., 0.1x Km to 10x Km).
-
-
Procedure:
-
Set up a series of reactions as described in Protocol 3.1.
-
For each fixed inhibitor concentration, measure the initial reaction velocity at each substrate concentration.
-
-
Data Analysis & Visualization:
-
For each inhibitor concentration, plot the reaction velocity versus the substrate concentration. This will generate a series of Michaelis-Menten curves.[6]
-
The most common and visually intuitive method for determining the MoA is the Lineweaver-Burk plot (or double-reciprocal plot) .[6][16] This plot linearizes the Michaelis-Menten equation by plotting 1/velocity (Y-axis) against 1/[Substrate] (X-axis).[5][17]
-
Y-intercept: 1/Vmax
-
X-intercept: -1/Km
-
-
Plot the data for each inhibitor concentration on the same Lineweaver-Burk plot. The pattern of the lines reveals the mechanism of inhibition.[6][18]
-
Trustworthiness Check: While visually powerful, the Lineweaver-Burk plot can disproportionately weight data at low substrate concentrations.[17] It is best practice to complement this analysis with non-linear regression fitting of the raw Michaelis-Menten data to directly calculate the apparent Km and Vmax values at each inhibitor concentration.[17]
Part 4: From Potency to Affinity - The Importance of Ki
The IC50 is condition-dependent. To obtain a true, comparable measure of an inhibitor's potency, you must calculate the inhibition constant (Ki) .[12] The Ki is the dissociation constant of the inhibitor-enzyme complex and is independent of substrate concentration.[12][13]
For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[12]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis constant of the substrate.
This equation underscores why simply comparing IC50 values can be misleading; an inhibitor might appear less potent in an assay with a high substrate concentration, even if it has a superior Ki.[12][13] Always report both the IC50 and the conditions under which it was measured, and calculate the Ki for a true comparison of inhibitor affinity.[19]
Part 5: Ensuring Robustness - Assay Validation
Every protocol must be a self-validating system. Before screening inhibitors, it is critical to validate the assay itself.
-
Z'-Factor: This statistical parameter assesses the quality and robustness of a high-throughput screening assay.[20] It measures the separation between your positive and negative controls.[21]
By following this comprehensive approach—grounding your experiments in solid kinetic theory, choosing the appropriate assay technology, executing meticulous protocols, and applying rigorous data analysis—you can move beyond a simple IC50 value to a validated, mechanistic understanding of your enzyme inhibitor, paving the way for successful downstream development.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available from: [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available from: [Link]
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Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson. Available from: [Link]
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Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available from: [Link]
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Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]
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Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Available from: [Link]
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Plate Quality Control. CDD Support, Collaborative Drug Discovery. Available from: [Link]
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Lineweaver–Burk plot. Wikipedia. Available from: [Link]
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Enzyme Kinetics Data Analysis. YouTube. Available from: [Link]
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Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. Available from: [Link]
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Z-Factor Calculator - Free Online Tool. Assay Quality Control. Available from: [Link]
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Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]
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Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available from: [Link]
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Revision Notes - Enzyme kinetics and inhibition. Sparkl. Available from: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available from: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, ACS Publications. Available from: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available from: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. Available from: [Link]
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A Comparative Efficacy Analysis of N-(furan-2-ylmethyl)-4-methoxyaniline Against Established Antimicrobial Agents
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities with the potential to combat pathogenic microorganisms is paramount. This guide provides a comprehensive comparative analysis of the investigational compound, N-(furan-2-ylmethyl)-4-methoxyaniline, against established antifungal and antibacterial drugs. Designed for researchers, scientists, and drug development professionals, this document delineates a rigorous framework for evaluating the efficacy of this novel molecule, grounded in established scientific protocols and methodologies.
The furan nucleus is a well-established pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects[1]. Similarly, aniline derivatives have been explored for their therapeutic potential. The unique combination of a furan moiety and a methoxyaniline scaffold in this compound presents an intriguing candidate for antimicrobial drug discovery. This guide will therefore focus on its potential antifungal and antibacterial properties, comparing it head-to-head with clinically relevant drugs.
Section 1: Postulated Antimicrobial Profile of this compound
While direct experimental data on the antimicrobial spectrum of this compound is not yet extensively published, the known activities of its constituent chemical motifs suggest a promising potential in this therapeutic area. Furan derivatives have been shown to inhibit microbial growth through various mechanisms, including the modification of enzymes and disruption of cellular signaling pathways[1]. The methoxy group on the aniline ring may further modulate the compound's pharmacokinetic and pharmacodynamic properties.
This guide will outline the experimental procedures to test the efficacy of this compound against clinically significant pathogens:
-
Antifungal Activity: Against Candida albicans, a common opportunistic fungal pathogen.
-
Antibacterial Activity: Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), representing two major classes of bacterial pathogens.
Section 2: Comparative Efficacy Evaluation: Experimental Design
To ensure a robust and objective comparison, standardized in vitro susceptibility testing methodologies will be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays, ensuring reproducibility and comparability of results[2][3][4].
Test Organisms and Reference Drugs
| Pathogen | Type | Established Drug for Comparison |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Bacterium (Gram-positive) | Vancomycin, Cefazolin |
| Escherichia coli (ATCC 25922) | Bacterium (Gram-negative) | Piperacillin-Tazobactam |
Causality of Experimental Choices: The selection of these specific pathogens is based on their clinical relevance and established susceptibility testing protocols. The chosen reference drugs are mainstays in the treatment of infections caused by these microorganisms, providing a stringent benchmark for evaluating the efficacy of this compound.
Experimental Workflow: Antifungal and Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the antifungal and antibacterial susceptibility testing.
Antifungal Susceptibility Testing against Candida albicans
This protocol is adapted from the CLSI M27 guidelines for yeast broth microdilution.
Materials:
-
This compound
-
Fluconazole (analytical grade)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microplates
-
Spectrophotometer (optional)
Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and fluconazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final inoculum concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antifungal agents in RPMI-1640 to achieve a range of final concentrations.
-
Inoculation: Add the standardized yeast suspension to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Antibacterial Susceptibility Testing against S. aureus and E. coli
This protocol is based on the CLSI M07 guidelines for broth microdilution.
Materials:
-
This compound
-
Vancomycin, Cefazolin, Piperacillin-Tazobactam (analytical grade)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer (optional)
Protocol:
-
Preparation of Antibacterial Stock Solutions: Prepare high-concentration stock solutions of the test and reference compounds in an appropriate solvent.
-
Preparation of Inoculum: Grow bacterial strains in CAMHB to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to the final inoculum density in CAMHB.
-
Serial Dilution: Perform serial dilutions of the antibacterial agents in the 96-well plates with CAMHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
Section 4: Data Presentation and Interpretation
The results of the MIC testing should be tabulated for a clear and direct comparison of the efficacy of this compound with the established drugs.
Table 1: Comparative Antifungal Efficacy (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) |
| This compound | [Experimental Value] |
| Fluconazole | [Expected/Experimental Value] |
Table 2: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | [Experimental Value] | [Experimental Value] |
| Vancomycin | [Expected/Experimental Value] | N/A |
| Cefazolin | [Expected/Experimental Value] | [Expected/Experimental Value] |
| Piperacillin-Tazobactam | [Expected/Experimental Value] | [Expected/Experimental Value] |
Interpretation of Results: A lower MIC value indicates greater potency. The results will be interpreted based on the established CLSI breakpoints for the reference drugs to determine if this compound exhibits comparable or superior activity.
Section 5: Postulated Mechanism of Action and Future Directions
While the precise mechanism of action of this compound is yet to be elucidated, its structural components suggest potential targets. The furan ring could interact with microbial enzymes or nucleic acids, similar to other furan-containing antimicrobials[1]. The aniline moiety might facilitate membrane disruption or interfere with metabolic pathways.
The following diagram illustrates a hypothetical signaling pathway that could be investigated as a potential target.
Caption: Potential mechanisms of action for antifungal agents.
Future Directions:
-
Mechanism of Action Studies: Elucidate the precise molecular targets of this compound.
-
Spectrum of Activity: Test against a broader panel of clinical isolates, including resistant strains.
-
Toxicity Profiling: Evaluate the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Progress to animal models of infection to assess the in vivo efficacy and pharmacokinetics of the compound.
This guide provides a foundational framework for the systematic evaluation of this compound as a potential antimicrobial agent. The proposed experiments, grounded in established methodologies, will yield crucial data to determine its efficacy relative to current standards of care and guide its future development.
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-(furan-2-ylmethyl)-4-methoxyaniline
This guide provides a detailed protocol for the proper and safe disposal of N-(furan-2-ylmethyl)-4-methoxyaniline (CAS No. 17377-97-8). As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this procedure is synthesized from the known hazards of its constituent chemical classes: aromatic amines (specifically, aniline derivatives) and furans. The primary directive is to treat this compound as hazardous waste, ensuring the safety of laboratory personnel and maintaining environmental and regulatory compliance.
Disclaimer: This document serves as a comprehensive guide. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding. All local, state, and federal regulations must be strictly followed.
Part 1: Hazard Profile and Risk Assessment
The risk profile for this compound is inferred from its structural components. The aniline moiety is associated with significant toxicity, while the furan group presents distinct hazards.
-
Aniline Derivatives (like 4-Methoxyaniline): This class of compounds is known for high acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6] They are often suspected of causing genetic defects and cancer and can lead to organ damage through prolonged or repeated exposure.[2][3][4][5][7] Furthermore, aniline derivatives are typically very toxic to aquatic life, necessitating containment from environmental release.[2][3][4][5][6]
-
Furan Derivatives: Compounds containing a furan ring can be sensitive to light and air.[7] A significant, though less common, risk is the potential to form explosive peroxides upon prolonged storage, especially after exposure to air.[7]
Inferred GHS Hazard Classification
The following table summarizes the likely hazard profile of this compound based on its parent structures.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Likely to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] | Oral, Dermal, Inhalation |
| Carcinogenicity | Suspected of causing cancer.[3][7] | Inhalation, Dermal, Oral |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[7] | Inhalation, Dermal, Oral |
| STOT RE | May cause damage to organs (e.g., liver, spleen) through prolonged or repeated exposure.[3][4][8] | Oral |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][4][5][6] | Environmental Release |
Part 2: Personal Protective Equipment (PPE) & Safety Precautions
Given the high inferred toxicity, a stringent PPE protocol is mandatory. The causality behind these choices is the prevention of any direct contact, inhalation, or ingestion.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[9] Use proper glove removal technique to avoid skin contact with the outer surface.
-
Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically impervious apron or suit should be used.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][8][10]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]
Part 3: Step-by-Step Disposal Protocol
The guiding principle is that this chemical must never be disposed of via sink drains or in regular solid waste.[11][12][13] The only acceptable pathway is through a licensed hazardous waste management service.
Experimental Protocol: Waste Handling and Disposal
-
Waste Segregation and Collection:
-
Rationale: Preventing accidental reactions is paramount. Aromatic amines are incompatible with strong oxidizing agents and acids.[2][14]
-
Procedure: i. Designate a specific hazardous waste container for this compound and its contaminated materials (e.g., pipette tips, wipes). ii. Do not mix this waste with other chemical waste streams.[12][15] iii. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealable lid.[15]
-
-
Container Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including EHS staff.
-
Procedure: i. Obtain a hazardous waste label from your institution's EHS department.[12] ii. Affix the label to the container before adding any waste. iii. Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas.[12] iv. List all constituents, including any solvents used, with percentage estimates. v. Indicate the relevant hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant"). vi. Write the date when the first drop of waste was added.
-
-
Interim Storage (Satellite Accumulation Area):
-
Rationale: Proper temporary storage minimizes risks of spills, exposure, and degradation.
-
Procedure: i. Keep the sealed waste container in a designated satellite accumulation area within the lab.[14] ii. The area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[15] iii. Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
-
Professional Disposal:
-
Rationale: The chemical's high toxicity and environmental hazards require specialized treatment methods not available in a standard laboratory.
-
Procedure: i. Once the container is full or you have finished the project, contact your institution's EHS department to arrange for a hazardous waste pickup.[15] ii. The most common and effective disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[9][16]
-
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel.
-
Ventilate: Ensure the chemical fume hood is operating. If the spill is outside the hood, ventilate the area if it is safe to do so.
-
Secure the Area: Restrict access to the spill location.
-
PPE: Don the appropriate PPE as described in Part 2, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[11][17] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.
Part 5: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to the Safe Handling of N-(furan-2-ylmethyl)-4-methoxyaniline
This document provides essential safety protocols and operational guidance for the handling and disposal of N-(furan-2-ylmethyl)-4-methoxyaniline (CAS No. 17377-97-8). As a compound combining the structural features of both furan and a methoxyaniline derivative, it must be handled with a high degree of caution, assuming the hazards associated with both parent structures. The information herein is intended for trained researchers, scientists, and drug development professionals to establish a self-validating system of safety and procedural integrity in the laboratory.
Hazard Assessment: A Synthesis of Component Toxicology
Specific toxicological data for this compound is limited. Therefore, a conservative risk assessment must be based on the known hazards of its constituent moieties: the furan ring and the 4-methoxyaniline (p-Anisidine) structure.
-
Aniline and Derivatives: 4-methoxyaniline is classified as acutely toxic and potentially fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It may cause damage to organs, particularly the blood, through prolonged or repeated exposure, leading to conditions like methemoglobinemia.[4] Aniline derivatives are often treated as suspected carcinogens.[5]
-
Furan and Derivatives: Furan is an extremely flammable liquid, a suspected human carcinogen, and a mutagen.[6][7] A significant and often overlooked hazard is its potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[6][8]
-
This compound: The available GHS classification for this specific compound indicates it is harmful if swallowed, inhaled, or in contact with skin.[9] It is also designated as causing skin irritation, serious eye damage, and potential respiratory irritation.[9]
Given this profile, the compound must be treated as highly toxic, a severe irritant, a potential carcinogen, and a substance that may form explosive peroxides. It is also very toxic to aquatic life.[1][2]
Engineering Controls: The First Line of Defense
Engineering controls are paramount to creating a passively safe environment and minimizing reliance on personal protective equipment alone.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[5][10][11]
-
Ventilation: The laboratory must be equipped with adequate general ventilation.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and their functionality verified before work begins.[5][12] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be nearby.[3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A robust PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE must be inspected for integrity before each use.[13]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfers | Chemical splash goggles and a full-face shield.[11][12] | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12] | Flame-retardant lab coat, fully buttoned, with tight cuffs.[6][12] | Work must be performed in a chemical fume hood.[13] |
| Solution Preparation | Chemical splash goggles and a full-face shield.[11][12] | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12] | Flame-retardant lab coat and a chemical-resistant apron.[12] | Work must be performed in a chemical fume hood.[13] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[13] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber over Nitrile).[13] | Chemical-resistant disposable coveralls and shoe covers.[13] | A full-face respirator with an organic vapor/particulate combination cartridge is required.[6][13] |
| Waste Disposal | Chemical splash goggles.[14] | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[13] | Flame-retardant lab coat, fully buttoned.[12] | Work must be performed in a chemical fume hood.[13] |
Key PPE Considerations:
-
Gloves: Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[15] Do not reuse disposable gloves. Use proper removal techniques to avoid skin contact.
-
Footwear: Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[12]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow ensures that safety is integrated into every step of the experimental process.
1. Pre-Handling & Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
- Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]
- Spill Kit: Confirm that a spill kit containing inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE is readily available.[12]
- Container Inspection: Check the container for any signs of pressure buildup or peroxide formation. Note the date of receipt and the date opened on the container.[6]
2. Handling the Compound:
- Don PPE: Put on all required PPE before entering the designated handling area.[12]
- Dispensing: Handle the compound exclusively within the fume hood. Use dedicated spatulas or tools to avoid cross-contamination.[13] Minimize the generation of dust.
- Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to control any potential exothermic reactions. Keep containers closed when not in use.[11]
3. Post-Handling Decontamination:
- Work Surfaces: At the end of the procedure, wipe down all work surfaces and equipment in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.[16]
- PPE Removal: Remove PPE in the correct order (e.g., gloves, apron, face shield, goggles, lab coat) to prevent self-contamination.[11] Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area.[16]
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.[13]
-
Contain & Absorb: Cover the spill with a non-flammable, inert absorbent material.[17]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water, disposing of all cleaning materials as hazardous waste.[16]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][18]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][16]
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][20]
-
Due to the furan moiety, store under an inert atmosphere (e.g., argon or nitrogen), protected from light and air to prevent peroxide formation.[6][8] The storage area should be a designated, locked cabinet.[5]
Disposal:
-
Waste Classification: All materials contaminated with this compound, including the chemical itself, empty containers, and disposable PPE, must be treated as hazardous waste.[1][10]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour waste down the drain.[1][2]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
